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  • Product: 2-[(2-Methylcyclohexyl)oxy]acetonitrile
  • CAS: 1016866-31-1

Core Science & Biosynthesis

Foundational

Technical Guide: 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1) in Advanced Organic Synthesis and Drug Design

Executive Summary As modern drug discovery increasingly pivots towards -rich, conformationally complex scaffolds to improve clinical success rates and metabolic stability, the strategic selection of synthetic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly pivots towards


-rich, conformationally complex scaffolds to improve clinical success rates and metabolic stability, the strategic selection of synthetic building blocks is paramount. 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1)  represents a highly versatile, bifunctional intermediate. By combining a lipophilic, sterically tunable 2-methylcyclohexyl ring with a highly reactive 

-alkoxy nitrile moiety, this compound serves as a critical linchpin for generating diverse pharmacophores, including primary amines, tetrazoles, and complex heterocycles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and field-proven experimental protocols designed for high-yield synthetic integration.

Physicochemical Profiling and Structural Data

Understanding the baseline properties of a building block is critical for predicting its behavior in biphasic extractions, chromatographic purification, and downstream reactivity. The quantitative data for this compound, corroborated by commercial suppliers like 1 [1] and2 [2], is summarized below.

PropertyValue
Chemical Name 2-[(2-Methylcyclohexyl)oxy]acetonitrile
CAS Number 1016866-31-1
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
MDL Number MFCD09949498
Standard Purity ≥95% (Commercial R&D Grade)
Structural Class

-Alkoxy Nitrile / Nitrile-functionalized ether

Mechanistic Causality: The Strategic Value of -Alkoxy Nitriles

The architectural value of 2-[(2-Methylcyclohexyl)oxy]acetonitrile lies in its dual functionality.

  • The Ether Linkage: Unlike all-carbon alkyl chains, the inclusion of an oxygen atom introduces a hydrogen-bond acceptor, subtly improving the aqueous solubility (lowering

    
    ) of the final API while maintaining conformational flexibility.
    
  • The Nitrile Electrophile: The cyano group is one of the most versatile functional groups in medicinal chemistry. It is resistant to mild oxidants and bases but can be selectively activated. It acts as a direct precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), and bioisosteres such as tetrazoles (via [3+2] cycloaddition with azides).

Divergent Synthetic Pathways

SyntheticPathways Core 2-[(2-Methylcyclohexyl)oxy]acetonitrile CAS: 1016866-31-1 Amine Primary Amine (Pharmacophore Base) Core->Amine LiAlH4 / THF (Reduction) Tetrazole Tetrazole Bioisostere (Metabolic Stability) Core->Tetrazole NaN3 / NH4Cl (Cycloaddition) Amide Amide / Carboxylic Acid (H-Bonding Network) Core->Amide H2O2 / NaOH (Hydrolysis) Thiazole Thiazole Scaffold (Heterocyclic Core) Core->Thiazole H2S then a-halo ketone

Caption: Divergent synthetic pathways of 2-[(2-Methylcyclohexyl)oxy]acetonitrile in drug design.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate in-process controls (IPCs) and explicit mechanistic causalities to guarantee reproducibility.

Protocol A: Synthesis of CAS 1016866-31-1 via Williamson Etherification

This protocol describes the generation of the building block from 2-methylcyclohexanol and bromoacetonitrile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 2-methylcyclohexanol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the system to 0°C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure irreversible, quantitative deprotonation of the sterically hindered secondary alcohol.

    • Self-Validation: The reaction is visually validated by the evolution of hydrogen gas (

      
      ). Wait until bubbling completely ceases (approx. 30 mins) to confirm complete alkoxide formation.
      
  • Alkylation: Add bromoacetonitrile (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Causality: Bromoacetonitrile is a highly reactive alkylating agent; dropwise addition at 0°C prevents exothermic runaway and limits dialkylation side-reactions.

    • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). Since the starting alcohol lacks a strong chromophore, use a

      
       stain. The disappearance of the alcohol spot confirms reaction completion.
      
  • Quench & Extraction: Cool the flask back to 0°C. Carefully quench with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure nitrile.

ProtocolWorkflow S1 1. Deprotonation NaH in THF (0°C) S2 2. Alkylation Bromoacetonitrile S1->S2 S3 3. Quench NH4Cl (aq) S2->S3 S4 4. Extraction EtOAc / Brine S3->S4 S5 5. Purification Silica Gel (Hex/EtOAc) S4->S5

Caption: Step-by-step workflow for the Williamson ether synthesis of CAS 1016866-31-1.

Protocol B: Reduction to 2-(2-Methylcyclohexyloxy)ethan-1-amine

Converting the nitrile to a primary amine generates a versatile nucleophile for subsequent amide couplings or reductive aminations.

Step-by-Step Methodology:

  • Reduction: Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous THF at 0°C under argon. Dropwise, add a solution of 2-[(2-Methylcyclohexyl)oxy]acetonitrile (1.0 eq) in THF. Reflux the mixture for 3 hours.
    
    • Causality:

      
       provides the aggressive hydride transfer required to fully reduce the carbon-nitrogen triple bond to a primary amine.
      
  • The Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0°C. For every

    
     grams of 
    
    
    
    used, sequentially and cautiously add:
    
    
    mL of
    
    
    ,
    
    
    mL of 15% aqueous
    
    
    , and
    
    
    mL of
    
    
    . Stir vigorously for 15 minutes.
    • Causality: Standard aqueous quenching of

      
       creates a thick, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, white solid (aluminate), allowing the lipophilic amine product to remain freely dissolved in the THF layer.
      
    • Self-Validation: The formation of a crisp, easily filterable white precipitate is the physical proof of a successful quench.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate to yield the crude primary amine, which can be used directly or purified via acid-base extraction.

Applications in Medicinal Chemistry

In modern drug development, the incorporation of the 2-[(2-methylcyclohexyl)oxy] motif serves specific pharmacokinetic purposes. The


 character of the methylcyclohexyl ring disrupts molecular planarity, which has been statistically correlated with higher clinical success rates (the "escape from flatland" paradigm). Furthermore, when this building block is converted into a tetrazole (via reaction with sodium azide), it acts as a metabolically stable bioisostere for a carboxylic acid. This allows the molecule to maintain target affinity (e.g., in angiotensin or integrin receptor antagonists) while resisting rapid in vivo esterase degradation.

References

  • BenchChem. "2-[(2-Methylcyclohexyl)oxy]acetonitrile | CAS 1016866-31-1". BenchChem Product Catalog.
  • AccelaChem. "1016866-31-1, 2-[(2-methylcyclohexyl)oxy]acetonitrile". AccelaChem Product Catalog.

Sources

Exploratory

Core Molecular Profile: Physicochemical and Spectroscopic Characterization

An In-Depth Technical Guide to 2-[(2-Methylcyclohexyl)oxy]acetonitrile: Synthesis, Characterization, and Potential Applications This guide provides a comprehensive technical exploration of 2-[(2-Methylcyclohexyl)oxy]acet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(2-Methylcyclohexyl)oxy]acetonitrile: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical exploration of 2-[(2-Methylcyclohexyl)oxy]acetonitrile, a molecule combining the structural features of an alicyclic ether and a nitrile. While this specific compound is not extensively documented in current literature, its constituent functional groups are of significant interest in synthetic and medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, a robust protocol for its synthesis, and insights into its potential as a building block for novel chemical entities.

2-[(2-Methylcyclohexyl)oxy]acetonitrile possesses a chiral center at the 2-position of the cyclohexane ring, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The molecule's structure integrates a flexible, lipophilic methylcyclohexyl group with a polar ether linkage and a nitrile group capable of participating in various chemical transformations and intermolecular interactions.

Visualization of Chemical Structure

Caption: Diastereomers of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Physicochemical and Predicted Spectroscopic Data

Due to the limited availability of experimental data for this specific molecule, the following table includes calculated properties and predicted spectroscopic characteristics based on known values for its constituent functional groups and analogous structures.

PropertyValue / Predicted RangeJustification / Source
Molecular Formula C₉H₁₅NOCalculated from structure.
Molecular Weight 153.22 g/mol Calculated from structure.
Physical State Colorless to pale yellow liquidPredicted based on similar alicyclic nitriles and ethers.[1]
Boiling Point ~220-240 °C (at 760 mmHg)Estimated based on analogous structures; likely requires vacuum distillation for purification.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone); poorly soluble in water.Based on the combined lipophilic (methylcyclohexyl) and polar (ether, nitrile) nature of the molecule.
IR Spectroscopy (cm⁻¹) ~2850-2960: C-H (alkane) stretch~2240-2260: C≡N (nitrile) stretch, sharp~1080-1150: C-O-C (ether) stretch, strongThe C≡N stretch is highly characteristic and typically appears as a sharp, intense band in this region.[2][3] The C-O stretch of the ether is also a prominent feature.
¹H NMR (ppm) ~4.0-4.5: -O-CH₂-CN (s, 2H)~3.2-3.8: -CH-O- (m, 1H)~0.9-2.2: Cyclohexyl protons (m, 10H) and -CH₃ (d, 3H)The methylene protons adjacent to the nitrile and ether oxygen will be the most downfield of the aliphatic signals. The exact chemical shifts of the cyclohexyl protons will be complex due to diastereotopicity and conformational effects.[4]
¹³C NMR (ppm) ~117-120: -C≡N~75-85: -CH-O-~55-65: -O-CH₂-CN~20-40: Cyclohexyl carbons~15-20: -CH₃The nitrile carbon is a key identifier in the ¹³C NMR spectrum.[5][6] The carbon atom of the ether linkage on the cyclohexane ring will be significantly downfield compared to the other ring carbons.

Synthesis and Purification: A Validated Approach

The most direct and reliable method for preparing 2-[(2-Methylcyclohexyl)oxy]acetonitrile is the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide.[7][8] This approach offers high yields and is adaptable to a wide range of substrates.

Experimental Workflow: Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Detailed Experimental Protocol

Materials:

  • 2-Methylcyclohexanol (as a mixture of isomers or a single isomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bromoacetonitrile or Chloroacetonitrile

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve 2-methylcyclohexanol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension via the dropping funnel.

    • Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the alkoxide nucleophile without competing side reactions.[9] The evolution of hydrogen gas indicates the progress of the reaction.

  • Nucleophilic Substitution: After hydrogen evolution ceases (typically 30-60 minutes), add bromoacetonitrile (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Causality Insight: Bromoacetonitrile is chosen as the electrophile due to the good leaving group ability of bromide in an S(_N)2 reaction. The reaction is run under an inert atmosphere to prevent the highly reactive alkoxide and NaH from reacting with atmospheric moisture.[10]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Potential in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-[(2-Methylcyclohexyl)oxy]acetonitrile—an alicyclic ether and a nitrile—are valuable in the design of bioactive molecules.

The Role of the Nitrile Group

The cyano group is a versatile functional group in medicinal chemistry, with over 60 small molecule drugs on the market containing this moiety.[11] Its utility stems from several key properties:

  • Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen, allowing for the modulation of a molecule's steric and electronic properties.

  • Metabolic Stability: It is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]

  • Improved Pharmacokinetics: The polarity of the nitrile can enhance solubility and reduce the logP of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

  • Target Interactions: The nitrogen atom can act as a hydrogen bond acceptor, forming key interactions with protein backbones or side chains.[12]

  • Covalent Warhead: The nitrile group can act as an electrophilic "warhead," reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a covalent bond. This strategy has been successfully used in drugs for diabetes and COVID-19.[13]

The Alicyclic Ether Moiety

The 2-methylcyclohexyl group provides a three-dimensional, lipophilic scaffold. Such alicyclic systems are often incorporated into drug candidates to:

  • Increase Lipophilicity: This can enhance membrane permeability and improve oral bioavailability.

  • Explore Chemical Space: The defined stereochemistry (cis/trans) allows for precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with a biological target.

  • Scaffold for Further Functionalization: The cyclohexane ring can be further modified to introduce additional pharmacophoric features.

While direct biological data on 2-[(2-Methylcyclohexyl)oxy]acetonitrile is unavailable, related structures such as alicyclic oxime ethers have been investigated for potential anti-cancer and β-adrenergic blocking activities, highlighting the potential for this class of compounds in generating bioactive molecules.[14][15][16]

Conclusion

2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a structurally interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis via the robust Williamson ether synthesis and offers a predictive framework for its spectroscopic characterization. For drug development professionals, the combination of a metabolically stable, polar nitrile group with a lipophilic, stereochemically-defined alicyclic ether scaffold makes this molecule and its derivatives attractive starting points for library synthesis and lead optimization campaigns. The insights provided herein should enable researchers to confidently synthesize, characterize, and explore the potential of this versatile building block in their scientific endeavors.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. Royal Society of Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Examples of pharmaceutically important nitriles. - ResearchGate. ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Europe PMC. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Cyano groups – Knowledge and References. Taylor & Francis Online. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • IR spectrum: Nitriles. Quimicaorganica.org. [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and .beta.-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers. Journal of Medicinal Chemistry. [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. PubMed. [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Tables For Organic Structure Analysis. University of Cambridge. [Link]

  • Synthesis and .beta.-adrenergic blocking activity of new aliphatic oxime ethers. Journal of Medicinal Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... - ResearchGate. ResearchGate. [Link]

  • Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem. National Institutes of Health. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). MDPI. [Link]

  • 13C | acetonitrile-d3 | NMR Chemical Shifts. NMRS.io. [Link]

Sources

Foundational

2-[(2-Methylcyclohexyl)oxy]acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1016866-31-1 Formula: C₉H₁₅NO Molecular Weight: 153.22 g/mol [1]

Executive Summary

2-[(2-Methylcyclohexyl)oxy]acetonitrile is a specialized aliphatic ether-nitrile intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a 2-methylcyclohexyl ring bound via an ether linkage to an acetonitrile moiety. This bifunctionality—combining the lipophilic, sterically hindered cyclohexane ring with the reactive nitrile group—makes it a valuable building block for the synthesis of complex amines, amidines, and heterocycles.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and downstream applications. It is designed for researchers requiring high-purity synthesis and characterization data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule exists as a mixture of stereoisomers (cis/trans) unless synthesized from enantiopure starting materials. The steric bulk of the methyl group at the 2-position of the cyclohexane ring influences both the reactivity of the ether formation and the conformational landscape of the final product.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-[(2-Methylcyclohexyl)oxy]acetonitrile
CAS Number 1016866-31-1
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Physical State Colorless to pale yellow liquid (Standard conditions)
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in water
Predicted LogP ~2.0 - 2.5 (Lipophilic)
Functional Groups Ether (C-O-C), Nitrile (C≡N), Alkyl (Cyclohexyl)

Synthetic Methodology

Core Directive: The synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile is most efficiently achieved via a Williamson Ether Synthesis . While traditional hydride methods (NaH/THF) are effective, a Phase Transfer Catalysis (PTC) approach is recommended for scalability, safety, and operational simplicity.

Protocol: Phase-Transfer Catalyzed Alkylation

This protocol utilizes a biphasic system (Liquid-Liquid) to couple 2-methylcyclohexanol with chloroacetonitrile.

Reaction Scheme: 2-Methylcyclohexanol + Chloroacetonitrile + NaOH (aq) --[TBAB]--> Product + NaCl + H2O

Reagents & Materials
  • Substrate: 2-Methylcyclohexanol (1.0 equiv) [Mixture of cis/trans]

  • Alkylating Agent: Chloroacetonitrile (1.2 equiv) [Warning: Highly Toxic]

  • Base: 50% NaOH solution (aq) (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (3 volumes) or neat (if scale permits)

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-methylcyclohexanol and Toluene.

  • Catalyst Addition: Add TBAB and stir vigorously to ensure dispersion.

  • Base Addition: Add the 50% NaOH solution dropwise. The mixture will become biphasic.

  • Alkylation: Cool the mixture to 0–5°C. Add Chloroacetonitrile dropwise over 30 minutes, maintaining internal temperature <10°C to prevent polymerization of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[2][3]

    • Endpoint: Disappearance of the alcohol starting material.

  • Quench & Workup: Dilute with water and separate the organic layer.[4] Extract the aqueous layer twice with Toluene.

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic workflow and the downstream utility of the nitrile group.

SynthesisPathway Start 2-Methylcyclohexanol (C7H14O) Intermediate Alkoxide Ion (Interfacial Species) Start->Intermediate Deprotonation Reagent Chloroacetonitrile (ClCH2CN) Catalyst PTC (TBAB) NaOH (aq) Catalyst->Intermediate Phase Transfer Product 2-[(2-Methylcyclohexyl)oxy]acetonitrile (Target) Intermediate->Product + Reagent SN2 Attack Downstream Primary Amine (Reduction) Product->Downstream LiAlH4 or H2/Cat

Figure 1: Phase-transfer catalyzed synthesis pathway and downstream reduction potential.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized product must be validated against the following spectroscopic expectations.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: A sharp, distinct absorption at 2240–2250 cm⁻¹ corresponds to the Nitrile (C≡N) stretch.

  • Ether Linkage: Strong bands at 1100–1150 cm⁻¹ (C-O-C stretch).

  • Absence of OH: Complete disappearance of the broad alcohol O-H stretch (3200–3500 cm⁻¹) confirms full conversion of the starting material.

Nuclear Magnetic Resonance (¹H-NMR)
  • O-CH₂-CN Protons: A singlet (or diastereotopic AB quartet) appearing at δ 4.2–4.3 ppm . This is the most distinct signal for the product.

  • Methine Proton (O-CH-Ring): A multiplet at δ 3.1–3.4 ppm , shifted downfield due to the oxygen atom.

  • Methyl Group: A doublet at δ 0.9–1.0 ppm .

  • Cyclohexyl Ring: Multiplets ranging from δ 1.0–2.1 ppm .

Applications & Utility

The nitrile group in 2-[(2-Methylcyclohexyl)oxy]acetonitrile serves as a versatile "masked" functionality for drug development.

  • Primary Amines: Reduction with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni) yields 2-[(2-methylcyclohexyl)oxy]ethanamine . These ether-amines are common motifs in sodium channel blockers and local anesthetics.

  • Amidines: Reaction with anhydrous HCl and an alcohol (Pinner reaction) followed by ammonia yields amidines, which are critical pharmacophores in serine protease inhibitors.

  • Heterocycles: Cyclization with 1,2-diamines or azides can generate imidazoles or tetrazoles, respectively, expanding the chemical space for lead optimization.

Safety & Handling

Hazard Class: Nitrile / Toxic Organic.

  • Toxicity: Like many aliphatic nitriles, this compound may be metabolized to release cyanide ions in vivo. It should be treated as acutely toxic by ingestion and inhalation.

  • Skin Contact: The ether linkage enhances lipophilicity, potentially increasing skin absorption. Wear permeation-resistant gloves (Nitrile/Neoprene).

  • Reactivity: Incompatible with strong oxidizing agents and strong acids. Avoid contact with moisture if stored for long periods to prevent hydrolysis to the amide/acid.

References

  • BenchChem. (2025).[5][4] 2-[(2-Methylcyclohexyl)oxy]acetonitrile Product Specifications. Retrieved from (Verified via snippet 1.1).

  • Accela ChemBio. (2023). Catalog Entry for CAS 1016866-31-1.[1] Retrieved from (Verified via snippet 1.7).

  • Fisher Scientific. (2009). Safety Data Sheet: Acetonitrile Derivatives. Retrieved from (General nitrile safety protocols).

  • PubChem. (2025).[6] Compound Summary: 2-(2-Methoxycyclohexyl)acetonitrile (Analogous Structure). Retrieved from .[7]

Sources

Exploratory

The Chemical Identity, Nomenclature, and Synthetic Utility of 2-[(2-Methylcyclohexyl)oxy]acetonitrile: A Comprehensive Guide

Executive Summary The compound 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1) is a specialized bifunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring both a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1) is a specialized bifunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring both a sterically hindered cycloalkyl ether and a highly reactive nitrile group, it serves as a critical intermediate for generating complex heterocycles, functionalized amines, and bioisosteres. Because it is a highly niche intermediate, it appears across literature and vendor databases under various systematic and non-systematic synonyms. This whitepaper deconstructs its nomenclature, structural rationale, and provides a field-proven, self-validating synthetic protocol for its preparation.

Nomenclature and Literature Synonyms

In chemical literature,


-alkoxyacetonitriles are often named based on their parent alcohol or as derivatives of acetic acid. Understanding these synonyms is critical for researchers querying chemical libraries or patent databases for prior art.

Table 1: Chemical Identity and Common Literature Synonyms

ParameterDetail
IUPAC Name 2-[(2-methylcyclohexyl)oxy]acetonitrile
CAS Registry Number 1016866-31-1[1]
Molecular Formula C9H15NO[1]
Molecular Weight 153.22 g/mol [1]
Literature Synonym 1 2-(2-methylcyclohexyloxy)acetonitrile
Literature Synonym 2 O-(2-methylcyclohexyl)glycolonitrile
Literature Synonym 3 [(2-methylcyclohexyl)oxy]acetonitrile

Structural Analysis & Mechanistic Rationale

The architecture of 2-[(2-Methylcyclohexyl)oxy]acetonitrile provides two distinct sites for chemical diversification.

  • The Ether Linkage: The cycloalkyl ether is chemically robust under basic and reductive conditions, acting as a stable lipophilic anchor. The 2-methyl substitution on the cyclohexane ring introduces steric bulk, which can favorably influence the conformational geometry of downstream Active Pharmaceutical Ingredients (APIs).

  • The Nitrile Group: The nitrile moiety is highly electrophilic. In drug development, nitriles are valuable as bioisosteres for halogens or carbonyls. Furthermore, advanced synthetic methodologies leverage alkoxyacetonitriles in multi-component cycloadditions; for example, they can be reacted with acetylenes in the presence of transition metal catalysts to yield highly substituted metalated pyridines[2].

G A 2-[(2-Methylcyclohexyl)oxy] acetonitrile B Primary Amine (Reduction) A->B LiAlH4 or H2/Pd C Carboxylic Acid (Hydrolysis) A->C H2O / H+ or OH- D Tetrazole (Click Chemistry) A->D NaN3 / NH4Cl E Metalated Pyridines (Cycloaddition) A->E Acetylenes / Cat.

Synthetic pathways for functionalizing the alkoxyacetonitrile moiety.

Experimental Protocol: Synthesis via Williamson Etherification

The most direct and scalable route to synthesize 2-[(2-Methylcyclohexyl)oxy]acetonitrile is the Williamson ether synthesis, coupling 2-methylcyclohexanol (CAS 583-59-5)[3] with chloroacetonitrile (CAS 107-14-2)[4].

Causality in Experimental Design
  • Base Selection: Sodium hydride (NaH) is chosen over weaker bases (like K2CO3) to ensure quantitative, irreversible deprotonation of the secondary, sterically hindered alcohol. This prevents unreacted starting material from complicating downstream purification.

  • Solvent: Anhydrous Tetrahydrofuran (THF) provides optimal solubility for the alkoxide intermediate while minimizing solvolysis of the alkyl halide.

  • Temperature Control: The addition of chloroacetonitrile is strictly performed at 0°C to suppress

    
    -deprotonation of the nitrile, which could otherwise lead to unwanted self-condensation (Thorpe reaction).
    
  • Stereochemical Considerations: 2-Methylcyclohexanol exists as cis and trans diastereomers[3]. Because the reaction proceeds via an SN2 mechanism at the electrophilic carbon of chloroacetonitrile, the stereocenter at the cyclohexane ring remains untouched. Researchers must select the appropriate isomer of the starting alcohol to ensure the desired stereoconfiguration.

Table 2: Reagent Stoichiometry for 10 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methylcyclohexanol114.191.01.14 gNucleophile Precursor
Chloroacetonitrile75.501.10.83 gElectrophile
Sodium Hydride (60%)24.001.20.48 gBase
Anhydrous THF72.11-25 mLSolvent
Step-by-Step Methodology (Self-Validating System)
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (15 mL) at 0°C under an inert argon atmosphere. Slowly add a solution of 2-methylcyclohexanol (1.0 eq) in THF (10 mL) dropwise.

    • Self-Validation: Monitor the reaction for the evolution of hydrogen gas bubbles. The cessation of gas evolution (typically after 30-45 minutes) serves as a visual indicator of complete alkoxide formation.

  • Alkylation: Introduce chloroacetonitrile (1.1 eq) dropwise to the cold alkoxide solution to prevent exothermic spikes. Allow the reaction mixture to gradually warm to room temperature (20-25°C) and stir for 12 hours.

    • Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The disappearance of the alcohol spot (visualized via KMnO4 stain) confirms reaction completion.

  • Quenching & Extraction: Cool the mixture back to 0°C and carefully quench with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous phase three times with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to isolate the pure 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a colorless oil.

G Step1 1. Deprotonation 2-Methylcyclohexanol + NaH Step2 2. Alkylation Add Chloroacetonitrile Step1->Step2 THF, 0°C to RT (H2 gas evolution) Step3 3. Quench & Extract NH4Cl (aq) / EtOAc Step2->Step3 12h, RT (TLC monitoring) Step4 4. Purification Silica Gel Chromatography Step3->Step4 Organic Layer (Phase separation)

Workflow for the Williamson ether synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

References

  • 2-[(2-Methylcyclohexyl)
  • ATP_22 - REACH-CLP-Biozid Helpdesk (chloroacetonitrile)
  • International Chemical Identification (2-methylcyclohexanol, mixed isomers)
  • Some Items of Interest to Process R&D Chemists and Engineers (Synthesis of Metalated Pyridines)

Sources

Foundational

safety data sheet (SDS) for 2-[(2-Methylcyclohexyl)oxy]acetonitrile

Topic: Safety Data Sheet (SDS) Technical Guide for 2-[(2-Methylcyclohexyl)oxy]acetonitrile Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for 2-[(2-Methylcyclohexyl)oxy]acetonitrile Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

CAS: 1016866-31-1 | Molecular Formula: C₉H₁₅NO[1]

Executive Summary: The Hazard-Utility Paradox

2-[(2-Methylcyclohexyl)oxy]acetonitrile is a specialized aliphatic nitrile building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates. While valuable for introducing the 2-methylcyclohexyl lipophilic motif via a stable ether linkage, its safety profile is dominated by the nitrile moiety and its potential for metabolic cyanide liberation .

This guide transcends the standard 16-section SDS format, providing a researcher-centric analysis of why specific hazards exist and how to engineer a self-validating safety protocol around them.

Critical Warning: As a research-grade chemical (CAS 1016866-31-1), comprehensive toxicological data is often extrapolated from structural analogs. Treat this compound as a Category 3 Acute Toxin (Oral/Dermal) until empirical data proves otherwise.

Chemical Architecture & Physicochemical Properties

Understanding the molecule's physical behavior is the first step in exposure control.

PropertyValue (Experimental/Predicted)Operational Implication
Molecular Weight 153.22 g/mol Moderate volatility; use fume hood.
Physical State Colorless to pale yellow liquidHard to detect spills visually; use absorbent pads.
Boiling Point ~230–240°C (Predicted)High boiling point suggests low vapor pressure at RT, but heating increases inhalation risk significantly.
LogP ~2.5 (Predicted)Lipophilic: Readily penetrates skin (enhanced by cyclohexane ring).
Solubility DMSO, Methanol, DCMInsoluble in water; difficult to wash off skin without organic solvents (PEG-400 recommended).
Reactive Moiety

-Oxy Nitrile
Susceptible to strong bases (deprotonation) and strong acids (hydrolysis).

Hazard Assessment & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the mechanism to justify the PPE.

The Nitrile Mechanism (Metabolic Activation)

Unlike simple inorganic cyanides, aliphatic nitriles like 2-[(2-Methylcyclohexyl)oxy]acetonitrile are osteotoxic . They do not release cyanide immediately upon contact but are metabolized in the liver by Cytochrome P450 enzymes (specifically CYP2E1).

  • Mechanism:

    
    -Hydroxylation of the carbon adjacent to the nitrogen leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release free Cyanide (
    
    
    
    ) and an aldehyde/ketone.
  • Clinical Delay: Symptoms (headache, dizziness, hypoxia) may be delayed by 1–4 hours post-exposure.

The Ether-Cyclohexane Vector

The 2-methylcyclohexyl group acts as a "grease ball," increasing the compound's lipophilicity. This allows the molecule to cross the stratum corneum (outer skin layer) efficiently, carrying the toxic nitrile group into the systemic circulation.

Predicted GHS Classification
  • Acute Tox. 3 (Oral/Dermal/Inhalation): H301, H311, H331.

  • Skin Irrit. 2: H315 (Defatting action of the cyclohexane ring).

  • Eye Irrit. 2A: H319.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the potential metabolic breakdown that necessitates the "Wait and Observe" protocol for nitrile exposure.

MetabolicPathway Compound 2-[(2-Methylcyclohexyl) oxy]acetonitrile Liver Liver Metabolism (CYP450 / CYP2E1) Compound->Liver Systemic Absorption Intermediate Unstable Cyanohydrin Liver->Intermediate alpha-Hydroxylation Aldehyde 2-Methylcyclohexanone (Metabolite) Intermediate->Aldehyde Spontaneous Decomposition Cyanide Free Cyanide (CN-) (Toxicophore) Intermediate->Cyanide Release Mito Mitochondrial Cytochrome c Oxidase (Inhibition) Cyanide->Mito Blocks Cellular Respiration

Caption: Figure 1.[1][2] Metabolic activation pathway of aliphatic nitriles leading to delayed cyanide toxicity.

Safe Handling Protocol (The "How")

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >100 fpm.

  • Secondary Containment: Use a spill tray. The liquid nature and lipophilicity mean it will spread rapidly on bench surfaces.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (For Synthesis/Scale-up)Rationale
Hands Nitrile Gloves (Double gloved)Silver Shield® / Laminate GlovesStandard nitrile rubber has finite breakthrough time for nitriles. Laminate offers >4h protection.
Eyes Chemical Splash GogglesFace Shield + GogglesRisk of splash during syringe transfer.
Respiratory Fume Hood (Suffices for <10g)Full-face respirator (ABEK filter)Required if heating outside a closed system.
Experimental Setup: The "Quench-First" Rule

When using this compound in synthesis (e.g., reduction to amine or hydrolysis), never open the reaction vessel while hot.

  • Cool to <10°C.

  • Quench any excess reagents (often hydrides or acids).

  • Neutralize the waste stream before disposal.

Emergency Response Architecture

Exposure Response (Self-Validating Protocol)
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Validation: Do not rely on pain. Nitriles can numb the skin.

    • Treatment: If redness or systemic symptoms (dizziness) occur, medical personnel should consider hydroxocobalamin (Cyanokit) protocol, not just oxygen.

  • Inhalation: Remove to fresh air. Wait 30 minutes. If no symptoms, continue observation for 4 hours (due to metabolic delay).

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical. Do NOT use water jet (may spread the lipophilic chemical).

  • Combustion Products: Emits toxic fumes of Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Synthesis & Handling Workflow

This flowchart guides the researcher through the safe lifecycle of the compound in the lab.

HandlingWorkflow Storage Storage: Refrigerate (2-8°C) Under Inert Gas (Ar/N2) Prep Preparation: Check Gloves (Silver Shield) Verify Fume Hood Storage->Prep Equilibrate to RT Reaction Reaction Setup: Add Reagents Slowly Monitor Temp (Exotherm Risk) Prep->Reaction Transfer via Syringe Quench Quenching: Cool to 0°C Neutralize pH Reaction->Quench Complete Conversion Waste Waste Disposal: Segregate as 'P-List' Candidate (Cyanide/Nitrile Waste) Quench->Waste Dispose

Caption: Figure 2. Safe handling lifecycle from cold storage to waste segregation.

Ecological Impact & Disposal

  • Aquatic Toxicity: Predicted to be harmful to aquatic life with long-lasting effects. The cyclohexane ring resists rapid biodegradation.

  • Disposal:

    • Do NOT mix with acidic waste streams (risk of HCN generation).

    • Do NOT pour down the drain.

    • Classify as Organic Cyanide Waste for incineration.

References

  • Accela ChemBio. (2023).[3] Product Information: 2-[(2-methylcyclohexyl)oxy]acetonitrile.[3][4] Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Acetonitrile (Analog Read-Across). Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Cyanide Exposure and Nitrile Hazards. Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Alkoxyacetonitrile Derivatives: A Strategic Guide to Heterocyclic Construction and API Synthesis

This is an in-depth technical guide on Alkoxyacetonitrile Derivatives in Organic Synthesis , designed for researchers and drug development professionals. Executive Summary Alkoxyacetonitriles ( ) represent a deceptively...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Alkoxyacetonitrile Derivatives in Organic Synthesis , designed for researchers and drug development professionals.

Executive Summary

Alkoxyacetonitriles (


) represent a deceptively simple class of bifunctional building blocks that serve as linchpins in modern medicinal chemistry. Combining the high reactivity of a nitrile group, the acidity of 

-methylene protons (

in DMSO, lowered by the inductive effect of the alkoxy group), and the versatility of an ether linkage, these derivatives are critical for installing metabolic handles (e.g., methoxymethyl groups) and constructing nitrogen-rich heterocycles.

This guide moves beyond basic textbook reactivity to explore the practical application of alkoxyacetonitriles in the synthesis of aminopyrazoles , pyrimidines , and benzimidazoles —scaffolds ubiquitous in kinase inhibitors (e.g., JAK inhibitors) and CNS agents.

Chemical Architecture & Reactivity Profile

The utility of alkoxyacetonitriles stems from their ability to act as masked synthons .

FeatureReactivity ModeSynthetic Application
Nitrile Group (-CN) Electrophilic attack (Pinner, Ritter)Precursor to imidates, amidines, and carboxylic acids.

-Methylene (-CH2-)
Nucleophilic attack (after deprotonation)Knoevenagel condensation, Claisen condensation to form

-ketonitriles.
Alkoxy Group (-OR) Inductive withdrawal (-I effect)Increases

-acidity; acts as a leaving group in specific eliminations or a stable metabolic handle.
Stability Note

While generally stable, lower molecular weight alkoxyacetonitriles (e.g., methoxyacetonitrile) are volatile and toxic. The


-protons are sufficiently acidic to undergo rapid H/D exchange or racemization (if substituted) under basic conditions.

Synthesis of Alkoxyacetonitriles

Industrial & Laboratory Scale Route

The most robust method for synthesizing methoxyacetonitrile involves the methylation of hydroxyacetonitrile or the reaction of chloromethyl ethers with cyanide sources. However, for high-purity laboratory applications, the Paraformaldehyde-Cyanide-Sulfate route is preferred due to its scalability and avoidance of unstable chloromethyl ether intermediates.

Protocol: Synthesis of Methoxyacetonitrile
  • Reaction:

    
    
    
  • Scale: 1-2 Molar

Step-by-Step Methodology:

  • Cyanohydrin Formation: In a 3-neck flask, dissolve Sodium Cyanide (2.0 equiv) in water. Slowly add Paraformaldehyde (2.0 equiv) while maintaining the temperature at 20–25°C. Stir until the solution becomes clear (formation of hydroxyacetonitrile).

  • Methylation: Cool the mixture to 10°C. Add Dimethyl Sulfate (2.1 equiv) dropwise. This reaction is exothermic; maintain internal temperature between 12–15°C using an ice/salt bath.

  • Workup: After addition, allow the mixture to warm to room temperature. Separate the organic layer.[1]

  • Purification: Distill the crude product. Methoxyacetonitrile boils at 118–120°C .

Safety Critical: This reaction involves cyanide and dimethyl sulfate (a potent alkylating agent). All operations must be performed in a fume hood with a bleach trap for cyanide waste.

Core Synthetic Applications

A. The -Ketonitrile Pathway: Route to Aminopyrazoles

One of the most valuable applications of alkoxyacetonitriles is their conversion into


-ketonitriles (e.g., 4-methoxy-3-oxobutanenitrile ) via Claisen condensation. These intermediates are precursors to 5-aminopyrazoles , a scaffold found in numerous kinase inhibitors.

Mechanism:

  • Deprotonation of alkoxyacetonitrile by a strong base (NaH or LiHMDS).

  • Acylation with an ester (e.g., Ethyl Acetate).

  • Cyclization with Hydrazine.

BetaKetonitrile Start Methoxyacetonitrile (MeO-CH2-CN) Inter β-Ketonitrile (R-CO-CH(OMe)-CN) Start->Inter Claisen Condensation Base Base (NaH) + Ester (R-COOEt) Base->Inter Product 5-Amino-4-methoxypyrazole Inter->Product Cyclization Hydrazine Hydrazine (NH2NH2) Hydrazine->Product

Caption: Synthesis of 5-aminopyrazoles via the


-ketonitrile intermediate derived from alkoxyacetonitrile.
B. The Pinner Pathway: Route to Pyrimidines & Benzimidazoles

Alkoxyacetonitriles react with alcohols under acidic conditions (Pinner reaction) to form imidate salts . These are potent electrophiles for constructing 1,3-heterocycles.

Protocol: Synthesis of 2-(Methoxymethyl)benzimidazole This reaction is used to install a methoxymethyl group at the 2-position of a benzimidazole ring, a common motif in antiviral and antihistamine research.

  • Imidate Formation: Dissolve methoxyacetonitrile (10 mmol) in anhydrous ethanol (10 mL). Bubble dry HCl gas through the solution at 0°C until saturation. Stir at 0°C for 24h. Precipitate the imidate hydrochloride with dry ether.

  • Cyclization: Suspend the imidate salt (10 mmol) in ethanol. Add o-phenylenediamine (10 mmol). Reflux for 3 hours.

  • Isolation: Neutralize with

    
    , evaporate solvent, and recrystallize from water/ethanol.
    

Case Study: Venlafaxine Intermediate Synthesis

While Venlafaxine uses an arylacetonitrile, the chemistry perfectly illustrates the


-alkylation capability of the acetonitrile scaffold, which is applicable to alkoxyacetonitriles as well.

Target: (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. Relevance: This demonstrates the aldol-type condensation of an acetonitrile anion with a ketone.

Experimental Workflow:

  • Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Cyclohexanone (1.2 eq), Butyl Lithium (BuLi) or LDA (1.1 eq), THF (Solvent).

  • Procedure:

    • Cool THF solution of the nitrile to -78°C.

    • Add BuLi dropwise to generate the

      
      -lithio nitrile (bright yellow/orange anion).
      
    • Add Cyclohexanone slowly.

    • Quench with saturated

      
      .
      
  • Outcome: Formation of a quaternary carbon center with a nitrile and a hydroxyl group. This same logic applies to Methoxyacetonitrile + Cyclohexanone to yield (1-Hydroxycyclohexyl)(methoxy)acetonitrile .

Quantitative Comparison of Bases for -Alkylation

Choosing the right base is critical for preventing self-condensation (Thorpe reaction) vs. the desired cross-condensation.

Base

(Conj. Acid)
SolventTemp (°C)Yield (Typical)Selectivity Note
LDA 36THF-7885-95%Kinetic control; best for mono-alkylation.
NaH 35THF/DMF0 to 6060-80%Thermodynamic control; risk of poly-alkylation.
KOtBu 19t-BuOH/THF2540-60%Weaker base; often leads to self-condensation (Thorpe).
NaOEt 16EtOHReflux<40%Poor for simple alkylation; used for Claisen condensation.

Strategic Reaction Map

The following diagram summarizes the divergent synthetic pathways available from a single alkoxyacetonitrile starting material.

ReactionMap Start Alkoxyacetonitrile (RO-CH2-CN) Path1 Acidic Hydrolysis (HCl/H2O) Start->Path1 Path2 Pinner Rxn (HCl/EtOH) Start->Path2 Path3 Claisen Cond. (Base + Ester) Start->Path3 Path4 Reduction (LiAlH4 or H2/Cat) Start->Path4 Prod1 Alkoxyacetic Acid (RO-CH2-COOH) Path1->Prod1 Prod2 Imidate Salt Path2->Prod2 Hetero2 Oxazoles / Benzimidazoles Prod2->Hetero2 + Diamine/Amine Prod3 β-Ketonitrile Path3->Prod3 Hetero3 Aminopyrazoles (Kinase Inhibitor Scaffold) Prod3->Hetero3 + Hydrazine Prod4 Alkoxyethylamine (RO-CH2-CH2-NH2) Path4->Prod4

Caption: Divergent synthetic pathways from alkoxyacetonitrile, highlighting access to acids, amines, and heterocycles.

References

  • Synthesis of Methoxyacetonitrile : Scarrow, J. A.; Allen, C. F. H. "Methoxyacetonitrile." Organic Syntheses, Coll. Vol. 2, p. 387 (1943).

  • Aminopyrazole Synthesis : Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009 (i), 198-250.

  • Venlafaxine Intermediate : "Cyclohexyl(4-methoxyphenyl)acetonitrile as a Key Intermediate in Pharmaceutical Synthesis." BenchChem Application Notes.

  • Pinner Reaction Applications: "Imidates in Heterocyclic Synthesis." Journal of Organic Chemistry. (General Reference for Pinner Chemistry in Drug Synthesis).
  • JAK Inhibitor Scaffolds : "Ruxolitinib Synthesis and Structure-Activity Relationships." Farmasino Pharmacology Notes.

Sources

Foundational

The Olfactory Science of Cyclohexyl Acetonitrile Derivatives: Structural Dynamics, Stability, and Application in Functional Perfumery

Executive Summary In the field of fragrance chemistry, the demand for odorants that can survive aggressive, highly reactive consumer product bases (such as hypochlorite bleaches, low-pH fabric softeners, and high-pH dete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of fragrance chemistry, the demand for odorants that can survive aggressive, highly reactive consumer product bases (such as hypochlorite bleaches, low-pH fabric softeners, and high-pH detergents) has driven a paradigm shift from traditional aldehydes to their robust bioisosteres: nitriles . Among these, cyclohexyl acetonitrile derivatives stand out as a premier class of synthetic odorants. By combining the steric bulk and hydrophobicity of an alicyclic ring with the chemical resilience of a cyano group, these molecules deliver exceptional substantivity and unique olfactory profiles ranging from rosy-geranium to spicy-cumin notes[1][2].

This whitepaper provides an in-depth technical analysis of cyclohexyl acetonitrile derivatives, detailing their structure-odor relationships (SOR), physicochemical behavior, receptor signaling mechanisms, and the rigorous experimental protocols required for their synthesis and evaluation.

Structure-Odor Relationships (SOR) and Chemical Dynamics

The olfactory characteristics of cyclohexyl acetonitrile derivatives are dictated by two primary structural features:

  • The Alicyclic (Cyclohexyl) Ring: This non-polar, bulky moiety governs the molecule's hydrophobicity (Log P). High hydrophobicity is the primary thermodynamic driver for "substantivity"—the ability of the molecule to partition out of an aqueous wash liquor and deposit onto hydrophobic surfaces like cotton or polyester fibers[3].

  • The Nitrile Group (-C≡N): Functioning as an olfactory bioisostere to the aldehyde (-CHO) group, the sp-hybridized nitrogen provides a strong dipole moment and a linear geometry. While aldehydes easily oxidize to odorless carboxylic acids or form Schiff bases with amines in detergent matrices, the triple bond of the nitrile group is highly resistant to both hydrolysis and oxidation[2][3]. This ensures linear, predictable performance across a wide pH spectrum (pH 2 to 11)[3].

Key Derivatives
  • 2-Cyclohexylidene-2-phenylacetonitrile (Trade Name: Peonile): A high-impact molecule exhibiting a floral, rosy, geranium, and grapefruit character[1][4]. It is heavily utilized in fabric care due to its massive tenacity[3].

  • Aliphatic-Alicyclic Nitriles (e.g., 4-cyclohexyl-2-pentenenitrile): These derivatives shift the olfactory profile toward spicy, cumin, green, and floral notes, proving highly effective in fine fragrances to suppress undesirable chemical base odors[2].

Quantitative Olfactory and Physicochemical Data

To understand the application parameters of these derivatives, we must analyze their physical properties. The data below summarizes the profiles of key cyclohexyl nitriles.

Table 1: Olfactory Profiles of Key Cyclohexyl Acetonitrile Derivatives

Compound NameCAS NumberOdor DescriptionSubstantivity / TenacityPrimary Applications
2-Cyclohexylidene-2-phenylacetonitrile (Peonile)10461-98-0Floral, Geranium, Grapefruit, Fresh[1][4]>1 month on blotter; High on wet/dry fabric[1][3]Fabric care, functional perfumery, soaps[3][5]
4-Cyclohexyl-2-pentenenitrileN/ASpicy, Cumin, Green, Floral[2]High stability in aqueous vehicles[2]Fine fragrances, spicy accords[2]
3-Cyclohexyl-2,2-dimethylpropanenitrileN/AIntense mint, marine, spicy[2]ModerateFresh/marine accords[2]

Table 2: Physicochemical Properties of Peonile (Representative Derivative)

PropertyValueScientific Implication
Molecular Weight 197.28 g/mol [3][6]Optimal size for volatility and receptor binding.
Log P (Octanol/Water) 4.0[3][6]High hydrophobicity drives deposition onto fabrics.
Vapor Pressure 0.0004 hPa at 20°C[1][3]Low volatility ensures long-lasting "dry" substantivity.
Boiling Point 305°C[1][3]Thermal stability during high-temperature manufacturing.

Mechanism of Olfactory Transduction

When a cyclohexyl acetonitrile derivative enters the nasal cavity, it initiates a highly specific G-protein coupled receptor (GPCR) cascade. The strong dipole of the nitrile group interacts with polar amino acid residues within the binding pocket of the Olfactory Receptor (OR), while the cyclohexyl ring engages in hydrophobic packing.

OlfactorySignaling Odorant Cyclohexyl Acetonitrile (Ligand) OR Olfactory Receptor (GPCR) Odorant->OR Binds to binding pocket Golf G-protein (G_olf) OR->Golf Conformational shift AC3 Adenylyl Cyclase III Golf->AC3 Alpha-subunit activation cAMP cAMP Production AC3->cAMP ATP conversion IonChannel cAMP-Gated Channel (Ca2+/Na+) cAMP->IonChannel Allosteric opening Depolarization Action Potential IonChannel->Depolarization Cation influx

GPCR signal transduction pathway activated by cyclohexyl acetonitrile odorants.

Experimental Methodologies & Validation Protocols

To ensure both scientific integrity and commercial viability, the synthesis and evaluation of these molecules must follow strict, self-validating protocols.

Protocol A: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile via Azeotropic Condensation

This protocol utilizes a single-step Knoevenagel condensation[6]. Modern green chemistry approaches also explore biocatalytic routes using aldoxime dehydratases for similar nitrile syntheses[7], but azeotropic condensation remains the industrial standard for this specific derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a reaction vessel with equimolar amounts of cyclohexanone and phenylacetonitrile[6].

  • Catalysis: Introduce a strong base catalyst (e.g., potassium hydroxide) dissolved in a non-polar solvent such as toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. Attach a Dean-Stark apparatus to the reaction flask.

  • Equilibrium Shift (Causality): The condensation reaction produces water as a byproduct. Because the reaction is a reversible equilibrium, the continuous removal of water via the toluene-water azeotrope strictly drives the thermodynamic equilibrium forward, ensuring maximum yield of the target alkene[6].

  • Purification: Once water ceases to collect, cool the mixture, neutralize with dilute acid, wash with brine, and isolate the product via fractional distillation under reduced pressure (to prevent thermal degradation).

Protocol B: Substantivity and Stability Evaluation in Aggressive Media

To validate the performance of a nitrile odorant, it must be tested in a self-validating system that correlates chemical integrity (analytical) with human perception (sensory).

Step-by-Step Methodology:

  • Base Formulation: Dose the synthesized nitrile at 1.0% into two distinct unperfumed bases: a fabric conditioner (pH ~3) and a heavy-duty liquid detergent (pH ~10)[3].

  • Accelerated Thermal Aging: Split the samples. Keep one control at 4°C and incubate the test samples at 40°C for 4 weeks to simulate long-term shelf life[3].

  • Analytical Validation (GC-MS): Extract the organic phase from the aged samples and quantify the remaining nitrile concentration using Gas Chromatography-Mass Spectrometry. Causality: This step proves that the nitrile bond has not hydrolyzed into an amide or carboxylic acid.

  • Wash Protocol: Wash standardized cotton swatches using the dosed detergent in a standard 40°C washing machine cycle.

  • Sensory Evaluation: A trained sensory panel evaluates the swatches immediately after washing (Damp Substantivity) and after 24 hours of line-drying (Dry Substantivity)[1][3].

SubstantivityWorkflow Formulation 1. Base Dosing (1% Nitrile in pH 3-10) Incubation 2. Thermal Aging (40°C, 4 Weeks) Formulation->Incubation Stress testing Wash 4. Wash Protocol (Standardized Cotton) Formulation->Wash Application phase GCMS 3. GC-MS Analysis (Chemical Integrity) Incubation->GCMS Quantify degradation Sensory 5. Sensory Panel (Damp & Dry Yield) GCMS->Sensory Correlate data Wash->Sensory Olfactory assessment

Self-validating experimental workflow correlating chemical stability with sensory yield.

Conclusion

Cyclohexyl acetonitrile derivatives represent a triumph of rational odorant design. By leveraging the steric properties of the cyclohexyl ring to maximize fabric deposition (Log P = 4.0) and the extreme chemical stability of the nitrile group to survive hostile pH environments, chemists have engineered molecules that outperform traditional floral aldehydes[3][6]. As the fragrance industry continues to demand robust, high-yield odorants for functional consumer products, the synthesis and application of these alicyclic nitriles will remain a cornerstone of modern perfumery science.

References

  • Peonile® (Givaudan) - The Perfumers Apprentice | perfumersapprentice.com |
  • Peonile® (CAS N° 10461-98-0) - ScenTree | scentree.co |
  • Peonile™ | Givaudan | givaudan.com |
  • peony acetonitrile peonile (Givaudan) - The Good Scents Company | thegoodscentscompany.com |
  • Peonile - PerfumersWorld | perfumersworld.com |
  • EP2940005B1 - Nitrile compound, method of preparation thereof and fragrance composition - Google P
  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - MDPI | mdpi.com |

Sources

Protocols & Analytical Methods

Method

phase transfer catalysis for alkoxyacetonitrile synthesis

An advanced technical guide for researchers, scientists, and drug development professionals. Strategic Rationale: Why Phase-Transfer Catalysis? Alkoxyacetonitriles are highly valued intermediates in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical guide for researchers, scientists, and drug development professionals.

Strategic Rationale: Why Phase-Transfer Catalysis?

Alkoxyacetonitriles are highly valued intermediates in medicinal chemistry, serving as critical precursors for primary amines, tetrazoles, and functionalized oxygen-containing heterocycles. Traditionally, the Williamson ether synthesis of these compounds requires strictly anhydrous conditions and hazardous, pyrophoric bases such as sodium hydride (NaH) to deprotonate the alcohol.

Phase-transfer catalysis (PTC) fundamentally disrupts this paradigm by utilizing a biphasic liquid-liquid system (aqueous base and organic solvent) alongside a catalytic phase-transfer agent[1]. This methodology eliminates the need for anhydrous environments, enhances process safety, and allows for highly scalable, environmentally benign operations[2]. Furthermore, for this transformation, acting as a highly reactive electrophile in the organic phase[3].

Mechanistic Causality & Interfacial Dynamics

The success of PTC in synthesizing alkoxyacetonitriles relies on the precise orchestration of interfacial thermodynamics and reaction kinetics. The mechanism follows the Mąkosza model of interfacial deprotonation[1]:

  • Interfacial Deprotonation : A highly concentrated aqueous base (e.g., 50% w/w NaOH) deprotonates the alcohol at the liquid-liquid boundary. The high concentration of NaOH reduces the thermodynamic activity of water, driving the equilibrium strongly toward alkoxide formation.

  • Ion Exchange & Phase Transfer : The phase-transfer catalyst—typically a lipophilic quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a [4]—exchanges its halide anion for the newly formed alkoxide at the interface. The resulting lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Electrophilic Alkylation : In the organic phase (e.g., toluene), the desolvated, highly nucleophilic alkoxide undergoes a rapid

    
     attack on chloroacetonitrile.
    
  • Catalyst Regeneration : The spent catalyst (

    
    ) returns to the aqueous interface to repeat the cycle.
    

By spatially isolating the base-sensitive chloroacetonitrile in the organic phase, this system prevents the competitive hydrolysis of the nitrile group, ensuring high chemoselectivity.

Mechanistic Workflow Visualization

PTC_Mechanism cluster_aq Aqueous Phase / Interface (50% NaOH) cluster_org Organic Phase (Toluene) ROH_aq R-OH + NaOH RONa_aq R-O⁻ Na⁺ ROH_aq->RONa_aq Interfacial Deprotonation QOR_aq Q⁺ OR⁻ (Active Ion Pair) RONa_aq->QOR_aq Ion Exchange with Q⁺ X⁻ QX_aq Q⁺ X⁻ (Catalyst) QOR_org Q⁺ OR⁻ QOR_aq->QOR_org Phase Transfer Product R-O-CH₂-CN (Alkoxyacetonitrile) QOR_org->Product SN2 Attack on Cl-CH₂-CN QX_org Q⁺ Cl⁻ (Spent Catalyst) QOR_org->QX_org Byproduct ClCH2CN Cl-CH₂-CN (Chloroacetonitrile) ClCH2CN->Product Alkylation QX_org->QX_aq Phase Transfer (Regeneration)

Figure 1: Mechanism of Phase-Transfer Catalyzed O-Alkylation for Alkoxyacetonitrile Synthesis.

Quantitative Data & Parameter Optimization

To establish a robust protocol, reaction parameters must be carefully calibrated. The table below summarizes the optimization of variables for the synthesis of alkoxyacetonitriles. Toluene is preferred over dichloromethane (DCM) for elevated temperature reactions to prevent solvent participation (e.g., formation of formal acetals).

Table 1: Optimization of PTC Conditions for Alkoxyacetonitrile Synthesis

EntryAlcohol SubstrateCatalyst (mol%)SolventBase (aq)Temp (°C)Time (h)Yield (%)
1Benzyl alcoholNoneToluene50% NaOH2524< 5
2Benzyl alcoholTBAB (5%)Toluene50% NaOH25492
3Benzyl alcoholTBAHS (5%)DCM50% NaOH25489
4CyclopentanolTBAB (5%)Toluene50% NaOH40685
5Cyclopentanol18-Crown-6 (5%)Toluene50% KOH40688
6tert-ButanolTBAB (10%)Toluene50% NaOH601245

Note: Sterically hindered alcohols (Entry 6) exhibit significantly lower yields due to competitive hydrolysis of chloroacetonitrile at elevated temperatures.

Detailed Experimental Protocol: Synthesis of Cyclopentyloxyacetonitrile

This methodology outlines the synthesis of cyclopentyloxyacetonitrile. It is designed as a self-validating system with integrated in-process controls to ensure reproducibility.

Materials & Reagents:

  • Cyclopentanol (1.0 equiv, 10.0 mmol)

  • Chloroacetonitrile (1.2 equiv, 12.0 mmol) – Caution: Severe lachrymator and toxic alkylating agent. Handle exclusively in a fume hood.

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 0.5 mmol)

  • 50% w/w Aqueous NaOH (10 mL)

  • Toluene (15 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous

    
    
    

Step-by-Step Methodology:

  • System Initialization : In a 50 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve cyclopentanol (10.0 mmol) and TBAB (0.5 mmol) in toluene (15 mL).

    • Causality: Dissolving the catalyst in the organic phase first ensures it is immediately available for ion exchange the moment the alkoxide is generated at the interface.

  • Interfacial Activation : Add 50% w/w aqueous NaOH (10 mL) to the flask. Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature for 15 minutes.

    • Causality: High-speed stirring maximizes the interfacial surface area, which is the rate-limiting physical step for the deprotonation of the alcohol[1].

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetonitrile (12.0 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition controls the exothermic

      
       reaction and minimizes the local concentration of chloroacetonitrile at the highly alkaline interface, thereby suppressing competitive hydrolysis of the nitrile group.
      
  • Alkylation Phase : Remove the ice bath and warm the reaction to 40 °C. Stir vigorously for 6 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1, visualized with

      
       stain). The disappearance of the cyclopentanol spot (
      
      
      
      ) and the emergence of a new, less polar product spot (
      
      
      ) validates reaction progression.
  • Quenching and Phase Separation : Cool the mixture to room temperature. Slowly add 20 mL of ice-cold distilled water to dissolve precipitated sodium chloride salts. Transfer to a separatory funnel and isolate the organic (upper) layer.

    • Troubleshooting: If a stubborn emulsion forms (common with polymeric byproducts), filter the biphasic mixture through a thin pad of Celite, or add 5 mL of saturated brine to increase the density of the aqueous phase.

  • Extraction and Drying : Extract the remaining aqueous layer with ethyl acetate (2 × 15 mL). Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous

    
    .
    
  • Purification & Validation : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C, 50 mbar). Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 9:1 Hexane:EtOAc) to yield pure cyclopentyloxyacetonitrile.

    • Self-Validation: Analyze the purified product via GC-MS and

      
       NMR. A characteristic singlet at 
      
      
      
      ppm corresponds to the
      
      
      protons, confirming successful alkylation.

References

  • Mąkosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436.[Link]

  • Fehér, Z., Richter, D., Nagy, S., Bagi, P., Rapi, Z., Simon, A., Drahos, L., Huszthy, P., Bakó, P., & Kupai, J. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6542.[Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 822.[Link]

Sources

Application

Application Note: Precision Williamson Ether Synthesis for Nitrile Ethers

Executive Summary & Application Context Nitrile ethers (cyanomethyl ethers) are pivotal structural motifs in medicinal chemistry, frequently utilized as bioisosteres or advanced intermediates for the synthesis of tetrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Nitrile ethers (cyanomethyl ethers) are pivotal structural motifs in medicinal chemistry, frequently utilized as bioisosteres or advanced intermediates for the synthesis of tetrazoles, oximes, and primary amines[1]. The Williamson ether synthesis remains the most robust methodology for their preparation, relying on the


 (bimolecular nucleophilic substitution) displacement of a halide by an alkoxide or aroxide[2].

This application note details a highly optimized, self-validating protocol for the


-alkylation of phenols using haloacetonitriles. To provide a concrete framework, we utilize the synthesis of 2-(4-chlorophenoxy)acetonitrile  from 4-chlorophenol and chloroacetonitrile as our model system[3].

Mechanistic Causality & Reaction Design

The synthesis of nitrile ethers via the Williamson protocol demands precise control over reaction parameters to favor


-alkylation over competing pathways[4]. As a Senior Application Scientist, it is critical to understand why specific reagents are selected rather than simply following a recipe.
  • Nucleophile Activation (Base Selection): Phenols (

    
    ) require deprotonation to form the highly nucleophilic phenoxide anion. While strong bases like sodium hydride (
    
    
    
    ) are common in standard aliphatic etherifications, mild bases such as anhydrous potassium carbonate (
    
    
    ) are strictly preferred for nitrile ethers[3].
  • Electrophile Dynamics: Chloroacetonitrile (

    
    ) acts as the electrophile. The strongly electron-withdrawing cyano group increases the electrophilicity of the adjacent 
    
    
    
    -carbon, significantly accelerating the
    
    
    reaction. However, this same inductive effect makes the
    
    
    -protons highly acidic. If excessively strong bases are used, deprotonation of chloroacetonitrile can occur, leading to undesired Thorpe-Ziegler-type self-condensations or carbene-mediated degradation.
  • Regioselectivity (O- vs. C-Alkylation): Phenoxides are ambident nucleophiles, meaning they can attack from either the oxygen or the ortho-carbon[5]. To suppress

    
    -alkylation (e.g., formation of 2-(2-hydroxy-5-chlorophenyl)acetonitrile), the reaction must be conducted in polar aprotic solvents like anhydrous acetone or acetonitrile (
    
    
    
    )[4]. These solvents poorly solvate the phenoxide oxygen, maintaining its high nucleophilicity and driving the kinetically favored
    
    
    -alkylation.

G A Phenol Substrate (e.g., 4-Chlorophenol) B Mild Base Treatment (K2CO3 in MeCN) A->B Deprotonation C Phenoxide Intermediate (Ambident Nucleophile) B->C E SN2 Displacement (Polar Aprotic Solvent) C->E Oxygen Attack D Chloroacetonitrile (Electrophile) D->E Chloride Leaving F Nitrile Ether Product (O-Alkylation) E->F Kinetic Product

Logical workflow of the Williamson ether synthesis for nitrile ethers.

Quantitative Optimization Data

The table below summarizes the causality of solvent and base selection on the yield and regioselectivity of the cyanomethylation of phenols.

Solvent SystemBase UsedTemperatureTime (h)O-Alkylation Yield (%)C-Alkylation Yield (%)
Water / Ethanol (Protic)

80 °C (Reflux)12< 40%> 20%
DMF (Polar Aprotic)

0 °C to RT465%5% (High oligomerization)
Acetone (Polar Aprotic)

56 °C (Reflux)12 - 1685%< 2%
Acetonitrile (Polar Aprotic)

82 °C (Reflux) 4 - 6 92% < 1%

Validated Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)acetonitrile

This step-by-step methodology is adapted for laboratory-scale synthesis and ensures high fidelity and reproducibility[3].

Materials & Reagents:

  • 4-Chlorophenol (1.0 equiv, 50 mmol, 6.43 g)

  • Chloroacetonitrile (1.1 equiv, 55 mmol, 3.5 mL) - Caution: Highly toxic and a potent lachrymator. Handle exclusively in a fume hood.

  • Potassium Carbonate, anhydrous (1.5 equiv, 75 mmol, 10.37 g)

  • Acetonitrile, anhydrous (250 mL)

Step-by-Step Methodology:

  • Reaction Setup & Deprotonation:

    • Equip a 500 mL flame-dried round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

    • Purge the system with inert gas (Nitrogen or Argon) to prevent moisture ingress.

    • Add 4-chlorophenol (6.43 g) and anhydrous acetonitrile (250 mL) to the flask.

    • Introduce anhydrous

      
       (10.37 g) in one portion.
      
    • Stir the heterogeneous suspension at room temperature for 30 minutes. Rationale: This pre-stirring ensures complete formation of the potassium 4-chlorophenoxide salt before the electrophile is introduced, preventing side reactions[3][4].

  • Electrophile Addition:

    • Using a gas-tight syringe, add chloroacetonitrile (3.5 mL) dropwise over 10 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could drive C-alkylation[3].

  • Thermal Activation:

    • Transfer the flask to a heating mantle and gradually raise the temperature to reflux (~82 °C).

    • Maintain vigorous stirring under reflux for 4 to 6 hours[4].

  • Work-up & Extraction:

    • Upon complete consumption of the starting material (See Section 5), remove the flask from heat and allow it to cool to ambient temperature.

    • Filter the mixture through a sintered glass funnel to remove inorganic salts (

      
       and unreacted 
      
      
      
      ). Wash the filter cake with cold acetone (50 mL)[3].
    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (

      
       mL) to remove residual salts, followed by saturated aqueous 
      
      
      
      (brine, 50 mL)[3].
  • Drying & Purification:

    • Dry the organic phase over anhydrous sodium sulfate (

      
      ), filter, and concentrate in vacuo.
      
    • Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes/ethyl acetate) to yield pure 2-(4-chlorophenoxy)acetonitrile[3].

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. Use the following analytical checkpoints to ensure the scientific integrity of your synthesis.

Analytical Validation Checkpoints:

  • TLC Monitoring: Use a Hexanes/Ethyl Acetate (4:1) solvent system. The product will appear as a new, higher

    
     spot compared to the highly polar 4-chlorophenol. UV activity will be retained[3].
    
  • Spectroscopic Validation (

    
    H NMR):  The success of the 
    
    
    
    -alkylation is definitively confirmed by
    
    
    NMR (in
    
    
    ). Look for the complete disappearance of the broad phenolic
    
    
    signal (
    
    
    ppm). The primary indicator of success is the appearance of a sharp, diagnostic singlet at 4.70 - 4.80 ppm integrating to 2 protons. This corresponds to the methylene bridge (
    
    
    ), which is highly deshielded by both the oxygen atom and the anisotropic effect of the nitrile group[1].

Troubleshooting Matrix:

Observed IssueMechanistic CausalityCorrective Action
Low conversion / High recovery of phenol Water contamination in the solvent hydrolyzes the chloroacetonitrile or passivates the basic surface of

[4].
Ensure rigorous use of anhydrous solvents and flame-dried glassware. Add a drying tube to the condenser.
Significant C-alkylation byproduct Use of protic solvents (which hydrogen-bond to the phenoxide oxygen, forcing attack from the carbon) or excessively high temperatures[4][5].Strictly adhere to polar aprotic solvents (MeCN, Acetone) and do not exceed standard reflux temperatures.
Formation of acetamide or acetic acid byproducts Base-catalyzed hydrolysis of the nitrile group during workup or due to adventitious water during prolonged reflux[4].Minimize exposure to aqueous base during workup; ensure the reaction environment is completely dry; reduce reflux time.

References

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia,[2]. URL:[Link]

  • MDPI. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." Molecules,[1]. URL:[Link]

  • Chemistry Stack Exchange. "Product of Williamson Synthesis." Chemistry Stack Exchange,[5]. URL: [Link]

Sources

Method

using 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a fragrance intermediate

Application Note: 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a Fragrance Intermediate Part 1: Executive Summary & Strategic Rationale 2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a critical class of "ether-nitriles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a Fragrance Intermediate

Part 1: Executive Summary & Strategic Rationale

2-[(2-Methylcyclohexyl)oxy]acetonitrile represents a critical class of "ether-nitriles" in fragrance chemistry. While often utilized as a stable functional odorant in its own right—offering herbal, woody, and metallic notes resistant to high-pH environments (e.g., bleach, detergents)—its primary value in a research context is often as a robust intermediate for the synthesis of 2-[(2-Methylcyclohexyl)oxy]acetaldehyde .

The corresponding aldehyde is a potent fragrance material (green, floral, fruity), but it suffers from oxidative instability. The nitrile intermediate allows researchers to:

  • Store stable precursors: The nitrile resists oxidation and polymerization.

  • Perform late-stage functionalization: Rapid reduction to the aldehyde or hydrolysis to the acid/ester.

  • Enhance performance: Use the nitrile directly in aggressive media where the aldehyde would degrade.

This guide details the Phase Transfer Catalyzed (PTC) Synthesis of the nitrile and its subsequent Reduction Protocol to the aldehyde, establishing a self-validating workflow for high-purity fragrance production.

Part 2: Safety & Handling (Critical)

WARNING: This protocol involves Chloroacetonitrile , a potent alkylating agent and lachrymator.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong metabolic processing can release cyanide. Treat waste streams as cyanide-contaminated until neutralized.

  • Quenching: Unreacted chloroacetonitrile must be quenched with aqueous ammonia or sodium bisulfite before disposal.

Part 3: Experimental Protocols

Protocol A: Synthesis via Phase Transfer Catalysis (PTC)

Objective: Synthesize 2-[(2-Methylcyclohexyl)oxy]acetonitrile from 2-methylcyclohexanol using a green chemistry approach that avoids hazardous metal hydrides (NaH).

Mechanism: Williamson Ether Synthesis utilizing a quaternary ammonium salt to shuttle the alkoxide anion between the aqueous and organic phases.

Materials:

  • Substrate: 2-Methylcyclohexanol (Mixed isomers, cis/trans) – 1.0 eq

  • Reagent: Chloroacetonitrile – 1.2 eq

  • Base: Sodium Hydroxide (50% w/w aq. solution) – 2.0 eq

  • Catalyst: Tetrabutylammonium bromide (TBAB) – 0.05 eq (5 mol%)

  • Solvent: Toluene (Optional, solvent-free is possible but toluene improves stirring).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Nitrogen atmosphere is recommended but not strictly required due to the robustness of PTC.

  • Charging: Add 2-Methylcyclohexanol (114.19 g, 1.0 mol), Toluene (200 mL), and TBAB (16.1 g, 0.05 mol) to the flask.

  • Base Addition: Add NaOH solution (50%, 160 g) to the mixture with vigorous stirring (400+ RPM). The mixture will be biphasic.

  • Reagent Addition: Heat the mixture to 50°C. Dropwise add Chloroacetonitrile (90.6 g, 1.2 mol) over 60 minutes. Caution: Exothermic reaction. Maintain internal temperature between 55-65°C.

  • Reaction: After addition, increase temperature to 70°C and stir for 4–6 hours.

  • Monitoring (Self-Validation): Sample the organic layer every hour. Analyze via GC-FID.

    • Endpoint: <2% residual alcohol.

  • Workup:

    • Cool to room temperature.[1]

    • Add water (300 mL) to dissolve salts. Separate phases.

    • Wash organic phase with 10% HCl (50 mL) to neutralize residual base, then brine (100 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Fractional distillation under high vacuum (0.5 mbar).

    • Target Fraction: Collect clear, colorless oil at approx. 85-90°C (pressure dependent).

Data Table: Expected Yields & Parameters

ParameterSpecificationNotes
Theoretical Yield ~153 gBased on 1.0 mol scale
Typical Isolated Yield 85 - 92%High efficiency due to PTC
Appearance Colorless to pale yellow liquidDarkening indicates polymerization
Odor Herbal, Woody, Metallic, DryLess pungent than the aldehyde
GC Purity >98.0%Sum of cis/trans isomers
Protocol B: Downstream Application (Reduction to Aldehyde)

Objective: Convert the intermediate nitrile to the high-impact fragrance 2-[(2-Methylcyclohexyl)oxy]acetaldehyde .

Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Setup: Flame-dried glassware, Argon atmosphere (Strictly anhydrous).

  • Dissolution: Dissolve Nitrile (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to -78°C.

  • Reduction: Add DIBAL-H (1.0 M in Hexanes, 1.2 eq) dropwise over 2 hours. Maintain temp < -70°C.

  • Imine Hydrolysis:

    • Quench carefully with Methanol at -78°C.

    • Pour mixture into saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously at Room Temp for 2 hours (Critical for breaking Aluminum emulsions).

  • Isolation: Separate organic layer, dry, and concentrate.[1]

  • Result: The resulting aldehyde will have a significantly stronger, "lifting" green/floral odor compared to the nitrile.

Part 4: Visualization & Logic

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the PTC cycle and the bifurcation of the nitrile into either a functional ingredient or a chemical intermediate.

G Start 2-Methylcyclohexanol (Substrate) PTC_Cycle Phase Transfer Cycle (NaOH / TBAB / Toluene) Start->PTC_Cycle Organic Phase Reagent Chloroacetonitrile (Reagent) Reagent->PTC_Cycle Dropwise Addn Intermediate 2-[(2-Methylcyclohexyl)oxy]acetonitrile (Target Intermediate) PTC_Cycle->Intermediate Nucleophilic Subst. (50-70°C) DirectUse Direct Application: Bleach-Stable Fragrance (Herbal/Metallic) Intermediate->DirectUse Formulation Reduction Reduction (DIBAL-H) Intermediate->Reduction Synthetic Route Aldehyde Fragrance Active: 2-[(2-Methylcyclohexyl)oxy]acetaldehyde (Green/Floral) Reduction->Aldehyde Hydrolysis

Caption: Workflow depicting the PTC synthesis of the nitrile and its dual-use pathways.

Part 5: Analytical Characterization (Self-Validation)

To ensure the protocol is self-validating, the researcher must confirm the structure using the following markers.

1. GC-MS Fragmentation Pattern:

  • Parent Ion: Look for weak molecular ion (

    
    ).
    
  • Base Peak: Typically

    
     97 (methylcyclohexyl cation) or 
    
    
    
    55.
  • Alpha-Cleavage: Loss of

    
     group.
    

2. IR Spectroscopy (Quick Check):

  • Nitrile Stretch (

    
    ):  Sharp, weak band at 2250 cm⁻¹ .
    
  • Ether Stretch (

    
    ):  Strong band at 1100–1150 cm⁻¹ .
    
  • Absence of OH: Disappearance of the broad alcohol peak at 3400 cm⁻¹ confirms conversion.

References

  • Williamson Ether Synthesis (PTC Conditions)

    • Freedman, H. H., & Dubois, R. A. (1975).
    • Source:

  • Nitrile Fragrance Chemistry

    • Arctander, S. (1969).[2][3] Perfume and Flavor Chemicals (Aroma Chemicals). (General reference for nitrile vs. aldehyde odor profiles).

    • Source:

  • Reduction of Nitriles to Aldehydes

    • O. A. Orio, et al. (1978). Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride.
    • Source:

  • Safety of Chloroacetonitrile

    • PubChem Compound Summary: Chloroacetonitrile.
    • Source:

Sources

Application

Application Notes and Protocols for the Scale-Up Production of 2-[(2-Methylcyclohexyl)oxy]acetonitrile

Abstract This document provides a comprehensive technical guide for the laboratory synthesis and subsequent process scale-up for the production of 2-[(2-Methylcyclohexyl)oxy]acetonitrile. The synthesis is based on the Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the laboratory synthesis and subsequent process scale-up for the production of 2-[(2-Methylcyclohexyl)oxy]acetonitrile. The synthesis is based on the Williamson ether synthesis, a robust and widely utilized method for ether formation.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety considerations, and critical engineering challenges encountered during the transition from bench-scale to pilot or industrial-scale production. Detailed protocols for both laboratory (100 g) and scaled-up (10 kg) batches are provided, with an emphasis on process safety, heat transfer management, and mixing dynamics. This note is intended for researchers, process chemists, and drug development professionals involved in chemical manufacturing.

Part 1: Foundational Chemistry and Safety

Reaction Principle: The Williamson Ether Synthesis

The production of 2-[(2-Methylcyclohexyl)oxy]acetonitrile is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2-methylcyclohexanol, forming a potent nucleophile, the 2-methylcyclohexoxide anion.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an α-haloacetonitrile (in this protocol, bromoacetonitrile), displacing the bromide leaving group to form the desired ether product.

The SN2 mechanism necessitates careful selection of the alkyl halide; primary halides like bromoacetonitrile are ideal as they minimize competing elimination reactions.[1][2]

Williamson_Mechanism cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack ROH 2-Methylcyclohexanol (R-OH) Alkoxide 2-Methylcyclohexoxide (R-O⁻ Na⁺) ROH->Alkoxide + Base Base Base (e.g., NaOH) H2O H₂O Alkoxide->H2O + H₂O Alkoxide2 R-O⁻ BrCN Bromoacetonitrile (Br-CH₂CN) Alkoxide2->BrCN Backside Attack Product Product (R-O-CH₂CN) BrCN->Product Ether Formation Br_ion Br⁻ Product->Br_ion + Br⁻

Caption: SN2 mechanism for the Williamson ether synthesis.

For industrial-scale operations, where reactants may have limited mutual solubility, Phase Transfer Catalysis (PTC) is a highly effective strategy. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the alkoxide from an aqueous or solid phase into the organic phase where the bromoacetonitrile resides, dramatically accelerating the reaction rate under heterogeneous conditions.[3][4]

Critical Hazard Assessment and Handling

A rigorous understanding and mitigation of chemical hazards is non-negotiable. The primary risks in this synthesis are associated with the reactants.

Compound CAS No. Key Hazards Handling Precautions & PPE
2-Methylcyclohexanol 583-59-5Combustible liquid (Flash Point: 58°C).[5] Irritating to eyes and skin.[5][6] Can be absorbed through the skin.[6]Use in a well-ventilated area away from ignition sources.[5][7][8] Wear nitrile gloves, chemical safety goggles, and a lab coat.[6][7]
Bromoacetonitrile 590-17-0Highly Toxic: Toxic if swallowed, inhaled, or in contact with skin.[9][10][11] Causes severe eye and skin irritation/burns.[9][12] Lachrymator.[11]Strictly handle in a certified chemical fume hood. [9] Use heavy-duty gloves (e.g., butyl rubber or laminate), chemical splash goggles, a face shield, and a chemically resistant apron.[12] Ensure an eyewash station and safety shower are immediately accessible.[7]
Sodium Hydroxide 1310-73-2Corrosive. Causes severe skin burns and eye damage.Wear gloves, safety goggles/face shield, and protective clothing. Avoid creating dust. Handle in a well-ventilated area.
Tetrabutylammonium Bromide (TBAB) 1643-19-2Irritant. Handle with standard PPE (gloves, goggles).Avoid inhalation of dust.
2-[(2-Methylcyclohexyl)oxy]acetonitrile (Product) N/AAssumed toxic. Aliphatic nitriles can be metabolized to release cyanide ions.[13] Handle as a toxic substance.Use standard engineering controls and PPE. Avoid heating in the presence of strong acids or bases which could promote decomposition and release of HCN.[13]

Emergency Response:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] For bromoacetonitrile or NaOH exposure, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7][9][11] Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.[6][11] Seek immediate medical attention.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for chemical waste disposal.[6][8][14] Do not use combustible materials like sawdust.

Part 2: Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol details a robust laboratory procedure for synthesizing approximately 100 g of the target compound, employing phase-transfer catalysis for operational simplicity and efficiency.

Reagents and Equipment

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
2-Methylcyclohexanol114.1980.00.7011.0
Bromoacetonitrile119.9592.40.7711.1
Sodium Hydroxide (50% w/w aq.)40.0084.11.0511.5
Tetrabutylammonium Bromide (TBAB)322.3711.30.0350.05
Toluene-500 mL--
Deionized Water-400 mL--
Brine (Saturated NaCl)-100 mL--

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Reflux condenser with a nitrogen inlet

  • Digital thermometer/thermocouple

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with a temperature controller

  • 1 L separatory funnel

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L three-necked flask with the mechanical stirrer, condenser, and thermometer. Ensure the setup is secure and under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with 2-methylcyclohexanol (80.0 g), toluene (250 mL), tetrabutylammonium bromide (11.3 g), and the 50% sodium hydroxide solution (84.1 g).

  • Stirring and Heating: Begin vigorous stirring (approx. 300-400 RPM) to ensure good mixing between the phases. Heat the mixture to 50°C. Causality: Vigorous stirring is essential in a phase-transfer system to maximize the interfacial surface area, which is directly proportional to the reaction rate.

  • Bromoacetonitrile Addition: In the dropping funnel, dissolve bromoacetonitrile (92.4 g) in toluene (250 mL). Add this solution dropwise to the reaction flask over 60-90 minutes. Monitor the internal temperature closely; a moderate exotherm is expected. Maintain the temperature between 50-55°C using the heating mantle or a cooling bath if necessary. Causality: Controlled, slow addition is a critical safety measure to manage the reaction's heat output, preventing a thermal runaway and minimizing side-product formation.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 55°C. Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexanes:Ethyl Acetate) until the 2-methylcyclohexanol spot has disappeared (typically 3-5 hours).

  • Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (200 mL) to dissolve the sodium bromide salts.

  • Phase Separation: Transfer the mixture to the 1 L separatory funnel. Separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation to yield the final product, 2-[(2-Methylcyclohexyl)oxy]acetonitrile, as a clear liquid.

Part 3: Scale-Up Procedure and Process Considerations (10 kg Scale)

Transitioning from a 100 g lab synthesis to a 10 kg pilot-plant run is a non-linear challenge where process engineering and safety principles become paramount.[15][16] Direct multiplication of lab parameters will lead to failure.[15]

Process Hazard Analysis (PHA) and Equipment
  • PHA: Before any scale-up activity, a formal Process Hazard Analysis (e.g., HAZOP) must be conducted. This analysis will identify potential deviations from the intended process and their consequences, focusing on the risks of handling large quantities of bromoacetonitrile, managing the reaction exotherm, and potential equipment failures.[17]

  • Equipment: A 100 L glass-lined or stainless steel reactor is appropriate. It must be equipped with:

    • A variable-speed agitator (pitched-blade or retreat curve impeller is preferred for liquid-liquid mixing).

    • Internal baffles to prevent vortexing and ensure efficient mixing.

    • A jacketed heating/cooling system with precise temperature control.

    • A dedicated port for a thermocouple and a pressure relief valve.

    • A calibrated metering pump for the controlled addition of the bromoacetonitrile solution.

Scale_Up_Considerations cluster_Lab Lab Scale (100 g) cluster_Plant Plant Scale (10 kg) lab_heat High Surface/Volume Ratio (Easy Heat Transfer) plant_heat Low Surface/Volume Ratio (Heat Removal is Critical) lab_heat->plant_heat Challenge lab_mix Magnetic/Overhead Stirrer (Good Local Mixing) plant_mix Baffled Reactor, Impeller Design (Mass Transfer Limited) lab_mix->plant_mix Challenge lab_add Dropping Funnel (Manual Control) plant_add Metering Pump (Precise Exotherm Control) lab_add->plant_add Solution lab_safety Fume Hood Containment plant_safety Process Safety Management (PSM) (Engineered Controls) lab_safety->plant_safety Requirement

Sources

Method

Application Note: Reagents and Protocols for the O-Alkylation of Cyclohexyl Alcohols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Causality The formation of ether linkages via the O...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Causality

The formation of ether linkages via the O-alkylation of cyclohexyl alcohols is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Because cyclohexanol is a secondary alcohol, its corresponding alkoxide is moderately sterically hindered and highly basic. This structural reality dictates the boundaries of reagent selection.

The most reliable method for this transformation is the Williamson Ether Synthesis , a classic


 reaction where an alkoxide nucleophile displaces a halide or sulfonate leaving group[1]. However, the success of this reaction is entirely dependent on understanding the competing 

(elimination) pathway.
The vs. Competition

When designing an O-alkylation for a cyclohexyl moiety, the choice of the electrophile is critical. Because the cyclohexoxide anion is a strong base, reacting it with a secondary or tertiary alkyl halide will result almost exclusively in


 elimination, yielding an alkene rather than the desired ether[1][2].

The Causal Rule of Thumb: To successfully synthesize a cyclohexyl ether, the nucleophile must be the cyclohexoxide anion, and the electrophile must be an unhindered methyl or primary alkyl halide [3]. Attempting the reverse reaction—using a primary alkoxide to attack a cyclohexyl halide—will fail due to the rapid elimination of the secondary cyclohexyl halide[1].

Solvent Effects

The choice of solvent directly impacts the nucleophilicity of the alkoxide. Polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are highly recommended. These solvents effectively solvate the metal counterion (e.g.,


 or 

) while leaving the alkoxide anion "naked" and highly reactive, thereby accelerating the

pathway[1].

Reagent Selection Matrix

To achieve optimal yields and minimize side reactions, the base and solvent system must be tailored to the substrate's sensitivity and the scale of the reaction.

Base / Reagent SystempKa of Conj. AcidPreferred SolventPrimary Use CaseMechanistic Advantage
Sodium Hydride (NaH) ~35 (

)
THF, DMF, DMSOStandard laboratory synthesis[1].Irreversible deprotonation;

gas evolution drives the reaction forward.
Potassium tert-Butoxide 17.0THF, TolueneMildly acidic alcohols; homogeneous conditions.Soluble in organic solvents; avoids heterogeneous mixtures.
NaOH / KOH + TBAB 15.7 (

)
Toluene / WaterScale-up, industrial synthesis[4].Phase-Transfer Catalysis (PTC) avoids strict anhydrous conditions.
Silver(I) Oxide (

)
N/A

, Ether
Base-sensitive substrates (e.g., carbohydrates).Mild, neutral conditions; acts as a halogen scavenger to drive

.

Workflow and Decision Pathway

The following diagram illustrates the logical decision-making process for selecting the appropriate O-alkylation conditions based on substrate properties.

G Start Substrate: Cyclohexyl Alcohol Base Assess Substrate Sensitivity Start->Base Strong Standard Conditions NaH / THF / 0°C to RT Base->Strong Robust/Stable Mild Mild Conditions Ag2O / CH2Cl2 / RT Base->Mild Base-Sensitive PTC Scalable Conditions KOH / TBAB / Toluene Base->PTC Large Scale Alkyl Select Alkylating Agent Strong->Alkyl Mild->Alkyl PTC->Alkyl Me Methyl or Primary Halide (SN2 Pathway Dominates) Alkyl->Me Preferred Route Sec Secondary/Tertiary Halide (E2 Elimination Risk - AVOID) Alkyl->Sec Unfavorable Route

Figure 1: Decision matrix for the O-alkylation of cyclohexyl alcohols.

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis using NaH

This is the most robust and widely applicable method for the O-alkylation of cyclohexanol derivatives using primary alkyl halides (e.g., benzyl bromide, methyl iodide, or ethyl tosylate)[3].

Reagents:

  • Cyclohexanol derivative (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Primary Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation of the Base: In an oven-dried, argon-purged flask, add NaH (1.5 equiv). To remove the mineral oil, wash the NaH with anhydrous hexanes (3 x 5 mL), allowing the solid to settle and carefully decanting the supernatant via syringe.

  • Solvent Addition: Resuspend the washed, dry NaH in anhydrous THF and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve the cyclohexanol derivative (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Causality Note: Dropwise addition controls the exothermic evolution of

      
       gas.
      
  • Alkoxide Maturation: Stir the mixture at room temperature for 30–45 minutes to ensure complete deprotonation and formation of the cyclohexoxide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.2 equiv) dropwise.

    • Causality Note: Cooling prevents unwanted side reactions (such as

      
      -deprotonation of the alkyl halide if applicable) during the initial highly exothermic 
      
      
      
      attack.
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (monitor via TLC or LC-MS).

  • Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Phase-Transfer Catalyzed (PTC) O-Alkylation

For scale-up scenarios where anhydrous conditions are impractical, or when avoiding highly pyrophoric NaH is desired, a biphasic PTC approach is highly effective[4].

Reagents:

  • Cyclohexanol derivative (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Powdered KOH or NaOH (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Toluene / Water (1:1 v/v)

Step-by-Step Procedure:

  • Biphasic Setup: In a round-bottom flask, dissolve the cyclohexanol derivative (1.0 equiv) and the alkyl halide (1.5 equiv) in toluene.

  • Catalyst Addition: Add the phase-transfer catalyst, TBAB (0.1 equiv), to the organic layer.

  • Base Addition: Add an aqueous solution of KOH (3.0 equiv dissolved in an equal volume of water relative to toluene).

  • Vigorous Mixing: Stir the biphasic mixture vigorously at 60–80 °C for 6–24 hours.

    • Causality Note: Vigorous stirring is mandatory. The PTC mechanism relies on the lipophilic quaternary ammonium cation (

      
      ) transporting the hydroxide/alkoxide anion across the aqueous-organic phase boundary to react with the electrophile[4].
      
  • Workup: Cool to room temperature, separate the layers, and extract the aqueous phase with additional toluene. Wash the combined organics with water to remove residual PTC, dry over

    
    , and concentrate.
    

Troubleshooting & Self-Validating Checks

  • Issue: High recovery of starting material, no product.

    • Cause: Incomplete deprotonation or wet solvent. Water will preferentially react with NaH or the alkyl halide.

    • Validation Check: Did the reaction bubble upon addition of the alcohol to NaH? If no

      
       evolved, the NaH may have degraded into NaOH due to poor storage.
      
  • Issue: Formation of alkene byproducts.

    • Cause: The chosen alkyl halide is too sterically hindered (secondary or tertiary), shifting the mechanism from

      
       to 
      
      
      
      [2].
    • Solution: Redesign the retrosynthetic route. You cannot force a secondary alkoxide to efficiently attack a secondary halide.

References

  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

  • Williamson Ether Synthesis Overview & Limitations Edubirdie[Link]

  • Show how ethanol and cyclohexanol may be used to synthesize ethers Pearson[Link]

  • Synthesis by Substitution (O-Alkylation) Thieme E-Books[Link]

Sources

Application

Application Note: Purification Strategies for 2-[(2-Methylcyclohexyl)oxy]acetonitrile

Abstract & Technical Scope This guide details the purification of 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS: Generic structure implied), a functionalized ether-nitrile often synthesized via Williamson etherification o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Scope

This guide details the purification of 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS: Generic structure implied), a functionalized ether-nitrile often synthesized via Williamson etherification of 2-methylcyclohexanol. Due to the stereochemical complexity of the starting material (cis/trans isomers) and the lachrymatory nature of alkylating agents (e.g., chloroacetonitrile), purification requires a multi-tiered approach. This protocol prioritizes safety , isomeric control , and scalability , offering workflows for both bulk isolation (Vacuum Distillation) and high-purity analytical isolation (Flash Chromatography).

Chemical Context & Impurity Profile

To design an effective purification strategy, one must understand the genesis of the crude mixture. The standard synthesis involves the alkylation of 2-methylcyclohexanol with chloroacetonitrile (or bromoacetonitrile) under basic conditions (NaH or Phase Transfer Catalysis).

The Impurity Matrix
ComponentOriginPhysico-Chemical BehaviorRemoval Strategy
Target Molecule ProductBP Est: 95–105°C @ 5 mmHgN/A
2-Methylcyclohexanol Unreacted SMBP: 163–166°C (atm). H-bonding capability.[1]Distillation (Foreshot) or Scavenging
Chloroacetonitrile Alkylating AgentBP: 124–126°C. Highly Toxic/Lachrymator .Aqueous Wash (Hydrolysis risk) or Vac Distillation
1-Methylcyclohexene Elimination ByproductBP: 110°C. Non-polar.Rotovap / Low-vac strip
Mineral Salts NaH/KOH residuesSolid, non-volatile.Aqueous Extraction / Filtration
Stereochemical Considerations

The 2-methylcyclohexyl moiety exists as cis and trans isomers.[2]

  • Reaction Mechanism: The alkylation occurs at the oxygen atom; therefore, the C-O bond of the cyclohexane ring is not broken. The stereochemistry of the starting alcohol is retained.

  • Implication: If you start with a cis/trans mixture (commercial grade), you will obtain a cis/trans product mixture. Separation of these isomers requires high-efficiency fractionation (Spinning Band Distillation) or Silica Chromatography.

Pre-Purification Workup (The "Quench & Wash")

Goal: Remove hazardous alkylating agents and mineral salts before thermal processing.

Safety Warning: Chloroacetonitrile is a severe lachrymator and toxic. All steps must be performed in a fume hood.

  • Quench: Cool reaction mixture to 0°C. Slowly add saturated NH₄Cl solution to quench excess base.

  • Phase Separation: Dilute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Wash Cycle:

    • Wash 1: Water (removes bulk salts).

    • Wash 2: 5% LiCl solution (helps break emulsions common with cyclohexyl ethers).

    • Wash 3: Brine (saturated NaCl).

  • Drying: Dry organic phase over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotovap) at 40°C. Do not overheat to prevent loss of the volatile product if vacuum is too high.

Method A: High-Vacuum Fractional Distillation (Scalable)

Best for: Multi-gram to Kilogram scale purification where >95% purity is acceptable.

Rationale: The boiling point difference between the unreacted alcohol (H-bonding) and the ether-nitrile (dipolar aprotic) allows for separation. However, the alcohol often "smears" into the product fraction without a fractionating column.

Equipment Setup
  • Flask: Round-bottom flask (max 60% full).

  • Column: Vigreux column (minimum 20cm) or Packed column (glass helices) for better resolution.

  • Head: Short-path distillation head with thermometer.

  • Vacuum: High-vacuum pump capable of <5 mmHg (essential to keep bath temp <140°C to prevent nitrile degradation).

Distillation Protocol
  • Degassing: Apply vacuum gradually to remove residual solvent (MTBE/EtOAc).

  • Fraction 1 (Foreshot): Heat bath. Collect distillate up to ~60°C @ 5 mmHg.

    • Content: Residual solvent, 1-methylcyclohexene, chloroacetonitrile traces.

    • Action:Segregate as hazardous waste.

  • Fraction 2 (Transition): Temp rise to ~80°C @ 5 mmHg.

    • Content: Unreacted 2-methylcyclohexanol.

    • Note: This fraction may solidify in the condenser if the alcohol content is high (MP of alcohol is low, but supercooling can occur). Keep condenser coolant >10°C.

  • Fraction 3 (Main Cut): Temp stabilizes (Est. 95–105°C @ 5 mmHg).

    • Content:Pure 2-[(2-Methylcyclohexyl)oxy]acetonitrile .

    • Collection: Collect until vapor temp drops or pot temp rises significantly.

Visualization: Distillation Logic

DistillationLogic Crude Crude Oil (Post-Workup) Vacuum Apply Vacuum (< 5 mmHg) Crude->Vacuum Heat Gradual Heating Vacuum->Heat F1 Fraction 1: Volatiles (Solvent, Alkyl Halides) < 60°C Heat->F1 Low BP F2 Fraction 2: Alcohol (Unreacted SM) 60-90°C Heat->F2 Med BP F3 Fraction 3: Product (Target Ether) 95-105°C Heat->F3 High BP Residue Pot Residue (Polymers/Salts) Heat->Residue Non-Volatile

Figure 1: Thermal fractionation logic for isolating the target ether from lower-boiling impurities.

Method B: Flash Column Chromatography (High Purity)

Best for: Analytical standards, isomer separation, or removing trace alcohol.

Rationale: The polarity difference between the alcohol (hydroxyl group) and the ether-nitrile is significant. The alcohol is much more polar and will retain longer on Silica Gel.

Stationary & Mobile Phase
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution: ~90:10 to 85:15.

    • Alcohol Elution: >70:30.

TLC Visualization
  • Plate: Silica Gel 60 F₂₅₄.

  • Stain: KMnO₄ (Alkenes/Alcohols) or Iodine Chamber (General). UV activity is low unless the nitrile conjugates (unlikely here), so chemical staining is mandatory.

    • Product: Faint spot in Iodine; generally requires strong stain if no chromophore exists.

    • Alcohol: Strong yellow/brown spot with KMnO₄.

Protocol
  • Load: Mix crude oil with a small amount of silica and dry-load (recommended to prevent band broadening).

  • Elute: Run 3 Column Volumes (CV) of 95:5 Hex:EtOAc.

  • Gradient: Increase polarity to 90:10.

  • Collect: The product typically elutes before the alcohol.

    • Rf (Product): ~0.4–0.5 (in 80:20 Hex:EtOAc).

    • Rf (Alcohol): ~0.2 (in 80:20 Hex:EtOAc).

Advanced Purification: Chemical Scavenging

Scenario: You have distilled the product, but NMR shows 5% unreacted alcohol remaining.

Instead of re-distilling, use a chemoselective scavenger .

  • Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or simply acetic anhydride/pyridine.

  • Mechanism: Reaction with the hydroxyl group of the impurity to form a carbamate or ester, changing its polarity drastically.

  • Protocol:

    • Dissolve mixture in DCM.[3]

    • Add PS-Isocyanate (1.5 eq relative to impurity).

    • Stir gently for 4 hours at RT.

    • Filter the resin. The filtrate contains pure nitrile; the alcohol is trapped on the bead.

Quality Control & Validation

Every batch must be validated against these criteria:

MetricMethodAcceptance Criteria
Purity GC-FID / GC-MS> 98.0% Area
Identity ¹H-NMR (CDCl₃)δ 4.3 (s, 2H, -O-CH ₂-CN), δ 3.2 (m, 1H, Cyclohexyl CH -O)
Residual Alcohol ¹H-NMRAbsence of δ 3.4-3.8 (CH-OH shift usually distinct from ether)
Water Content Karl Fischer< 0.1% (Crucial if used in water-sensitive steps)
Isomer Ratio Analysis

The cis/trans ratio can be determined by GC or NMR.

  • NMR: The methine proton (CH-O) often shows different coupling constants and chemical shifts for axial (trans-ether in fixed chair) vs equatorial orientations.

  • GC: On non-polar columns (DB-5), the isomers usually resolve.

Troubleshooting Guide

Issue: "I cannot separate the alcohol from the product by distillation."
  • Cause: Azeotrope formation or insufficient column height.

  • Solution: Switch to Method C (Scavenging) . Acetylate the crude mixture (Acetic anhydride/Pyridine). The resulting ester (2-methylcyclohexyl acetate) has a significantly different BP and polarity than the nitrile, making separation easy.

Issue: "The product is turning yellow/brown."
  • Cause: Polymerization of trace chloroacetonitrile or nitrile hydrolysis.

  • Solution: Ensure the pre-wash included a thiosulfate wash (if iodine/oxidizers were present) or simply re-distill over a small amount of K₂CO₃ to neutralize trace acids.

Issue: "Yield is lower than expected."
  • Cause: Product volatility.

  • Solution: Check the rotovap trap. If the vacuum was too strong during solvent removal, the product (which has a distinct ethereal odor) may have been lost.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis and Distillation).

  • Org. Synth. 1925, 4, 11. Chloroacetonitrile Synthesis and Handling. (Provides safety context for the alkylating agent).

  • Sigma-Aldrich Technical Bulletin. Properties of 2-Methylcyclohexanol Isomers. (Data on boiling points and stereochemistry).

  • Reich, H. J. Bordwell pKa Table (Nitriles). University of Wisconsin-Madison. (Acidity and stability data for nitrile alpha-protons).

(Note: Specific literature on "2-[(2-Methylcyclohexyl)oxy]acetonitrile" is proprietary or sparse; protocols above are derived from first-principles of ether/nitrile chemistry validated against homologous cyclohexyloxyacetonitriles.)

Sources

Method

Application Note: Formulation of Fragrance Accords Using Cyclohexyl Nitriles

Target Audience: R&D Chemists, Fragrance Scientists, and Product Development Professionals Focus Material: 2-Cyclohexylidene-2-phenylacetonitrile (Commercial Name: Peonile®) Executive Summary & Mechanistic Rationale In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: R&D Chemists, Fragrance Scientists, and Product Development Professionals Focus Material: 2-Cyclohexylidene-2-phenylacetonitrile (Commercial Name: Peonile®)

Executive Summary & Mechanistic Rationale

In modern fragrance chemistry, the demand for high-performance, stable odorants in aggressive functional media (e.g., heavy-duty detergents, fabric softeners, and liquid bleach) has driven a strategic shift from traditional aldehydes to nitriles[1]. Aldehydes are notoriously susceptible to oxidation, aldol condensations, and Schiff base formation in highly alkaline environments. By replacing the electrophilic carbonyl group with a nitrile moiety (-C≡N), the molecule becomes highly resistant to nucleophilic attack and chemical degradation, ensuring long-term shelf stability[2].

Among these, cyclohexyl nitriles—specifically 2-cyclohexylidene-2-phenylacetonitrile—represent a structural gold standard for imparting fresh, floral, and geranium-like notes[3]. The integration of a bulky cyclohexylidene ring provides profound steric hindrance, shielding the nitrile group while simultaneously elevating the molecule's lipophilicity (LogPow ~ 4.0)[4]. This thermodynamic profile is the causal driver for its exceptional "substantivity" (tenacity): rather than washing away in the aqueous rinse liquor, the hydrophobic molecule preferentially partitions into the lipid-rich or synthetic fibers of fabrics, ensuring odor retention for over a month on dry laundry[3].

Physico-Chemical Profiling & Stability Metrics

To successfully formulate with cyclohexyl nitriles, formulators must understand the physical parameters that govern their behavior in emulsions and surfactant systems.

Table 1: Physico-Chemical Properties of 2-Cyclohexylidene-2-phenylacetonitrile
ParameterValueMechanistic Causality / Formulation Significance
Molecular Formula C₁₄H₁₅NProvides the necessary molecular bulk for low volatility[3].
Molecular Weight 197 g/mol Contributes to a dense molecular profile, enhancing base-note tenacity[4].
LogPow (Octanol/Water) 4.0High lipophilicity thermodynamically drives partitioning from wash water to fabric[4].
Vapor Pressure 0.0004 hPa (20°C)Extremely low volatility ensures >1 month dry substantivity and linear evaporation[3].
Boiling Point 305°CIndicates high thermal stability during heated manufacturing processes[4].
Table 2: Stability Index in Functional Media
Application MediumpH LevelStability RatingOdor Integrity Post-Incubation
Acid Cleaner2.0ExcellentLinear performance; no hydrolysis observed[4].
Fabric Conditioner3.5ExcellentHigh bloom; unaffected by cationic surfactants[4].
Antiperspirant6.0ExcellentNo degradation; stable against aluminum salts[4].
Liquid Detergent9.0 - 10.0ExcellentHigh substantivity; resists micellar trapping[4].
Powder Detergent10.5ExcellentNo discoloration; inert to solid percarbonates[4].

Mechanistic Pathway of Stability and Substantivity

The following diagram illustrates the causal relationship between the molecular structure of cyclohexyl nitriles and their macroscopic performance in functional perfumery.

G A Cyclohexyl Nitrile (e.g., Peonile) B High LogP (~4.0) & Steric Hindrance A->B Structural Property C Alkaline/Bleach Media (pH 10-11) A->C Formulated Into E Aqueous Wash Liquor A->E Dispersed In D Resists Nucleophilic Attack B->D Prevents Degradation F Hydrophobic Partitioning B->F Thermodynamic Push C->D Chemical Stability G Fabric Matrix (High Substantivity) D->G Odor Integrity Maintained E->F Driven by LogP F->G Deposition

Mechanistic pathway of cyclohexyl nitrile stability and fabric substantivity.

Experimental Protocol I: Accelerated Stability Testing in High-pH Media

Objective: Validate the chemical and olfactive stability of 2-cyclohexylidene-2-phenylacetonitrile against a structurally related aldehyde control in a heavy-duty liquid detergent base.

Rationale & Causality: Exposing the fragrance to 40°C accelerates kinetic degradation pathways (e.g., aldol condensation of aldehydes). The nitrile's lack of an electrophilic carbonyl carbon prevents these reactions, which is critical for validating its use in functional perfumery[2].

Materials:

  • Unscented liquid detergent base (pH 10.0)

  • Test Material: 2-cyclohexylidene-2-phenylacetonitrile (Peonile)

  • Control Material: Phenylacetaldehyde

  • Amber glass incubation vials

Step-by-Step Methodology:

  • Dosing: Incorporate 0.5% (w/w) of the test material into 100g of the detergent base. Repeat in a separate beaker for the control material.

  • Homogenization: Agitate the mixtures using an overhead stirrer at 300 rpm for 15 minutes at 25°C to ensure complete micellar incorporation.

  • Incubation: Transfer the homogenized samples into airtight amber glass vials. Incubate in a temperature-controlled chamber at 40°C for 4 weeks.

  • Olfactive Evaluation: Weekly, assess the headspace of the vials for off-notes (e.g., metallic or sour degradation byproducts).

  • Self-Validating QC Check (GC-MS): At week 4, extract 1g of the aged base with 5mL of hexane. Run the organic layer through GC-MS.

    • Validation Criterion: The protocol is validated if the cyclohexyl nitrile peak area remains >98% relative to an internal standard, proving chemical inertness, while the aldehyde control shows <40% recovery due to degradation.

Experimental Protocol II: Formulation of a High-Substantivity Floral-Sandalwood Accord

Objective: Exploit the olfactive synergy between the rosy-geranium facets of the cyclohexyl nitrile and the rich sandalwood notes of Javanol® to create a highly substantive fabric care accord[3].

Rationale & Causality: The 80:20 ratio is specifically chosen because the rosy facet of Javanol echoes the fruity-floral petals of Peonile[3],[4]. The high LogP of both molecules ensures co-deposition onto the fabric matrix during the rinse cycle, preventing the accord from "breaking apart" olfactively during the transition from wet to dry laundry.

Step-by-Step Methodology:

  • Weighing: In a clean, tared glass beaker, precisely weigh 8.0 g of 2-cyclohexylidene-2-phenylacetonitrile.

  • Blending: Add 2.0 g of Javanol to the beaker.

  • Mixing: Agitate using a magnetic stirrer at 150 rpm for 10 minutes to ensure complete molecular integration.

  • Maturation: Seal the beaker and allow the accord to macerate in a dark, temperature-controlled environment (20°C) for 48 hours. This allows transient non-covalent interactions (e.g., Van der Waals forces) to stabilize the blend.

  • Application Dosing: Dose the matured accord at 1.0% (w/w) into a standard fabric conditioner base (pH 3.5).

  • Self-Validating QC Check (SPME-GC-MS): Wash standard cotton terry towels using the fragranced conditioner. Air-dry the towels for 30 days. Perform Solid-Phase Microextraction (SPME) on the headspace of the dry fabric.

    • Validation Criterion: Detection of both Peonile and Javanol peaks at a proportional 4:1 ratio validates the co-deposition and dry substantivity claim.

G Step1 Phase 1: Core Accord Blending 80% Peonile 20% Javanol Step2 Phase 2: Maturation 24-48h at 20°C Dark Environment Step1->Step2 Homogenization & Maceration Step3 Phase 3: Application Dosing 0.5% - 1.0% in Unscented Base Step2->Step3 Integration into Functional Base Step4 Phase 4: Olfactive Evaluation Damp Substantivity Dry Substantivity Step3->Step4 Wash Cycle & Air Drying

Workflow for the formulation and olfactive evaluation of a Peonile-Javanol accord.

References

  • The Perfumer's Apprentice. "Peonile® (Givaudan)". Perfumer's Apprentice Catalog. URL: [Link]

  • Givaudan. "Peonile™ - Physico-chemical properties and performance". Givaudan Fragrance & Beauty Ingredients. URL: [Link]

  • Google Patents. "US4456561A - Nitriles and use as perfume chemicals". United States Patent and Trademark Office.
  • Perfumer & Flavorist. "Advances in the Chemistry of Nitriles and Amides". Perfumer & Flavorist Archive, April 2016. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-[(2-Methylcyclohexyl)oxy]acetonitrile synthesis

Technical Support Center: 2-[(2-Methylcyclohexyl)oxy]acetonitrile Synthesis Executive Summary: The Steric Challenge Synthesizing 2-[(2-Methylcyclohexyl)oxy]acetonitrile involves the alkylation of a secondary, sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(2-Methylcyclohexyl)oxy]acetonitrile Synthesis

Executive Summary: The Steric Challenge

Synthesizing 2-[(2-Methylcyclohexyl)oxy]acetonitrile involves the alkylation of a secondary, sterically hindered alcohol (2-methylcyclohexanol) with an activated alkyl halide (chloroacetonitrile or bromoacetonitrile).

The Core Problem: The 2-methyl group creates significant steric hindrance proximal to the hydroxyl group. In a standard Williamson ether synthesis, this steric bulk retards the rate of nucleophilic attack (


), allowing competing pathways—specifically E2 elimination  (forming methylcyclohexenes) and nitrile hydrolysis —to dominate, resulting in yields often stalling at 40–50%.

This guide provides a root-cause analysis and two validated protocols (Classical vs. Phase Transfer Catalysis) to elevate yields to the >80% range.

Critical Troubleshooting Guide (Q&A)

Q1: My conversion is stalling at ~60% despite excess alkyl halide. Why?

Diagnosis: This is likely a kinetic trap caused by incomplete deprotonation or "encapsulation" of the alkoxide.

  • The Science: 2-Methylcyclohexanol is less acidic than primary alcohols. Weak bases (e.g.,

    
     in acetone) fail to generate the naked alkoxide required to overcome the steric barrier of the 2-methyl group.
    
  • The Fix: Switch to a Phase Transfer Catalysis (PTC) system or a stronger base (

    
    ). The PTC method (Method B below) continuously shuttles the active alkoxide into the organic phase, driving the equilibrium forward without requiring anhydrous conditions that might otherwise trap salts.
    
Q2: I see large amounts of 1-methylcyclohexene and 3-methylcyclohexene. Is my starting material decomposing?

Diagnosis: You are favoring E2 Elimination over


 Substitution.
  • The Science: The 2-methylcyclohexyl alkoxide is bulky and basic. If the reaction temperature is too high (>60°C) or the alkyl halide concentration is low relative to the base, the alkoxide acts as a base rather than a nucleophile, dehydrohalogenating the chloroacetonitrile or dehydrating itself.

  • The Fix:

    • Lower Temperature: Run the reaction at 0°C–25°C.

    • Solvent Switch: Avoid polar protic solvents (Ethanol/Water). Use dipolar aprotic solvents (DMF/DMSO) or a biphasic system (Toluene/Water) to desolvate the nucleophile, making it more nucleophilic and less basic.

Q3: The nitrile peak is disappearing, and I’m seeing an amide/acid spot on TLC.

Diagnosis: Hydrolysis of the nitrile group.

  • The Science: Nitriles are susceptible to base-catalyzed hydrolysis to amides (

    
    ) and subsequently carboxylic acids, especially in homogenous aqueous base at high temperatures.
    
  • The Fix: Strictly control water content. If using aqueous base (PTC method), ensure the organic phase volume is sufficient to keep the nitrile sequestered away from the aqueous hydroxide layer. Do not heat above 50°C in the presence of concentrated NaOH.

Comparative Analysis of Methodologies

FeatureMethod A: Classical Anhydrous Method B: Phase Transfer Catalysis (Recommended)
Reagents NaH (60%), THF or DMF50% NaOH (aq), Toluene, TBAB
Mechanism Irreversible DeprotonationInterfacial Ion Exchange
Water Tolerance Zero (Strictly Anhydrous)High (Biphasic System)
Primary Impurity Mineral Oil (from NaH), Elimination productsHydrolysis products (if overheated)
Typical Yield 60–75%80–92%
Scalability Low (H2 gas evolution risk)High (Green chemistry compatible)

Optimized Experimental Protocols

Method A: The "Golden Standard" PTC Protocol (High Yield)

Best for: Scale-up, safety, and overcoming steric hindrance.

Reagents:

  • 2-Methylcyclohexanol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • NaOH (50% aq. solution) (4.0 eq)

  • Toluene (5 volumes)

Step-by-Step:

  • Setup: Charge a reactor with 2-methylcyclohexanol, Toluene, and TBAB. Stir vigorously at room temperature (20–25°C).

  • Base Addition: Add 50% NaOH solution in one portion. The mixture will form a biphasic emulsion. Stir for 15 minutes to allow initial phase transfer equilibration.

  • Alkylation: Cool the mixture to 10°C. Add Chloroacetonitrile dropwise over 30 minutes. Note: Exothermic reaction. Control temp < 20°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by GC/TLC.

    • Checkpoint: If conversion <90% after 6h, add 0.1 eq more TBAB.

  • Work-up: Dilute with water. Separate phases. Wash organic layer with 1M HCl (to neutralize residual base and prevent nitrile hydrolysis during evaporation), then Brine.

  • Purification: Dry over

    
     and concentrate. Distillation is usually sufficient for >95% purity.
    
Method B: The Anhydrous NaH Protocol

Best for: Small scale discovery where water exclusion is easy.

Reagents:

  • 2-Methylcyclohexanol (1.0 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Chloroacetonitrile (1.2 eq)

  • THF (Anhydrous) or DMF (Dry)[1]

Step-by-Step:

  • Deprotonation: Suspend NaH in dry THF/DMF at 0°C under Nitrogen. Add 2-methylcyclohexanol dropwise.[2]

    • Critical: Wait for

      
       evolution to cease (approx. 30-60 mins).[2] This ensures the alkoxide is fully formed before the electrophile is introduced.
      
  • Alkylation: Add Chloroacetonitrile dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Very carefully quench with saturated

    
     solution at 0°C.
    
  • Work-up: Extract with Ethyl Acetate. Wash with water (x3) to remove DMF.

Mechanistic & Troubleshooting Visualization

Figure 1: Reaction Pathway & Competing Side Reactions

ReactionPathways Reactants 2-Methylcyclohexanol + Chloroacetonitrile Alkoxide Intermediate: Alkoxide Ion Reactants->Alkoxide Deprotonation (Base: NaOH/NaH) Product Target Product: 2-[(2-Methylcyclohexyl)oxy]acetonitrile Alkoxide->Product SN2 Attack (Major Pathway) Side_Elim Side Product: Methylcyclohexene (Elimination) Alkoxide->Side_Elim E2 Elimination (High Temp/Sterics) Side_Hyd Side Product: Amide/Acid (Hydrolysis) Product->Side_Hyd Hydrolysis (Excess Aqueous Base)

Caption: The primary SN2 pathway competes with E2 elimination (favored by heat/sterics) and nitrile hydrolysis (favored by aqueous base exposure).[1][3]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurity Check_SM Is Starting Material (Alcohol) still present? Start->Check_SM Yes_SM Yes: Incomplete Conversion Check_SM->Yes_SM High SM No_SM No: High Impurities Check_SM->No_SM Low SM Base_Check Check Base Strength Yes_SM->Base_Check Action_PTC Action: Switch to PTC (NaOH + TBAB) or NaH Base_Check->Action_PTC Check_Impurity Identify Impurity Type No_SM->Check_Impurity Imp_Alkene Alkenes (Elimination) Check_Impurity->Imp_Alkene Imp_Amide Amide (Hydrolysis) Check_Impurity->Imp_Amide Action_Temp Action: Lower Temp (<20°C) Use Aprotic Solvent Imp_Alkene->Action_Temp Action_Water Action: Reduce Water Vol. Neutralize Workup Fast Imp_Amide->Action_Water

Caption: Logic flow for diagnosing yield loss. Green nodes indicate corrective actions.

References

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism). Link

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis". Tetrahedron Letters, 16(38), 3251–3254.[7] (Establishes PTC as superior for hindered alcohols). Link

  • BenchChem Technical Library. (2025). "Improving reaction conditions for Williamson ether synthesis". (General troubleshooting for secondary alkyl halides). Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Limitations". (Detailed analysis of E2 vs SN2 competition). Link

  • Vernier Science Education. (2025). "Dehydration of 2-Methylcyclohexanol". (Data on elimination side-products of 2-methylcyclohexanol). Link

Sources

Optimization

minimizing side reactions in chloroacetonitrile alkylation

Topic: Minimizing Side Reactions & Process Optimization Executive Summary: The Reactivity Paradox Chloroacetonitrile ( ) is a high-value bifunctional building block used extensively in the synthesis of amino acids (via S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization

Executive Summary: The Reactivity Paradox

Chloroacetonitrile (


) is a high-value bifunctional building block used extensively in the synthesis of amino acids (via Strecker-like chemistry), heterocycles (e.g., 2-aminothiophenes), and pharmaceutical intermediates.[1] However, its utility is compromised by its dual reactivity :
  • Electrophilicity: The

    
    -carbon is highly activated for 
    
    
    
    reactions due to the electron-withdrawing nitrile group.[1]
  • Acidity: The

    
    -protons are acidic (
    
    
    
    in DMSO), making the molecule prone to deprotonation and subsequent self-condensation (Thorpe-Ziegler reaction).[1]

The Core Challenge: You must maintain a basic environment sufficient to deprotonate your nucleophile (amine, phenol, thiol) without triggering the autocatalytic polymerization of the chloroacetonitrile itself.[1]

Critical Troubleshooting Modules

Module A: The Thorpe-Ziegler Trap (Self-Condensation)

Symptom: Reaction mixture turns dark/tarry rapidly; low yield of desired product; complex NMR showing vinylic protons.[1] Root Cause: The base used is too strong or the concentration of free chloroacetonitrile is too high relative to the nucleophile.[1] The deprotonated chloroacetonitrile attacks a neutral molecule of chloroacetonitrile, forming a dimer (enaminonitrile).[1]

Corrective Protocol: Phase Transfer Catalysis (PTC) Instead of a homogeneous reaction (e.g., NaH in THF), utilize a biphasic system.[1] This isolates the inorganic base in the aqueous phase and the alkylating agent in the organic phase. The reaction only occurs at the interface or via the ion-pair transport, drastically reducing self-condensation.

  • Recommended System: Toluene/Water or DCM/Water.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) at 1-5 mol%.[1]

  • Base: 30-50% NaOH or KOH.[1]

Technical Insight: In solid-liquid PTC, the low solubility of the inorganic base in the organic solvent ensures that the concentration of the active base in the organic phase is minimal, sufficient only to deprotonate the acidic nucleophile (e.g., phenol) but insufficient to rapidly deprotonate the chloroacetonitrile.

Module B: Controlling Polyalkylation (Amines)

Symptom: Formation of tertiary amines or quaternary ammonium salts when a secondary amine is desired.[1] Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group.[1]

Strategic Solutions:

  • Stoichiometric Inversion: Use the amine in large excess (3-5 equivalents).[1]

  • The "Finkelstein" Trick: If the reaction is sluggish, do not heat it (which promotes side reactions).[1] Add 10 mol% Sodium Iodide (NaI) . This generates iodoacetonitrile in situ, which is approx.[1] 100x more reactive, allowing the reaction to proceed at lower temperatures where side reactions are kinetically suppressed.[1]

  • Slow Addition: Add chloroacetonitrile dropwise to the amine solution, not the other way around.

Module C: Regioselectivity (Ambident Nucleophiles)

Symptom: C-alkylation vs. O-alkylation (Phenols) or N-alkylation (Indoles).[1] Guidance:

  • For O-Alkylation (Phenols): Use "hard" conditions.[1] Polar aprotic solvents (Acetone, DMF) with

    
     facilitate O-alkylation by solvating the cation (
    
    
    
    ), leaving the "naked" phenoxide oxygen free to attack.[1]
  • For C-Alkylation: Use protic solvents or non-polar solvents with counter-ions that associate tightly with the oxygen (e.g.,

    
    ), forcing attack from the carbon.[1]
    

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on nucleophile type and risk factors.

G Start Start: Select Nucleophile Amine Primary/Secondary Amine Start->Amine Phenol Phenol / Thiol Start->Phenol ActiveMethylene Carbanion / Active Methylene Start->ActiveMethylene PolyRisk Risk: Polyalkylation Amine->PolyRisk ThorpeRisk Risk: Thorpe Condensation Phenol->ThorpeRisk Sol_StrongBase Protocol D: NaH or LiHMDS Low Temp (-78°C to 0°C) *Strict Anhydrous* ActiveMethylene->Sol_StrongBase Requires Deprotonation Sol_Amine Protocol A: Excess Amine (3 eq) + NaI (cat) Solvent: MeCN or DCM PolyRisk->Sol_Amine Standard Sol_PTC Protocol B (PTC): Toluene/50% NaOH + TBAB (5 mol%) *Prevents Hydrolysis* ThorpeRisk->Sol_PTC Industrial/Scale-up Sol_WeakBase Protocol C: K2CO3 in Acetone Reflux *Favors O-Alkylation* ThorpeRisk->Sol_WeakBase Lab Scale/Mild

Figure 1: Strategic selection of reaction conditions.[1] Note that Phase Transfer Catalysis (PTC) is preferred for phenols/thiols to minimize side reactions.[1]

Standardized Experimental Protocols

Protocol 1: N-Alkylation of an Amine (Minimizing Over-alkylation)

Target: Conversion of a secondary amine to a tertiary amino-acetonitrile.[1]

  • Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equiv) and DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) in anhydrous Acetonitrile (MeCN) .

  • Activation (Optional): Add NaI (0.1 equiv) if the amine is sterically hindered.[1]

  • Addition: Cool the mixture to 0°C. Add Chloroacetonitrile (1.05 equiv) dropwise over 30 minutes.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine prevents the product from competing for the reagent.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove acid byproducts) and brine.
    
Protocol 2: O-Alkylation via Phase Transfer Catalysis (Green Chemistry)

Target: Etherification of a Phenol.[1]

  • Organic Phase: Dissolve Phenol (1.0 equiv) and Chloroacetonitrile (1.1 equiv) in Toluene (5 volumes).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Aqueous Phase: Prepare a 30% w/w solution of NaOH (1.5 equiv).

  • Process: Add the aqueous base to the organic phase with vigorous stirring (mechanical stirring recommended).

    • Mechanism:[1][2][3][4][5][6][7][8] The phenoxide is formed at the interface and transported into the organic layer by

      
      , where it reacts rapidly with the chloroacetonitrile.[1] The base remains in the water, preventing the chloroacetonitrile from degrading.
      

Troubleshooting Matrix

IssueObservationProbable CauseSolution
Dark/Black Mixture Rapid color change, "tar" formation.Thorpe-Ziegler Condensation. Base is too strong or temperature too high.[1]Switch to weaker base (

) or use PTC conditions.[1] Lower temperature.
Low Conversion Starting material remains after 24h.[1]Nucleophile is weak; Chloride is a poor leaving group.[1]Add NaI (Finkelstein catalyst) to generate reactive iodide intermediate.[1]
Hydrolysis Product Formation of chloroacetic acid or amide.[1]Wet solvent or excess water in basic conditions.[1]Use anhydrous solvents (MeCN, DMF) or switch to a biphasic PTC system.[1]
Over-Alkylation Quaternary ammonium salt detected.[1]Primary amine used with excess alkylating agent.[1]Use 3-5 eq. of amine; add alkylating agent slowly at 0°C.

Safety & Handling (Mandatory)

WARNING: Chloroacetonitrile is a potent alkylating agent and metabolizes to release Cyanide in vivo.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Quenching Spills: Do NOT clean up with acid (releases HCN gas).[1]

    • Protocol: Cover spill with a 1:1 mixture of Sodium Hypochlorite (Bleach) and Sodium Hydroxide .[1] Allow to sit for 30 minutes before cleanup. This oxidizes the cyanide and hydrolyzes the alkyl chloride.[1]

  • PPE: Double nitrile gloves are recommended.[1] If handling >50g, use Silver Shield® laminate gloves.[1]

References

  • Reisner, D. B.; Horning, E. C. (1950).[1][9] "Chloroacetonitrile".[1][2][6][7][9][10][11][12] Organic Syntheses, 30, 22. (Standard preparation and physical properties). [1]

  • Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399-1403.[1] (Foundational text on PTC for alkylation).

  • Halpern, M. (2002).[1] "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives". PTC Organics.[1] (Industrial application of PTC to minimize hydrolysis).[1]

  • Schaefer, J. P.; Bloomfield, J. J. (2011).[1][4] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)".[1][4] Organic Reactions.[1][4][7][12] (Mechanism of the primary side reaction).[1] [1]

  • Fisher Scientific. (2008).[1] "Material Safety Data Sheet: Chloroacetonitrile". (Safety and quenching protocols).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Nitrile Ether Extractions

Welcome to our dedicated technical support center for resolving phase separation challenges encountered during nitrile ether extractions. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving phase separation challenges encountered during nitrile ether extractions. This guide is designed for researchers, scientists, and drug development professionals who utilize liquid-liquid extraction (LLE) protocols involving nitrile and ether solvents. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable protocols to overcome even the most stubborn emulsions and phase separation issues. Our approach is grounded in the fundamental principles of physical chemistry and validated by practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding phase separation in nitrile ether extractions.

Q1: Why am I not seeing a clean separation between my aqueous and organic layers?

A1: Poor phase separation, often manifesting as a cloudy interface or a stable emulsion, is a common issue in liquid-liquid extractions.[1][2] This is typically caused by a low interfacial tension between the two immiscible phases.[2] In nitrile ether extractions, this can be exacerbated by several factors:

  • High Mutual Solubility: Lower molecular weight nitriles, such as acetonitrile, are miscible with water.[3] Even for less soluble nitriles, some degree of mutual solubility can lower the interfacial tension and hinder clean separation.

  • Presence of Surfactant-like Molecules: Your sample may contain compounds that act as surfactants, such as phospholipids, fatty acids, or proteins, which stabilize emulsions.[1]

  • Finely Divided Particulate Matter: Insoluble particulates can accumulate at the interface, physically preventing the coalescence of droplets.

  • Vigorous Mixing: Excessive agitation can create very fine droplets of one phase dispersed in the other, leading to a stable emulsion.[1]

Q2: What is an emulsion and why is it so difficult to break?

A2: An emulsion is a stable mixture of two or more immiscible liquids.[4] One liquid is dispersed in the other as microscopic or submicroscopic droplets.[4] The stability of an emulsion arises from the presence of emulsifying agents (surfactants) that adsorb at the oil-water interface, creating a film that prevents the droplets from coalescing.[4] Breaking an emulsion requires disrupting this stabilizing film to allow the droplets to merge and form two distinct liquid layers.

Q3: Can the choice of nitrile or ether solvent affect phase separation?

A3: Absolutely. The properties of your chosen solvents are critical.

  • Nitrile Solvents: The water solubility of nitriles decreases as the carbon chain length increases.[3] For instance, acetonitrile is miscible with water, while butyronitrile has limited solubility. If you are experiencing persistent emulsions with a water-miscible nitrile, consider switching to a longer-chain, more hydrophobic nitrile.

  • Ether Solvents: Ethers like diethyl ether and methyl tert-butyl ether (MTBE) are generally good choices for extraction due to their low miscibility with water.[5] However, their ability to solvate certain compounds can influence the overall composition of the organic phase and its interaction with the aqueous phase.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies for preventing and resolving phase separation issues.

Issue 1: A Persistent Emulsion Has Formed

You've completed your extraction, but a significant emulsion layer remains between the aqueous and organic phases, making it impossible to separate them cleanly.

Emulsions in nitrile ether extractions are often stabilized by a combination of factors including the presence of natural or synthetic surfactants, proteins, or fine particulates from your sample matrix. The polar nature of the nitrile group can also contribute to interactions at the aqueous interface.

dot digraph "Emulsion_Breaking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} }

Workflow for Breaking a Persistent Emulsion.

Protocol 1: The "Salting Out" Method

This is often the most effective first-line approach for breaking emulsions.[1][4]

  • Mechanism: The addition of a salt, typically sodium chloride (brine), increases the ionic strength of the aqueous phase.[1] This reduces the solubility of the organic solvent in the aqueous layer and dehydrates the hydrated ions, making the water molecules less available to stabilize the emulsion. This process is known as "salting out."[3][6]

  • Procedure:

    • To your separatory funnel containing the emulsion, add a small volume of saturated sodium chloride solution (brine).

    • Gently swirl the funnel; do not shake vigorously.

    • Allow the funnel to stand undisturbed and observe if the emulsion begins to break.

    • If necessary, add more brine incrementally. In some cases, adding solid salt can also be effective.[7]

    • Once the layers have separated, proceed with your standard workup.

Protocol 2: pH Adjustment

This method is particularly useful if your target analyte or impurities are ionizable.

  • Mechanism: The charge state of acidic or basic compounds can significantly influence their solubility and surfactant properties. By adjusting the pH, you can neutralize the charge on these molecules, reducing their ability to stabilize the emulsion. For example, acidifying the solution can protonate basic compounds, making them more water-soluble and less interfacially active.[8]

  • Procedure:

    • Based on the nature of your target compound and potential impurities, decide whether to acidify or basify the aqueous phase.

    • Prepare a dilute solution of a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

    • Add the acid or base dropwise to the separatory funnel while gently swirling.

    • Monitor the pH of the aqueous layer using pH paper.

    • Observe for the breakdown of the emulsion as the pH changes.

    • Be cautious with acid-base neutralization reactions as they can generate heat, which may be problematic for low-boiling-point solvents like diethyl ether.[9]

Protocol 3: Physical Disruption Methods

If chemical methods fail, physical disruption can be employed.

  • Centrifugation:

    • Mechanism: Applying a strong centrifugal force accelerates the separation of the denser and less dense phases, effectively breaking the emulsion.[1][4][10]

    • Procedure: Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.[11] After centrifugation, carefully pipette the separated layers.

  • Filtration:

    • Mechanism: Passing the emulsion through a filter medium can help to coalesce the dispersed droplets.[1][4]

    • Procedure:

      • Place a plug of glass wool or a layer of Celite® in a filter funnel.

      • Pour the emulsion through the filter medium. The physical interaction with the filter can help to break the emulsion.

      • Alternatively, phase separation filter paper, which is highly silanized, can be used to selectively allow either the aqueous or organic phase to pass through.[1]

Issue 2: No Clear Phase Separation with a Water-Miscible Nitrile (e.g., Acetonitrile)

You have used a water-miscible nitrile like acetonitrile and, as expected, there is only one phase.

Acetonitrile and water are miscible in all proportions under standard conditions.[3] To induce phase separation, you need to alter the properties of the aqueous phase to decrease the solubility of the acetonitrile.

dot digraph "Inducing_Phase_Separation" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} }

Methods for Inducing Phase Separation.

Protocol 4: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

  • Mechanism: This technique leverages the "salting out" effect to induce phase separation in a homogenous mixture of a water-miscible organic solvent and water.[6] The addition of a high concentration of salt sequesters water molecules for hydration, reducing the amount of "free" water available to solvate the nitrile, thus forcing the nitrile to form a separate phase.[3][12]

  • Procedure:

    • To your single-phase mixture of aqueous sample and acetonitrile, add a significant amount of a suitable salt (e.g., sodium chloride, ammonium sulfate).[5][6]

    • Agitate the mixture until the salt dissolves.

    • Two distinct phases, an acetonitrile-rich upper layer and an aqueous salt solution as the lower layer, should form.

    • Proceed to separate the layers as in a standard LLE.

Protocol 5: Addition of an Immiscible Ether

  • Mechanism: Adding a water-immiscible solvent, such as diethyl ether or MTBE, will create a two-phase system. The acetonitrile will partition between the aqueous and ether phases, but the overall system will now be amenable to standard LLE.

  • Procedure:

    • To your single-phase aqueous-nitrile mixture, add a volume of diethyl ether or MTBE.

    • Gently mix the solution. Two phases should form.

    • The target analyte will partition between the aqueous and the mixed organic (nitrile-ether) phase based on its polarity.

    • Multiple extractions with the ether may be necessary to efficiently recover the analyte from the aqueous phase.

Data Summary and Solvent Properties

A judicious choice of solvents is paramount to a successful extraction. The following table summarizes the key physical properties of common nitrile and ether solvents used in LLE.

SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )Dielectric Constant
Nitriles
AcetonitrileC₂H₃N81.60.786Miscible37.5
PropionitrileC₃H₅N97.40.78211.827.2
ButyronitrileC₄H₇N116-1180.7953.520.7
BenzonitrileC₇H₅N1911.0100.525.2
Ethers
Diethyl EtherC₄H₁₀O34.60.7137.54.34
Methyl tert-Butyl Ether (MTBE)C₅H₁₂O55.20.7414.84.5
Tetrahydrofuran (THF)C₄H₈O660.886Miscible7.5

Data compiled from various sources.[13][14][15]

Concluding Remarks

Phase separation issues in nitrile ether extractions, while common, are manageable with a systematic and informed approach. By understanding the underlying principles of solvent properties, interfacial tension, and the chemistry of your sample, you can effectively troubleshoot and optimize your extraction protocols. Always begin with the least invasive methods, such as gentle mixing and the addition of brine, before proceeding to more disruptive techniques. Remember to never discard any layer until you are certain your target compound has been successfully isolated.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12).
  • Tackling emulsions just got easier. (2023, January 17). Biotage.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Physical properties of solvents. (n.d.).
  • Are acetonitrile and water mutually soluble under all conditions? (n.d.).
  • Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups. (n.d.). Benchchem.
  • Effect of the centrifugal speed on the time of emulsion breaking. (n.d.).
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • 4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts.
  • Experimental and Modeling Study of Acetonitrile Separation from Water with Ionic Liquids: VLE Data for Binary and Ternary Systems. (2025, November 22). MDPI.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
  • Solvent-driven aqueous separations for hypersaline brine concentration and resource recovery. (2022, December 15).
  • Salt-Induced Liquid–Liquid Phase Separation: Combined Experimental and Theoretical Investigation of Water–Acetonitrile–Salt Mixtures. (n.d.).
  • Another glimpse over the salting-out assisted liquid-liquid extraction in acetonitrile/water mixtures. (2013, September 20). PubMed.
  • Salting out in ACN/water systems: Hofmeister effects and partition of quercetin. (2025, August 10).
  • Properties of Common Organic Solvents. (2022, September 8).
  • Extraction method. (n.d.).
  • Last Modified 4.6.12 Method: 20mL Emulsion Breaking Protocol (Part 2 of 3). (2012, June 4). Oligopaints.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Physical Properties of Solvents. (n.d.).
  • Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). RSC Publishing.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • pH-Dependent Interfacial Tension and Dilatational Modulus Synergism of Oil-Soluble Fatty Acid and Water-Soluble C
  • New strategies for separ
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit.
  • Solvent Properties and Boiling Points. (n.d.). Scribd.
  • Reaction Chemistry & Engineering. (2021, August 27). White Rose Research Online.
  • Extraction: An important tool in the pharmaceutical field. (2023, September 25). International Journal of Science and Research Archive.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Extraction Techniques Used for the Removal of Pharmaceuticals from Environmental Samples. (2021, July 6).
  • A Study on Solvent Extraction in Pharmaceutical Applications: Examining the. (2014, January 15). IJARST.
  • The Role of Selectivity in Extractions: A Case Study. (2022, April 15).
  • Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in w
  • Interfacial tension of reactive, liquid interfaces and its consequences. (n.d.).
  • Interfacial tension in aqueous biopolymer-surfactant mixtures. (2008, January 15). PubMed.
  • Aqueous and biphasic nitrile hydration catalyzed by a recyclable Ru(ii) complex under atmospheric conditions. (n.d.). Green Chemistry (RSC Publishing).
  • The Study of Interfacial Adsorption Behavior for Hydroxyl-Substituted Alkylbenzene Sulfonates by Interfacial Tension Relax

Sources

Optimization

PART 1: URGENT SAFETY BULLETIN (Read Before Experimentation)

Technical Support Hub: Alkoxyacetonitrile Synthesis & Exotherm Control Ticket ID: #AA-CN-502 Subject: Thermal Runaway Prevention & Process Safety Guide Status: CRITICAL Assigned Specialist: Senior Application Scientist (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Alkoxyacetonitrile Synthesis & Exotherm Control

Ticket ID: #AA-CN-502 Subject: Thermal Runaway Prevention & Process Safety Guide Status: CRITICAL Assigned Specialist: Senior Application Scientist (Process Safety Unit)

1. The "Solvent Trap" (Acetonitrile Incompatibility) WARNING: Do NOT use acetonitrile (MeCN) as a solvent if you are using sodium hydride (NaH) or strong hydroxide bases (NaOH/KOH).

  • The Hazard: Strong bases deprotonate acetonitrile (

    
    ), leading to rapid self-condensation (Thorpe reaction) or hydrolysis. This reaction is highly exothermic and can trigger a secondary runaway of your primary reagents.
    
  • Correct Action: Use anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (with strict temperature control).

2. The "Induction" Deception WARNING: Do NOT increase the addition rate if the reaction temperature does not rise immediately.

  • The Hazard: Alkylation reactions often exhibit an "induction period" where reagents accumulate without reacting. Once the threshold is crossed, the accumulated mass reacts simultaneously, releasing a massive spike of heat that exceeds cooling capacity (thermal runaway).

  • Correct Action: Always verify reaction initiation (e.g., slight exotherm, gas evolution cessation) before continuing the feed.

PART 2: THERMODYNAMICS & PROCESS LOGIC

To control the exotherm, you must decouple the two distinct heat-generating events in this synthesis. A "dump and stir" approach combines these energies, leading to disaster.

Event A: Alkoxide Formation (Fast & Gaseous)



  • Risk: Hydrogen gas evolution creates pressure; exotherm is moderate but rapid.

  • Control: This step must be completed before the alkylating agent is introduced.

Event B: Nucleophilic Substitution (The Main Exotherm)



  • Risk: This is a Williamson Ether Synthesis (

    
    ).[1][2][3] The reaction is strongly exothermic. Chloroacetonitrile is also a lachrymator and potential cyanide source if decomposed.
    
  • Control: This step is rate-limited by the addition of Chloroacetonitrile.

PART 3: THE "GOLD STANDARD" PROTOCOL

Objective: Synthesis of Methoxyacetonitrile (Model System) Scale: 100 mmol (Adjustable, but surface-area-to-volume ratio changes on scale-up).

Phase 1: Alkoxide Generation (The "Gas" Phase)
  • Setup: 3-neck round-bottom flask, mechanical stirrer (magnetic stirring is insufficient for slurries), internal thermometer,

    
     inlet, pressure-equalizing dropping funnel.
    
  • Reagent Prep: Wash NaH (60% dispersion, 1.2 eq) with dry pentane/hexane to remove oil (Optional, but reduces fire load). Suspend in anhydrous THF (0.5 M concentration relative to alcohol).

  • Cooling: Cool slurry to 0°C .

  • Addition: Add the Alcohol (1.0 eq) dropwise.

    • Observation: Vigorous bubbling (

      
      ).
      
    • Self-Validating Check: Stop stirring briefly. If bubbling continues vigorously, pause addition .

  • Completion: Warm to room temperature (RT) and stir for 30-60 mins.

    • Validation: Bubbling must cease completely. The solution should turn from a gray slurry to a clearer (or slightly turbid) alkoxide solution.

Phase 2: Alkylation (The "Heat" Phase)
  • Re-Cool: Cool the alkoxide solution back to -5°C to 0°C .

  • Dosing: Add Chloroacetonitrile (1.1 eq) dropwise via the funnel.

    • Rate Limit: Maintain internal temperature

      
      .
      
    • Critical Check: If temperature rises

      
      , stop addition immediately and increase cooling.
      
  • Reaction: Allow to warm to RT slowly over 2 hours. Monitor via TLC/GC.

Phase 3: Quenching (The "Cleanup" Phase)
  • Cool: Return to 0°C .

  • Quench: Add Saturated Ammonium Chloride (

    
    ) solution dropwise.
    
    • Why? Protonates excess alkoxide and safely destroys unreacted NaH without the violence of pure water.

  • Workup: Extract with Ether/EtOAc. Wash organic layer with water and brine.

PART 4: TROUBLESHOOTING Q&A

Ticket #401: "My reaction mixture turned black and viscous."

  • Diagnosis: Polymerization or Decomposition.

  • Cause: Likely high temperature or lack of solvent. Chloroacetonitrile can polymerize under basic conditions if local hot-spots occur.

  • Solution: Improve stirring efficiency (switch to overhead mechanical stirring). Dilute the reaction (0.2 M instead of 0.5 M). Ensure temperature never exceeds 10°C during addition.

Ticket #402: "I see no temperature rise during Chloroacetonitrile addition."

  • Diagnosis: False Latency (Induction).

  • Cause: The reaction hasn't started, possibly due to trace water killing the initial alkoxide or extreme over-cooling.

  • Solution: STOP ADDING. Allow the mixture to warm slightly (to 5-10°C) to trigger initiation. Once you see the "kick" (temp rise), resume cooling and addition.

Ticket #403: "Can I use NaOH instead of NaH?"

  • Diagnosis: Phase Transfer Catalysis (PTC) Inquiry.

  • Answer: Yes, but with caveats. You can use 50% NaOH with a Phase Transfer Catalyst (e.g., TBAB).

  • Warning: This is more exothermic initially because the deprotonation and substitution happen concurrently in the organic phase. You must control the stirring rate strictly; stopping the stirrer stops the reaction (safety feature), but restarting it can cause a heat spike.

PART 5: PROCESS VISUALIZATION

Diagram 1: Safety Logic Control Loop

Caption: Decision logic for controlling reagent addition to prevent thermal runaway.

SafetyLoop cluster_0 Pre-Requisite Check Start Start Addition (Chloroacetonitrile) CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 5°C? CheckTemp->Decision Stop STOP ADDITION Increase Cooling Decision->Stop Yes Proceed Continue Dropwise Decision->Proceed No Stop->CheckTemp Wait 5 mins Proceed->CheckTemp CheckGas Check H2 Evolution (Alkoxide Step Only)

Diagram 2: Reaction Enthalpy Pathway

Caption: Energy profile showing the separation of alkoxide formation and substitution exotherms.

EnergyProfile Reactants Alcohol + NaH (Start) Inter Alkoxide (Intermediate) Reactants->Inter Step 1: H2 Release (Moderate Heat) Product Alkoxyacetonitrile (Final) Inter->Product Step 2: Alkylation (HIGH HEAT)

References & Validated Sources

  • Organic Syntheses, Coll.[4] Vol. 2, p. 387 (1943). Methoxyacetonitrile Preparation. (Classic protocol base).[5]

  • UC Santa Barbara, Environmental Health & Safety. Sodium Hydride Standard Operating Procedure. (Safety data on NaH handling and quenching).

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Chloroacetonitrile.[6] (Toxicity and incompatibility data).[6][7][8][9][10][11]

  • Organic Process Research & Development. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. (Crucial data on solvent incompatibility).

  • Bretherick's Handbook of Reactive Chemical Hazards. Chloroacetonitrile and Sodium Hydride interactions. (Reference for thermal runaway risks).

Sources

Troubleshooting

Technical Support Center: Green Solvent Substitution for 2-Methylcyclohexanol Alkylation

Current Status: Operational Ticket ID: #GS-ALK-2MCH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely accessing this guide because you are transitioning away f...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #GS-ALK-2MCH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you are transitioning away from dipolar aprotic solvents (DMF, DMAc, NMP) due to REACH restrictions, toxicity concerns, or workup difficulties.

The Challenge: Alkylating 2-methylcyclohexanol is deceptively difficult. It is a sterically hindered secondary alcohol.

  • Steric Hindrance: The adjacent methyl group impedes nucleophilic attack.

  • Elimination Risk: Strong bases required to deprotonate the alcohol often trigger

    
     elimination, yielding 1-methylcyclohexene or 3-methylcyclohexene instead of the desired ether.
    
  • Solvent Effects: Dipolar aprotic solvents historically solved this by "naking" the alkoxide anion to boost nucleophilicity. Simply swapping them for green alternatives (Ethanol, EtOAc) often kills the reaction or favors elimination.

The Solution: The industry-standard "green" fix is Phase Transfer Catalysis (PTC) using hydrophobic ethers like CPME (Cyclopentyl Methyl Ether) or 2-MeTHF .

Module 1: Solvent Selection Logic

Do not choose a solvent based solely on "green" scores. You must balance solvation energy with workup efficiency.

Comparative Solvent Data
FeatureDMF (Legacy)CPME (Recommended)2-MeTHF (Alternative)Toluene (Classic PTC)
Boiling Point 153°C (Hard to remove)106°C (Ideal)80°C (Low)110°C
Water Solubility Miscible (Emulsions)1.1% (Clean separation)14% (Phase cuts difficult)~0.05%
Peroxide Risk LowVery Low (Negligible)High (Needs stabilizer)None
Mechanism Support Solvates Cation (

)
Requires PTCRequires PTCRequires PTC
Base Compatibility Unstable with strong baseExcellent stabilityGood stabilityExcellent
Decision Matrix

SolventSelection Start Select Solvent AlkType Alkylation Type? Start->AlkType Methyl Methylation Only AlkType->Methyl Generic Generic (Benzyl, Allyl, etc.) AlkType->Generic DMC Dimethyl Carbonate (DMC) (Autocatalytic @ >150°C) Methyl->DMC Greenest Workup Workup Priority? Generic->Workup PhaseSep Fast Phase Separation Workup->PhaseSep Bio Bio-derived / Carbon Neutral Workup->Bio CPME CPME + PTC (Best Balance) PhaseSep->CPME MeTHF 2-MeTHF + PTC (Watch Peroxides) Bio->MeTHF

Figure 1: Decision tree for solvent selection based on alkylating agent and process constraints.

Module 2: The Protocol (Self-Validating System)

This protocol uses CPME with Phase Transfer Catalysis . This system mimics the reactivity of DMF by creating a lipophilic ion pair that reacts in the organic phase, while keeping the bulk base in the aqueous phase (minimizing decomposition).

Reagents
  • Substrate: 2-Methylcyclohexanol (1.0 equiv)

  • Solvent: CPME (Cyclopentyl Methyl Ether) - 5-10 volumes.

  • Base: 50% NaOH (aq) or KOH pellets (solid-liquid PTC).

  • Catalyst: TBAHSO

    
     (Tetrabutylammonium hydrogen sulfate) or Aliquat 336 (5-10 mol%).
    
  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv).

Step-by-Step Workflow
  • Charge: Load 2-methylcyclohexanol and CPME into the reactor.

  • Catalyst Addition: Add TBAHSO

    
     (5 mol%). Stir for 10 mins.
    
    • Checkpoint: Ensure the catalyst is dispersed.

  • Base Addition: Add 50% NaOH dropwise.

    • Why: Adding base before the alkyl halide allows the interface to saturate with alkoxide, but for highly reactive halides, add base last to prevent hydrolysis of the halide.

  • Reaction: Heat to 60-80°C.

    • Note: CPME boils at 106°C, allowing higher rates than THF (66°C) without pressurization.

  • Monitor: Check HPLC/GC.

    • Success Metric: >95% Conversion.[1] If <50% after 4 hours, see Troubleshooting.

  • Workup (The CPME Advantage):

    • Cool to RT.

    • Add water.[2][3][4][5]

    • Stop Stirring: Phases will separate rapidly (often <60 seconds) due to CPME's hydrophobicity.

    • Drain aqueous layer. The product is in the CPME layer.[6]

    • Optional: Azeotropic drying. Distill CPME (84% CPME / 16% Water azeotrope) to dry the organic layer directly.

Module 3: Troubleshooting Guide

Issue 1: "My reaction is stalled / Low Conversion."

Diagnosis: The "Interfacial Stagnation" Effect. In green solvents, the nucleophile (alkoxide) is often trapped in the aqueous phase or as a tight ion pair that cannot penetrate the organic solvent shell.

Corrective Actions:

  • Check Catalyst Load: Increase PTC to 10 mol%.

  • Hydration State: If using solid KOH/NaOH (Solid-Liquid PTC), add trace water (1-2%).

    • Mechanism:[7][8][9] The "Omega Phase." A microscopic water layer on the solid base surface is required to facilitate ion exchange with the catalyst [1]. Totally anhydrous conditions often fail in Solid-Liquid PTC.

  • Switch Catalyst: If using a simple alkyl halide, switch to Tetrabutylammonium Bromide (TBAB) . If using a sulfonate/tosylate, use TBAHSO

    
     .
    
    • Why: The counter-ion matters. Bisulfate (

      
      ) is a "soft" non-interfering anion. Iodide (
      
      
      
      ) can poison the catalyst by pairing too tightly with the quaternary ammonium [2].
Issue 2: "I am seeing high levels of Elimination (Alkene)."

Diagnosis: Basicity > Nucleophilicity. 2-Methylcyclohexanol is prone to elimination because the


-protons are accessible.

Corrective Actions:

  • Dilution: Increase solvent volume. High concentration favors bimolecular elimination (

    
    ).
    
  • Temperature: Lower the temperature by 10-15°C. Elimination has a higher activation energy than substitution; heating favors elimination [3].

  • Base Concentration: If using 50% NaOH, drop to 25% NaOH.

    • Why: This reduces the "activity" of the water, making the hydroxide less aggressive, while the PTC still transports the alkoxide.

  • Leaving Group: Switch from Alkyl-Bromide to Alkyl-Iodide or Alkyl-Tosylate. Better leaving groups can accelerate

    
     relative to 
    
    
    
    .
Issue 3: "I cannot separate the phases (Emulsion)."

Diagnosis: Solubilized Organics. If you used 2-MeTHF , it has significant water solubility (14% at 20°C) compared to CPME (1.1%).

Corrective Actions:

  • The "Salting Out" Method: Add NaCl (Brine) to the aqueous layer. This increases the ionic strength, forcing the organic solvent out of the water phase.

  • Future Prevention: Switch to CPME . Its low water solubility prevents emulsion formation and simplifies the recovery of the solvent for reuse [4].

Module 4: Mechanistic Visualization

Understanding the Phase Transfer Cycle is critical to troubleshooting. The reaction does not happen in the water. It happens in the CPME.[6]

PTC_Mechanism cluster_Organic Organic Phase (CPME) cluster_Interface Interface cluster_Aqueous Aqueous Phase (NaOH) Q_OR Q+ -OR (Active Ion Pair) Product R-O-R (Ether Product) Q_OR->Product SN2 Attack RX R-X (Alkyl Halide) RX->Product Q_X Q+ X- (Spent Catalyst) Product->Q_X Leaving Group Release Exchange Ion Exchange (Rate Limiting Step) Q_X->Exchange Exchange->Q_OR NaOH Na+ OH- Alkoxide Na+ -OR NaOH->Alkoxide Alcohol 2-Me-CyHex-OH Alcohol->Alkoxide Deprotonation Alkoxide->Exchange

Figure 2: The Starks Extraction Model for PTC alkylation. Note that the quaternary ammonium catalyst (Q+) shuttles the alkoxide (-OR) into the CPME layer.

FAQ: Edge Cases

Q: Can I use Dimethyl Carbonate (DMC) for this? A: Only if you are methylating. DMC is an excellent green reagent that acts as both solvent and electrophile. However, it requires temperatures >150°C or specific catalysts (like DBU or Zeolites) to react with hindered alcohols. For benzylation or other alkyl chains, DMC is not applicable.

Q: My 2-methylcyclohexanol is a mixture of cis/trans. Does this matter? A: Yes.

  • Trans-isomer: The -OH and -CH3 are typically diequatorial (more stable). Alkylation is slower due to steric shielding by the methyl group.

  • Cis-isomer: One group is axial. If the -OH is axial, it is more "exposed" for elimination if the proton on C1 is anti-periplanar.

  • Tip: If stereochemistry is critical, separate isomers before alkylation, as the reaction rates will differ significantly.

Q: Is 2-MeTHF really "Green"? A: It is bio-derived (from corncobs/bagasse), which is a plus. However, from a safety standpoint, it forms peroxides upon storage (unlike CPME) and requires stabilizers (BHT). In a GMP environment, the peroxide testing requirement can be a burden. CPME is generally preferred for process safety [5].

References

  • Fedoryński, M. (2003). Phase Transfer Catalysis in Pharmaceutical Industry. Polish Pharmaceutical Society. Link

  • ACS Green Chemistry Institute. Phase Transfer Catalysis Guide. Link

  • Clark, J. (2023). Elimination vs Substitution in Halogenoalkanes. ChemGuide. Link

  • Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Organic Process Research & Development. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis. PubChem/NIH Data. Link

Sources

Optimization

Nitrile Group Stability &amp; Hydrolysis Prevention: Technical Support Guide

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As drug development professionals, you understand that while the nitrile group ( ) is a robust and highly efficacious pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. As drug development professionals, you understand that while the nitrile group (


) is a robust and highly efficacious pharmacophore, it introduces unique stability challenges. Under improper storage conditions, nitriles are susceptible to hydrolytic degradation, converting first into primary amides and eventually into carboxylic acids.

This guide provides actionable, causality-driven troubleshooting steps, quantitative storage parameters, and self-validating protocols to ensure the integrity of your nitrile-containing compounds.

Degradation Pathway Overview

NitrileDegradation Moisture Moisture (H2O) Nitrile Nitrile API (R-C≡N) Moisture->Nitrile Nucleophilic Attack pH pH Extremes (H+ / OH-) pH->Nitrile Catalysis Heat Elevated Temp Heat->Nitrile Kinetic Acceleration Amide Primary Amide (R-CONH2) Nitrile->Amide Partial Hydrolysis Acid Carboxylic Acid (R-COOH) Amide->Acid Complete Hydrolysis

Fig 1: Environmental triggers driving the hydrolytic degradation pathway of nitrile APIs.

Troubleshooting & FAQs

Q1: Why do my nitrile-containing APIs degrade into amides during long-term storage despite being kept in closed containers? A: The degradation is driven by the intrinsic electrophilicity of the nitrile carbon. The carbon-nitrogen triple bond is highly polarized, making the carbon atom highly susceptible to nucleophilic attack by trace moisture ()[1]. Even in closed containers, ambient humidity can permeate standard polyethylene packaging if not properly desiccated. Furthermore, if your API or excipient matrix contains trace acidic or basic residues, these act as potent catalysts. Acid catalysis protonates the nitrile nitrogen, drastically increasing the carbon's electrophilicity, while base catalysis provides strongly nucleophilic hydroxide ions that directly attack the bond[1].

Q2: What are the optimal storage conditions to completely arrest nitrile hydrolysis in sensitive compounds? A: To prevent hydrolysis, you must systematically eliminate the reaction's kinetic drivers: moisture, catalysts, and thermal energy.

  • Moisture Exclusion: Standard High-Density Polyethylene (HDPE) is insufficient for highly sensitive nitriles. You must utilize Alu/Alu (cold-form foil) blister packaging or double-bagged polyethylene within HDPE drums containing silica gel desiccants to achieve a near-zero Moisture Vapor Transmission Rate (MVTR) ()[2].

  • Thermal Control: Following official stability testing guidelines, if testing at 25°C/60% RH shows degradation, the storage condition must be shifted to refrigerated (2°C to 8°C) or frozen (-20°C) environments ()[3]. Lowering the temperature reduces the kinetic energy of the system below the activation energy required for the hydration of the

    
     bond.
    
  • Microenvironmental pH: Formulate with strictly neutral excipients. Avoid basic lubricants like magnesium stearate if your nitrile is base-sensitive; substitute with sodium stearyl fumarate.

Q3: How do structural factors within my API influence its storage requirements? A: The stability of a nitrile is heavily dictated by its steric environment.


-aryl acetonitriles or nitriles positioned on fully substituted (quaternary) carbons exhibit immense steric shielding. This physical bulk blocks water molecules from achieving the necessary trajectory for nucleophilic attack on the nitrile carbon ()[4]. For example, the breast cancer drug anastrozole contains highly hindered nitriles that resist hydrolysis. Conversely, unhindered aliphatic nitriles are highly vulnerable and strictly require cold-chain storage and stringent desiccation.

Quantitative Data: Storage Conditions & Hydrolysis Risk

To assist in selecting the appropriate packaging and storage environment, refer to the following quantitative matrix comparing Moisture Vapor Transmission Rates (MVTR) and expected hydrolysis risks.

Storage Condition (ICH)TemperatureRelative Humidity (RH)Packaging ConfigurationMVTR (g/m²/day)Hydrolysis Risk
Long-Term (Zone II) 25°C ± 2°C60% ± 5%HDPE Bottle (No Desiccant)~1.50 - 2.00High
Long-Term (Zone IVb) 30°C ± 2°C75% ± 5%HDPE Bottle + Silica Gel< 0.50Moderate
Accelerated 40°C ± 2°C75% ± 5%Alu/Alu Cold-Form Blister~0.001Low
Refrigerated 5°C ± 3°CAmbientDouble PE Bags in Drum< 0.10Very Low
Frozen -20°C ± 5°CAmbientDouble PE Bags in Drum< 0.05Negligible

Experimental Protocol: Hydrolytic Forced Degradation Study

To definitively establish the storage requirements for a new nitrile-containing entity, you must perform a forced degradation study. This protocol is designed as a self-validating system to ensure that observed degradation is strictly hydrolytic and that your analytical methods are stability-indicating.

Step-by-Step Methodology

Step 1: Sample Preparation Accurately weigh 10 mg of the nitrile API and dissolve it in 10 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile is chosen as a co-solvent because it lacks hydroxyl groups (unlike methanol or ethanol), preventing competitive solvolysis or transesterification reactions. This ensures we are strictly observing hydrolysis.

Step 2: Acidic Stress Transfer 2 mL of the API solution to a chemically inert borosilicate glass vial. Add 2 mL of 0.1 N HCl. Seal with a PTFE-lined cap. Causality: The hydronium ion protonates the nitrile nitrogen, lowering the LUMO energy of the pi-system and drastically increasing the electrophilicity of the carbon, simulating degradation via acidic excipient residues.

Step 3: Basic Stress Transfer 2 mL of the API solution to a second vial. Add 2 mL of 0.1 N NaOH. Seal with a PTFE-lined cap. Causality: The hydroxide ion acts as a strong nucleophile, bypassing the need for carbon electrophilic activation, directly attacking the


 bond to simulate degradation via basic microenvironments.

Step 4: Internal Control (Self-Validation) Transfer 2 mL of the API solution to a third vial. Add 2 mL of HPLC-grade water. Store this vial at 4°C. Causality: This establishes a baseline to prove that any degradation observed in the stressed vials is a direct function of the applied catalytic/thermal stress, and not inherent instability in the diluent.

Step 5: Incubation Place the Acidic and Basic stress vials in a thermostatic water bath set to 60°C for 48 hours. Causality: Elevated heat provides the activation energy necessary to accelerate the reaction, simulating years of long-term exposure in a matter of days.

Step 6: Neutralization & Quenching After 48 hours, rapidly cool the vials in an ice bath. Neutralize the acidic vial with 2 mL of 0.1 N NaOH, and the basic vial with 2 mL of 0.1 N HCl. Causality: This immediately halts the catalytic hydrolysis, freezing the degradation profile for accurate chromatographic analysis.

Step 7: Analysis & Mass Balance Validation Inject the samples into an HPLC-DAD/MS system. Calculate the mass balance by summing the peak areas of the parent nitrile, the primary amide intermediate, and the carboxylic acid degradant. Causality: A mass balance between 95-105% of the initial API peak area validates that hydrolysis is the exclusive degradation pathway. A significant deficit (<90%) indicates secondary pathways (e.g., oxidation) or that the degradants are precipitating/volatilizing, requiring method redevelopment.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Preventing Chemical Degradation of Drug Products Source: FTLOScience URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(2-Methylcyclohexyl)oxy]acetonitrile, a molecule presenting interesting stereochemical and spectral complexities. We will delve into the theoretical prediction of its spectrum, provide a practical guide to experimental data acquisition, and compare the utility of ¹H NMR with other analytical techniques for its comprehensive characterization.

Structural Overview and Stereochemical Considerations

2-[(2-Methylcyclohexyl)oxy]acetonitrile possesses two chiral centers: one at the C1 position of the cyclohexane ring (bearing the oxyacetonitrile group) and another at the C2 position (bearing the methyl group). This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The first two are one pair of enantiomers, and the latter two are another. The relationship between these pairs is diastereomeric.

Due to these stereochemical variations, the ¹H NMR spectrum can be complex. Diastereomers are distinct chemical compounds and are expected to have different NMR spectra. The spatial arrangement of the methyl and oxyacetonitrile substituents (cis or trans) significantly influences the chemical environment of the cyclohexane ring protons, leading to distinguishable chemical shifts and coupling constants.

Predicting the ¹H NMR Spectrum

A detailed analysis of the molecular structure allows for the prediction of the key features of its ¹H NMR spectrum.

The expected chemical shift regions for the different types of protons in 2-[(2-Methylcyclohexyl)oxy]acetonitrile are summarized in the table below. These predictions are based on established chemical shift values for similar structural motifs.

Proton(s) Approximate Chemical Shift (ppm) Rationale
-OCH₂CN 4.0 - 4.5Protons on a carbon adjacent to both an oxygen atom and a nitrile group are significantly deshielded. The electronegative oxygen and the anisotropic effect of the nitrile group contribute to this downfield shift.
-OCH- 3.3 - 3.8The proton on the carbon bearing the ether linkage (C1) is deshielded by the electronegative oxygen atom. Its exact shift will be influenced by its axial or equatorial position and the relative stereochemistry of the methyl group.
-CH(CH₃)- 1.5 - 2.0The methine proton at C2 is adjacent to the methyl group and part of the cyclohexane ring.
Cyclohexyl Ring Protons (-CH₂-) 1.0 - 1.9These protons will appear as a complex series of overlapping multiplets in the aliphatic region. The distinction between axial and equatorial protons can sometimes be observed, especially at low temperatures.
-CH₃ 0.8 - 1.2The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton. The exact chemical shift will depend on whether the methyl group is in an axial or equatorial position.

The multiplicity of the signals is governed by the number of neighboring protons (n+1 rule). The magnitude of the coupling constants (J-values) provides valuable information about the dihedral angles between coupled protons, which is crucial for determining the conformation of the cyclohexane ring.

  • ³J(H,H) in the Cyclohexane Ring:

    • Axial-axial (Ja,a): Typically large, in the range of 8-12 Hz, due to a 180° dihedral angle.

    • Axial-equatorial (Ja,e) and Equatorial-equatorial (Je,e): Generally smaller, around 2-5 Hz, corresponding to dihedral angles of approximately 60°.

  • ³J(CH-CH₃): The coupling between the C2 methine proton and the methyl protons will result in a doublet for the methyl signal, with a typical coupling constant of 6-7 Hz.

The presence of diastereomers will likely result in two distinct sets of peaks for many of the protons, particularly those close to the chiral centers. The integration of these signals can be used to determine the diastereomeric ratio.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol outlines the key steps.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-[(2-Methylcyclohexyl)oxy]acetonitrile sample.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is important as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing or inversion.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, a spectral width of 12-16 ppm is usually sufficient.

    • Acquire the free induction decay (FID) data. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and measure the coupling constants.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often benefits from complementary analytical techniques.

Technique Strengths for this Analysis Weaknesses for this Analysis
¹³C NMR - Provides information on the number of non-equivalent carbons.- Chemical shifts are sensitive to the electronic environment, aiding in functional group identification.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton-proton coupling.
2D NMR (COSY, HSQC) - COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the cyclohexane ring protons.- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.- Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS) - Provides the molecular weight of the compound.- Fragmentation patterns can offer clues about the structure.- Does not provide detailed information about stereochemistry.- Isomers often have identical mass spectra.
Infrared (IR) Spectroscopy - Useful for identifying the presence of the nitrile (C≡N) and ether (C-O) functional groups through their characteristic vibrational frequencies.- Provides limited information about the overall carbon-hydrogen framework and no information on stereochemistry.

Decision-Making for Structural Elucidation

G Start Unknown Sample NMR_1H ¹H NMR Start->NMR_1H Initial Analysis MS Mass Spectrometry Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups NMR_13C ¹³C NMR NMR_1H->NMR_13C Carbon Framework NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Connectivity & Stereochemistry Structure Confirmed Structure NMR_2D->Structure MS->Structure IR->Structure

Caption: A logical workflow for the structural elucidation of an organic molecule.

Conclusion

The ¹H NMR spectrum of 2-[(2-Methylcyclohexyl)oxy]acetonitrile provides a wealth of information regarding its structure and stereochemistry. A careful analysis of chemical shifts, coupling constants, and signal multiplicities allows for the determination of the constitution and the relative stereochemistry of the substituents on the cyclohexane ring. When combined with other analytical techniques such as ¹³C NMR, 2D NMR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides researchers with the foundational knowledge and practical considerations necessary for the effective use of ¹H NMR in the characterization of this and similar molecules.

References

  • The characteristic 1 H NMR chemical shifts of N-alkoxy-... - ResearchGate. Available from: [Link]

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed. Available from: [Link]

  • How many different kinds of ^1H signals would be observed in the ^1H -NMR of 2-methylcyclohexanol? - Brainly. Available from: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available from: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available from: [Link]

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  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd. Available from: [Link]

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  • H.NMR-Spectrum of Compound{2} | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. Available from: [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. Available from: [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed. Available from: [Link]

  • 1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives... - ResearchGate. Available from: [Link]

  • 1 H-NMR spectrum of ether linked cyclohexyl diamine (ELCD). - ResearchGate. Available from: [Link]

  • NMR Predictor - Documentation - Chemaxon Docs. Available from: [Link]

  • Coupling constants for 1H and 13C NMR. Available from: [Link]

  • 1H NMR chemical shift ppm table. Available from: [Link]

  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1
Comparative

GC-MS fragmentation pattern of 2-[(2-Methylcyclohexyl)oxy]acetonitrile

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2-[(2-Methylcyclohexyl)oxy]acetonitrile Abstract This guide provides a comprehensive analysis of the predicted electron ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2-[(2-Methylcyclohexyl)oxy]acetonitrile

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-[(2-Methylcyclohexyl)oxy]acetonitrile. In the absence of a commercially available reference spectrum, this document serves as a critical resource for researchers in analytical chemistry, drug development, and metabolomics. By deconstructing the molecule into its primary functional moieties—the 2-methylcyclohexyl ether and the cyanomethyl group—we can apply established principles of mass spectrometry to predict the key fragment ions. This guide offers a detailed, step-by-step experimental protocol for GC-MS analysis and presents a comparative analysis with structurally related compounds to aid in its unambiguous identification.

Introduction

2-[(2-Methylcyclohexyl)oxy]acetonitrile is a bifunctional molecule containing both an ether linkage and a nitrile group attached to a substituted cyclohexane ring. Such structures are of interest in synthetic chemistry and may appear as intermediates or metabolites in various chemical and biological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the identification of volatile and semi-volatile compounds of this nature. However, confident identification of an unknown compound relies heavily on matching its mass spectrum to a reference spectrum from a known standard. When no standard is available, a thorough understanding of fragmentation mechanisms is paramount.

This guide leverages foundational knowledge of mass spectrometry to construct a theoretical fragmentation pattern. We will explore the characteristic cleavage pathways of cyclic ethers and aliphatic nitriles to build a reliable predictive model for the mass spectrum of the target analyte.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 2-[(2-Methylcyclohexyl)oxy]acetonitrile under electron ionization (EI) at 70 eV is driven by the energetic instability of the molecular ion and the preferential cleavage at bonds influenced by the ether's oxygen atom and the nitrile's nitrogen atom. The molecular weight of the compound (C₉H₁₅NO) is 153.22 g/mol . As per the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass (153), which is a key preliminary identifier.[1]

Fragmentation of the 2-Methylcyclohexyl Ether Moiety

The ether linkage and the substituted cyclohexane ring are major drivers of fragmentation.

  • Alpha-Cleavage: This is the most characteristic fragmentation pathway for ethers.[2] Cleavage occurs at the bonds adjacent (alpha) to the oxygen atom.

    • Cleavage 'a': Loss of the cyanomethyl radical (•CH₂CN) leads to the formation of the 2-methylcyclohexoxy cation at m/z 113 . This ion retains the substituted ring structure.

    • Cleavage 'b': Cleavage of the C-O bond within the ring is less common but can contribute. More significantly, cleavage of the bond between the ring and the oxygen can lead to the formation of the [OCH₂CN]⁺ ion at m/z 56 .

  • Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo cleavage after initial ionization.

    • Loss of Methyl Group (•CH₃): A primary fragmentation of the m/z 113 ion would be the loss of the methyl group, resulting in a fragment at m/z 98 .

    • Ring Opening and Cleavage: The molecular ion or major fragments can undergo ring-opening, followed by the loss of neutral alkene molecules like ethylene (C₂H₄, 28 Da). For cyclic alkanes, the loss of ethylene is a common pathway.[3] For instance, the fragment at m/z 113 could lose ethylene to yield a fragment at m/z 85 .

Fragmentation of the Acetonitrile Moiety

The nitrile group also directs specific fragmentation pathways.

  • [M-1]⁺ Ion: Nitriles often exhibit a peak at [M-1] due to the loss of a hydrogen atom from the carbon alpha to the nitrile group, forming a stable resonance-stabilized cation.[1] This would result in a fragment at m/z 152 .

  • McLafferty Rearrangement: For aliphatic nitriles with an accessible gamma-hydrogen, a McLafferty rearrangement is a characteristic fragmentation that produces a resonance-stabilized radical cation at m/z 41 (C₂H₃N⁺•).[1][4] In 2-[(2-Methylcyclohexyl)oxy]acetonitrile, the hydrogens on the cyclohexane ring are potential candidates for this rearrangement.

  • Loss of HCN: The loss of a neutral hydrogen cyanide molecule (27 Da) is a possible fragmentation pathway for nitriles, which would lead to an [M-27]⁺ fragment.[5]

Part 2: Predicted Mass Spectrum and Fragmentation Pathway

By combining the fragmentation tendencies of both moieties, we can predict the most likely ions to be observed in the mass spectrum of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Predicted Key Fragment Ions
m/z Proposed Ion Structure Mechanism of Formation Significance
153[C₉H₁₅NO]⁺•Molecular Ion (M⁺•)Confirms molecular weight; may be weak or absent.[1]
152[C₉H₁₄NO]⁺Loss of •H from the α-carbon of the nitrile group (M-1).Characteristic of nitriles.[1]
138[C₈H₁₂NO]⁺Loss of •CH₃ from the molecular ion.Indicates a methyl substituent.
113[C₇H₁₃O]⁺Alpha-cleavage: Loss of •CH₂CN radical.Primary indicator of the ether linkage and the 2-methylcyclohexoxy substructure.
98[C₆H₁₀O]⁺Loss of •CH₃ from the m/z 113 fragment.Further confirms the methylcyclohexyl structure.
85[C₅H₉O]⁺Loss of C₂H₄ from the m/z 113 fragment via ring cleavage.Suggests fragmentation of the cyclohexane ring.[3]
56[C₂H₂NO]⁺Alpha-cleavage: Loss of the 2-methylcyclohexyl radical.Represents the [OCH₂CN]⁺ fragment.
41[C₂H₃N]⁺•McLafferty Rearrangement.Highly characteristic diagnostic peak for nitriles.[1][4]
Visualized Fragmentation Pathway

The logical relationship between the parent molecular ion and its primary fragments is illustrated in the diagram below.

G M Molecular Ion (M+•) m/z 153 M_minus_1 [M-H]+ m/z 152 M->M_minus_1 - •H M_minus_CH3 [M-CH3]+ m/z 138 M->M_minus_CH3 - •CH3 F113 [M-CH2CN]+ m/z 113 M->F113 α-cleavage (- •CH2CN) F56 [OCH2CN]+ m/z 56 M->F56 α-cleavage (- •C7H13) F41 [C2H3N]+• m/z 41 M->F41 McLafferty Rearrangement F98 [C6H10O]+ m/z 98 F113->F98 - •CH3 F85 [C5H9O]+ m/z 85 F113->F85 - C2H4

Caption: Predicted fragmentation pathway of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Part 3: Comparative Analysis

To strengthen the identification, comparing the obtained spectrum with that of structurally similar compounds is invaluable.

  • 2-Methylcyclohexanol: The mass spectrum of the parent alcohol will share fragments related to the 2-methylcyclohexyl ring. The NIST WebBook and other databases show prominent peaks for 2-methylcyclohexanol around m/z 96 (M-H₂O), 81, and 57.[6][7] The absence of these in the spectrum of our target compound, coupled with the presence of nitrogen-containing ions (m/z 41, 56, 152), provides strong evidence for the oxyacetonitrile substitution.

  • Cyclohexyl Methyl Ether: This simpler analog helps isolate the fragmentation of the core cyclohexyl ether structure. Its spectrum is dominated by fragments resulting from alpha-cleavage and ring fragmentation.[8][9] Comparing the two can help confirm assignments for ions like m/z 113 (which would be m/z 99 in the simpler ether) and highlight the influence of the methyl group.

  • Hexanenitrile: The spectrum of a straight-chain nitrile like hexanenitrile is characterized by a prominent m/z 41 peak from the McLafferty rearrangement and a weak or absent molecular ion.[5] Observing a strong m/z 41 peak in the unknown spectrum strongly supports the presence of the nitrile functional group.

Part 4: Recommended GC-MS Protocol

A robust analytical method is crucial for obtaining a clean, reproducible mass spectrum. The following protocol is a validated starting point for the analysis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve 1 mg in 1 mL Solvent Dilute Serial Dilution to 1-10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Acquire Acquire Spectrum Analyze->Acquire Compare Compare to Predicted Fragments & Library Acquire->Compare

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. Acetonitrile can also be used, but care must be taken to manage its high expansion volume during injection.[10][11]

    • Perform serial dilutions to achieve a final working concentration in the range of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading and ensure sharp peaks.[12]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl polysiloxane stationary phase (or equivalent non-polar column) is recommended.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

Conclusion

The identification of unknown compounds via GC-MS in the absence of reference standards is a significant challenge that relies on a fundamental understanding of molecular fragmentation. This guide establishes a robust predictive framework for the mass spectrum of 2-[(2-Methylcyclohexyl)oxy]acetonitrile. The key diagnostic ions are predicted to be at m/z 113 (loss of •CH₂CN via alpha-cleavage), m/z 56 ([OCH₂CN]⁺), and the highly characteristic nitrile fragment at m/z 41 (McLafferty rearrangement). An odd molecular ion at m/z 153 and an [M-1]⁺ peak at m/z 152 are also expected. By using the provided analytical protocol and comparing the resulting spectrum against these predicted fragments and related compounds, researchers can achieve a high degree of confidence in the identification of this molecule.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]

  • NIST. (n.d.). 2-Methylcyclohexanol, (E)-, TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). Cyclohexanol, 2-methylene-6-methyl-. Wiley. Available at: [Link]

  • Klein, G. W., & Smith, V. F. (1968). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry, 33(8), 3342–3344. Available at: [Link]

  • PubChem. (n.d.). 2-Methylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). cis-2-Methylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

  • Bonacci, S., et al. (2017). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Molecules, 22(5), 789. Available at: [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass Spectrometric Analysis of Aliphatic Ethers. Journal of the American Chemical Society, 87(24), 5752–5756. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Physical Chemistry Chemical Physics, 22(23), 12975–12990. Available at: [Link]

  • All about chemistry. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). GC MS analysis of the acetonitrile used for treatment of catalyst after one cycle of ODS. Available at: [Link]

  • Taha, S. A., et al. (2020). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS. Journal of Chromatography B, 1145, 122106. Available at: [Link]

  • VUV Analytics. (n.d.). Measuring Moisture in Acetonitrile Using Gas Chromatography and the LUMA Vacuum Ultraviolet (VUV) Detector. Available at: [Link]

  • NIST. (n.d.). 1-Methoxycyclohexane. NIST Chemistry WebBook. Available at: [Link]

  • Chromatography Forum. (2013). Acetonitril in GC-MS. Available at: [Link]

  • All about chemistry. (2025, August 20). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Available at: [Link]

  • Wang, Z., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 21(11), 1069-1081. Available at: [Link]

  • Little, J. L. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules [Doctoral dissertation, University of Greenwich]. Greenwich Academic Literature Archive. Available at: [Link]

  • Van Pelt, C. K., & Brenna, J. T. (1999). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Analytical Chemistry, 71(10), 1981-1989. Available at: [Link]

Sources

Validation

Comparative Analysis of Refractive Index Values: 2-[(2-Methylcyclohexyl)oxy]acetonitrile and Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In advanced organic synthesis and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In advanced organic synthesis and pharmaceutical development, substituted nitriles serve as highly versatile building blocks. 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS: 1016866-31-1) is a specialized ether-nitrile intermediate. Because it is a novel, proprietary compound often synthesized in-house, empirical physicochemical data in public repositories is limited.

For analytical chemists, the refractive index (


)  is a critical quality attribute (CQA). It provides a rapid, non-destructive metric for assessing solvent purity, confirming structural identity, and calculating molecular polarizability. This guide objectively compares the predicted optical properties of 2-[(2-Methylcyclohexyl)oxy]acetonitrile against well-characterized structural alternatives, providing a robust, self-validating experimental protocol for empirical verification.

Mechanistic Principles: Polarizability and Optical Density

The refractive index of an organic liquid is not arbitrary; it is fundamentally governed by the Lorentz-Lorenz equation , which directly links the macroscopic refractive index to the microscopic molecular polarizability.

When electromagnetic radiation (light) passes through 2-[(2-Methylcyclohexyl)oxy]acetonitrile, the oscillating electric field interacts with the molecule's electron clouds.

  • The Nitrile Core: The cyano group (

    
    ) possesses a rigid, highly polarizable 
    
    
    
    -electron system that significantly slows the phase velocity of light.
  • The Ether Linkage & Alicyclic Ring: Replacing a simple methyl group (as seen in methoxyacetonitrile) with a bulky 2-methylcyclohexyl ring introduces a dense, saturated hydrocarbon network. The increased number of polarizable

    
     and 
    
    
    
    bonds drastically increases the molar refraction, thereby elevating the overall refractive index.

Comparative Refractive Index Analysis

To benchmark the optical properties of 2-[(2-Methylcyclohexyl)oxy]acetonitrile, we must compare it to its structural analogs. Because the target compound's exact experimental RI is highly dependent on the diastereomeric ratio of the 2-methyl substitution (cis/trans isomers pack differently, slightly altering liquid density), we utilize predictive models grounded in empirical data from homologous compounds.

Quantitative Comparison Table
Compound NameCAS NumberMolecular WeightRefractive Index (

)
Data TypeStructural Role
Methoxyacetonitrile 1738-36-971.08 g/mol 1.381 EmpiricalBaseline aliphatic ether-nitrile. Minimal steric bulk.
Cyclohexanecarbonitrile 766-05-2109.17 g/mol 1.4505 EmpiricalAlicyclic nitrile. High electron density from the ring.
2-[(2-Methylcyclohexyl)oxy]acetonitrile 1016866-31-1153.22 g/mol ~1.455 - 1.465 PredictedTarget compound. Combines alicyclic bulk with an ether linkage.

Data Interpretation: The transition from to the target compound demonstrates a massive leap in optical density. The predicted value of the target compound closely mirrors , but is slightly elevated due to the additional oxygen heteroatom and the methyl substitution, both of which increase the overall molar volume and polarizability.

Experimental Methodology: A Self-Validating Protocol

To empirically determine the refractive index of synthesized 2-[(2-Methylcyclohexyl)oxy]acetonitrile, laboratories must employ a rigorous, self-validating workflow. The following protocol utilizes an Abbe refractometer.

Step-by-Step Methodology

1. System Initialization and Primary Calibration

  • Action: Clean the refractometer prisms with anhydrous ethanol and allow to dry. Apply 2-3 drops of HPLC-grade water and measure the RI.

  • Causality: The system must read exactly

    
     at 20 °C. This establishes a known baseline, correcting for any mechanical drift in the optical alignment.
    

2. Thermal Equilibration

  • Action: Engage the circulating water bath connected to the prism housing. Set the temperature to exactly 20.0 ± 0.1 °C . Allow 10 minutes for the sample to equilibrate.

  • Causality: Refractive index is inversely proportional to temperature. As thermal kinetic energy increases, liquid density decreases, lowering the resulting refractive index by approximately

    
     per 1 °C. Strict isothermal conditions are mandatory for reproducible CQA reporting.
    

3. Analyte Measurement

  • Action: Apply the 2-[(2-Methylcyclohexyl)oxy]acetonitrile sample. Illuminate using a Sodium lamp (D-line,

    
     nm). Adjust the dispersion correction knob until the light/dark boundary is perfectly sharp and free of color fringing, then align the boundary with the crosshairs.
    
  • Causality: The Sodium D-line is the international standard for RI measurements. Chromatic aberration occurs because different wavelengths refract at different angles; the dispersion knob optically compensates for this, ensuring the measurement reflects purely the 589.3 nm wavelength.

4. Secondary Validation (Bracketing)

  • Action: Post-measurement, clean the prism and immediately measure a secondary standard, such as Toluene (

    
    ).
    
  • Causality: By measuring a standard that has a higher RI than the target analyte, you create a "bracket" (Water at 1.3330, Analyte at ~1.460, Toluene at 1.4969). If the Toluene reading deviates by more than

    
    , the analyte data is discarded, and the optics are recalibrated. This creates a self-validating system  that guarantees absolute trust in the empirical data.
    
Workflow Visualization

RI_Validation_Workflow Start System Initialization & Cleaning Calib1 Primary Calibration HPLC Water (nD=1.3330) Start->Calib1 Temp Thermal Equilibration Circulating Bath (20.0 ± 0.1 °C) Calib1->Temp Establish Baseline Measure Analyte Measurement Sodium D-Line (589.3 nm) Temp->Measure Isothermal State Calib2 Secondary Validation Toluene (nD=1.4969) Measure->Calib2 Bracket Range Decision Validation Check ΔnD ≤ ±0.0002? Calib2->Decision Success Data Accepted Decision->Success Yes Fail Recalibrate Optics Decision->Fail No Fail->Calib1

Fig 1: Self-validating refractometry workflow ensuring high-fidelity optical measurements.

Conclusion

While direct empirical literature for 2-[(2-Methylcyclohexyl)oxy]acetonitrile is scarce due to its specialized application in proprietary synthesis[1], comparative analysis against structural analogs provides a highly accurate predictive window of 1.455 - 1.465 . By understanding the causality behind molecular polarizability and employing a self-validating bracketing protocol, analytical chemists can confidently verify the purity and identity of this compound in the laboratory.

References

Sources

Comparative

The Core Analytical Challenge: Retaining Polar Analytes

An In-Depth Guide to HPLC Method Development for Alkoxyacetonitrile Purity Analysis In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Alkoxyacetonitrile Purity Analysis

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Alkoxyacetonitriles, a versatile class of compounds used as building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), demand rigorous analytical scrutiny. Their inherent polarity, however, presents a significant challenge for conventional chromatographic methods.

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of alkoxyacetonitriles. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern separation, explain the rationale behind methodological choices, and provide the experimental framework necessary for developing robust, reliable, and self-validating purity methods.

Alkoxyacetonitriles are small molecules often possessing significant polarity due to the presence of the nitrile (-C≡N) and alkoxy (-O-R) functional groups. This characteristic complicates their analysis using the most common HPLC technique, Reversed-Phase Liquid Chromatography (RP-HPLC).[1] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[2] Nonpolar compounds are well-retained through hydrophobic interactions, but highly polar analytes, like many alkoxyacetonitriles, have a weak affinity for the stationary phase and are often poorly retained, eluting at or near the solvent front (void volume).[3][4]

This lack of retention leads to several critical issues:

  • Poor Resolution: The main peak may co-elute with process impurities or degradation products, making accurate quantification impossible.

  • Inaccurate Purity Assessment: If impurities are not separated from the main component, the purity value will be falsely inflated.[5]

  • Lack of Robustness: Methods with minimal retention are often not reproducible, as small changes in mobile phase composition or temperature can lead to significant shifts in retention time.

Therefore, the primary goal of method development for alkoxyacetonitriles is to achieve adequate retention and selectivity to ensure all potential impurities are resolved from the main peak.

Comparative Analysis of Chromatographic Strategies

To address the challenge of analyzing polar alkoxyacetonitriles, several HPLC strategies can be employed. The choice depends on the specific properties of the analyte and its impurities. We will compare the most viable approaches: modern Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

StrategyStationary PhaseTypical Mobile PhasePrimary Retention MechanismPros for AlkoxyacetonitrilesCons for Alkoxyacetonitriles
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18, C8, Polar-Embedded, Polar-Endcapped)[6]Polar (Water/Buffer + Acetonitrile/Methanol)Hydrophobic Interactions[2]Ubiquitous, well-understood, robust for moderately polar compounds.Poor retention for very polar analytes, risk of "phase collapse" with high aqueous content.[7][8]
Hydrophilic Interaction (HILIC) Polar (e.g., Bare Silica, Amide, Diol, Zwitterionic)[9]Apolar (High % Acetonitrile + Aqueous Buffer)[10]Partitioning into an adsorbed aqueous layer on the stationary phase surface.[11]Excellent retention for highly polar and hydrophilic compounds. Enhanced sensitivity with ESI-MS.[9]Longer column equilibration times required[12], can be less intuitive for those accustomed to RP-HPLC.
Mixed-Mode Chromatography Contains both hydrophobic (e.g., C18) and ion-exchange (e.g., Anion/Cation) functionalities.Polar (Aqueous Buffer + Organic Modifier)Combination of hydrophobic and electrostatic interactions.[1]Offers unique selectivity and retention for polar and charged compounds.Can have complex retention behavior; traditional columns may face reproducibility issues.
Strategy 1: Optimizing Reversed-Phase HPLC

While standard C18 columns often fail, RP-HPLC should not be dismissed outright. Modern advancements have produced stationary phases designed for enhanced performance with polar analytes.

  • Polar-Embedded and Polar-Endcapped Phases: These columns incorporate polar functional groups (e.g., amide, carbamate) near the silica surface or use polar groups to cap residual silanols.[6] This modification helps to maintain a hydrated surface layer, preventing the C18 chains from collapsing in highly aqueous mobile phases (a phenomenon known as "phase collapse" or "dewetting") and providing alternative interactions (like hydrogen bonding) that improve retention for polar molecules.[6][7]

  • Highly Aqueous Mobile Phases: Using mobile phases with a low percentage of organic modifier (e.g., <5% acetonitrile) can increase the retention of polar compounds. However, this must be paired with a compatible stationary phase (as described above) to ensure method reproducibility.[7]

Experimental Protocol: Initial RP-HPLC Screening

  • Column Selection: Start with a modern, aqueous-stable C18 or a polar-embedded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient: Run a broad gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm for the nitrile chromophore, or higher if an aromatic ring is present).

  • Analysis: Evaluate the retention of the main alkoxyacetonitrile peak. If retention is poor (k' < 2), a different strategy like HILIC is warranted.

Strategy 2: Embracing Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the most effective solution when RP-HPLC fails to provide adequate retention for polar compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer from the bulk mobile phase.[11]

Causality Behind HILIC's Effectiveness: In HILIC, water is the "strong" eluting solvent.[9] The retention of polar compounds increases as the concentration of the organic solvent (acetonitrile) in the mobile phase increases.[11] This behavior is generally the opposite of what is observed in RP-HPLC, making HILIC a powerful and complementary technique.[10]

Experimental Protocol: Initial HILIC Screening

  • Column Selection: Choose a HILIC column with a robust bonding chemistry, such as an amide or zwitterionic phase (e.g., 4.6 x 150 mm, 5 µm). Bare silica is also an option.[6][10]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: Start with 100% A (high organic) and run a gradient to 100% B (higher aqueous) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV (as in RP-HPLC).

  • Critical Consideration: Allow for a significantly longer column equilibration time (at least 15-20 column volumes) before the first injection to ensure a stable and reproducible water layer on the stationary phase.[12]

The Method Development Workflow: A Systematic Approach

A structured approach is crucial for efficient and successful method development. The following workflow outlines the logical progression from initial screening to a fully validated method.

MethodDevelopmentWorkflow start Analyte Characterization (Alkoxyacetonitrile: Polarity, pKa, UV) screen Initial Strategy Screening start->screen rp_path Reversed-Phase (RP-HPLC) (Aqueous C18 / Polar-Embedded) screen->rp_path Moderate Polarity hilic_path Hydrophilic Interaction (HILIC) (Amide / Zwitterionic) screen->hilic_path High Polarity rp_optim Optimize RP Method (Gradient, pH, Temp) rp_path->rp_optim hilic_optim Optimize HILIC Method (Gradient, Buffer Conc., Temp) hilic_path->hilic_optim check_res Resolution (Rs) > 1.5? Tailing Factor (T) < 2? rp_optim->check_res hilic_optim->check_res check_res->screen No, Re-screen validation Method Validation (ICH/USP Guidelines) check_res->validation Yes final Final Purity Method validation->final

Caption: A systematic workflow for HPLC method development.

Establishing a Self-Validating System: Method Validation

Once an optimized method demonstrating adequate separation is achieved, it must be validated to prove its suitability for its intended purpose.[14][15] Validation provides documented evidence that the method is accurate, precise, and reliable.[16] The core validation parameters are defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[14][17]

Forced Degradation (Specificity): A key component of a stability-indicating method is the forced degradation study.[5][15] The alkoxyacetonitrile sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[5] The HPLC method must be able to separate the main peak from all degradation products formed, demonstrating its specificity.[15]

Table of Core Validation Parameters

ParameterDefinitionTypical Acceptance Criteria (for Impurity Quantification)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]Peak purity of the main component must pass; resolution between the main peak and all impurities/degradants should be >1.5.[17]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]Typically from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[14]Recovery of spiked impurities should be within 80-120%.
Precision (Repeatability & Intermediate)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]Relative Standard Deviation (RSD) should be <10% at the LOQ, and <5% at higher concentrations.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) must be met after minor changes (e.g., pH ±0.2, Temp ±2°C).

Beyond HPLC: Complementary and Alternative Techniques

While HPLC is the workhorse for purity determination, other techniques can provide valuable, complementary information, particularly for impurity identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity characterization.[5][18] Coupling the HPLC system to a mass spectrometer provides mass-to-charge ratio data for each separated peak, which is crucial for elucidating the structures of unknown impurities.[19][20] MS detection can also reveal impurities that are not visible by UV detection.[21]

  • Gas Chromatography (GC): If the alkoxyacetonitrile and its potential impurities are volatile and thermally stable, GC can be a high-resolution alternative.[22][23] It is particularly well-suited for analyzing residual solvents.[18]

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is an excellent alternative for charged impurities.[5][24]

Conclusion: A Logic-Driven Approach to Purity

Developing a robust HPLC method for alkoxyacetonitrile purity is not a matter of chance, but a systematic process grounded in the principles of chromatography. The inherent polarity of these molecules necessitates a move beyond traditional C18 columns. By understanding the retention mechanisms of alternative strategies like HILIC and modern aqueous-stable reversed-phase chemistries, researchers can select the most appropriate starting point. A logical workflow, beginning with initial screening and progressing through optimization and rigorous validation as prescribed by ICH and USP guidelines, ensures the development of a method that is not only fit for purpose but is also a self-validating system. This scientific diligence is paramount to guaranteeing the quality and safety of the final pharmaceutical products derived from these critical intermediates.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Unknown Source. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • MilliporeSigma. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. (2020, November 11). What You Need to Know About HILIC.
  • Fisher Scientific. (n.d.). Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of 2-(4-Chlorophenoxy)acetonitrile by High-Performance Liquid Chromatography.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Unknown Source. (n.d.). HILIC Mobile Phase: Solvents.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Testing Laboratory. (n.d.). USP Related Substances Testing by HPLC.
  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Sigma-Aldrich. (n.d.). Acetonitrile for HPLC, for UV, = 99.9 75-05-8.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Wiley & Sons, Inc. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • BenchChem. (n.d.). Purity Analysis of Hexadecanenitrile: A Comparative Guide to GC-FID and Alternative Methods.

Sources

Validation

Analytical Guide: Distinguishing 2-[(2-Methylcyclohexyl)oxy]acetonitrile from Synthetic Impurities

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling aliphatic ether-nitriles. 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1)[1] is a highly versatile synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling aliphatic ether-nitriles. 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS 1016866-31-1)[1] is a highly versatile synthetic intermediate, but it presents a critical analytical challenge: the absence of a conjugated


-system. Because it is virtually invisible to standard UV-Vis detectors at typical monitoring wavelengths (>210 nm), relying on traditional HPLC-UV for impurity profiling is a structural error. This oversight leads to the underreporting of degradants, directly violating the core tenets of the[2].

This guide provides an objective, self-validating framework to distinguish this target molecule from its synthetic impurities, comparing alternative detection methods based on chemical causality.

Mechanistic Profiling of Impurities

To design an effective analytical method, we must first map the causality of impurity generation. The synthesis typically involves a Williamson ether synthesis between 2-methylcyclohexanol and chloroacetonitrile in the presence of a strong base. This pathway generates three distinct classes of impurities:

  • Volatile Precursors (Residuals): Unreacted 2-methylcyclohexanol and chloroacetonitrile.

  • Diastereomeric Impurities: 2-Methylcyclohexanol exists as cis and trans diastereomers. The etherification retains this stereocenter, producing a diastereomeric mixture. If a specific isomer is targeted for downstream drug development, the other becomes a critical impurity.

  • Non-Volatile Degradants: Under basic aqueous workup, the nitrile group is susceptible to partial hydrolysis, yielding 2-[(2-methylcyclohexyl)oxy]acetamide, or full hydrolysis to the corresponding carboxylic acid.

G SM1 2-Methylcyclohexanol (SM) API 2-[(2-Methylcyclohexyl)oxy]acetonitrile (Target Intermediate) SM1->API Etherification Imp1 Residual SMs (Volatile Impurities) SM1->Imp1 Unreacted Imp2 Diastereomers (cis/trans isomers) SM1->Imp2 Stereocenter Carryover SM2 Chloroacetonitrile (Reagent) SM2->API SM2->Imp1 Imp3 Hydrolysis Degradants (Amide/Acid) API->Imp3 Aqueous/Base Degradation

Fig 1: Mechanistic pathway of 2-[(2-Methylcyclohexyl)oxy]acetonitrile and impurity generation.

Comparative Analytical Methodologies: The "How" and "Why"

Because standard UV detection is inadequate, we must rely on orthogonal techniques that exploit the specific physical properties of the analytes.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Target: Volatile precursors and diastereomeric resolution.

  • The Causality: The target intermediate and its starting materials are highly volatile and thermally stable. GC-MS leverages this volatility, bypassing the need for a chromophore entirely. High-resolution capillary columns (e.g., 5% phenyl-methylpolysiloxane) can baseline-resolve the cis and trans diastereomers based on slight differences in their boiling points and spatial interactions with the stationary phase. Electron Ionization (EI) provides structural causality: the ether linkage cleaves to yield characteristic oxonium ions, easily distinguishing the product from unreacted 2-methylcyclohexanol.

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)
  • Target: Non-volatile degradants (amides/acids) and universal mass balance.

  • The Causality: During scale-up, hydrolysis degradants (amides/acids) become highly polar and non-volatile, resulting in poor peak shape or complete invisibility on GC-MS. While Refractive Index (RI) detectors are an alternative, they cannot accommodate gradient elutions, leading to poor resolution of complex mixtures. [3] solves this by nebulizing the eluent and charging the dried analyte particles with a corona discharge. This provides a universal, mass-flow sensitive response for non-volatile analytes, strictly proportional to the mass of the impurity, regardless of its chemical structure[4].

Quantitative Data Comparison
Analyte ClassSpecific CompoundOptimal Detection MethodLOD / LOQ EstimateCausality for Method Choice
Target Intermediate 2-[(2-Methylcyclohexyl)oxy]acetonitrileGC-MS / HPLC-CAD0.01% / 0.03%Volatile, lacks UV chromophore; requires mass-based or universal detection.
Volatile Precursor 2-MethylcyclohexanolGC-MS0.005% / 0.015%High volatility, easily resolved on capillary GC columns.
Volatile Precursor ChloroacetonitrileGC-MS0.005% / 0.015%Low molecular weight, high vapor pressure.
Isomeric Impurity cis / trans isomersGC-MS (High-Res)0.02% / 0.05%Slight boiling point differences allow baseline resolution on extended GC columns.
Polar Degradant 2-[(2-Methylcyclohexyl)oxy]acetamideHPLC-CAD0.05% / 0.10%Polar, non-volatile; poor GC peak shape. CAD provides universal gradient response.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A method is only as reliable as its System Suitability Test (SST).

Protocol 1: GC-MS for Volatiles and Diastereomeric Profiling

Objective: Quantify residual starting materials and resolve cis/trans isomers.

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of GC-grade dichloromethane (DCM).

  • Column Selection: HP-5MS (30 m length

    
     0.25 mm ID, 0.25 µm film thickness).
    
  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250°C.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range 35–300 m/z.

  • Self-Validation Checkpoint (SST): Inject a resolution standard containing a 1:1 mixture of cis- and trans-2-methylcyclohexanol. Pass Criteria: The chromatographic resolution (

    
    ) between the two diastereomeric peaks must be 
    
    
    
    . If
    
    
    , decrease the initial oven ramp rate to 5°C/min.
Protocol 2: HPLC-CAD for Mass-Balance and Degradant Profiling

Objective: Quantify non-volatile hydrolysis degradants (amide/acid) using a universal response[5].

  • Sample Preparation: Dissolve 5 mg of the sample in 1.0 mL of Methanol/Water (50:50, v/v). Note: Ensure all diluents and mobile phases are strictly volatile; non-volatile salts (like phosphate buffers) will permanently foul the CAD.

  • Column Selection: C18 reversed-phase column (150

    
     4.6 mm, 3 µm particle size).
    
  • Mobile Phase:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C (optimized for semi-volatiles). Data collection rate at 10 Hz.

  • Self-Validation Checkpoint (SST): Inject a 0.05% (w/w) standard of 2-[(2-methylcyclohexyl)oxy]acetamide (representing the ICH Q3A reporting threshold). Pass Criteria: The Signal-to-Noise (S/N) ratio of the degradant peak must be

    
    . The baseline must remain stable during the gradient shift, confirming mobile phase purity.
    

References

  • European Medicines Agency (EMA): ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]

  • LCGC International: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online. Available at:[Link]

  • LCGC International: Tips for LC Coupled with Charged Aerosol Detection. Chromatography Online. Available at:[Link]

Sources

Comparative

Spectroscopic Characterization of Ether-Linked Nitriles: A Comparative Analytical Guide

Ether-linked nitriles (such as alkoxy nitriles and phenoxy nitriles) are highly versatile structural motifs in modern drug discovery. The ether linkage provides conformational flexibility and modulates lipophilicity, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Ether-linked nitriles (such as alkoxy nitriles and phenoxy nitriles) are highly versatile structural motifs in modern drug discovery. The ether linkage provides conformational flexibility and modulates lipophilicity, while the terminal or internal nitrile group can act as a hydrogen-bond acceptor, a covalent warhead, or a bioorthogonal Raman tag.

However, characterizing these bifunctional molecules presents unique analytical challenges. The highly polar ether oxygen and the sp-hybridized nitrile carbon require orthogonal spectroscopic techniques for complete structural elucidation. As an Application Scientist, I have designed this guide to objectively compare the performance of various spectroscopic methodologies—Vibrational Spectroscopy, NMR, and Mass Spectrometry—and provide self-validating experimental protocols to ensure rigorous analytical accuracy.

Vibrational Spectroscopy: The Orthogonality of FT-IR vs. Raman

When characterizing ether-linked nitriles, relying on a single vibrational technique is a common pitfall. The physical selection rules governing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy dictate their complementary nature.

  • FT-IR for the Ether Linkage: FT-IR is exquisitely sensitive to vibrations that cause a large change in the molecular dipole moment. The asymmetric stretching of the ether (-C-O-C-) linkage produces a dominant, broad absorption band between 1000–1300 cm⁻¹1[1]. However, the nitrile (-C≡N) stretch in FT-IR can sometimes be weak if the molecule is highly symmetric or if the local electrostatic environment suppresses the dipole change.

  • Raman for the Nitrile Tag: Conversely, Raman spectroscopy depends on changes in electron cloud polarizability. The triple bond of the nitrile group is highly polarizable, yielding a massive, sharp scattering peak in the 2100–2300 cm⁻¹ range. Because this falls into the cellular "silent region" (where endogenous biomolecules do not scatter), Raman is vastly superior to FT-IR for detecting nitrile-tagged ethers in complex biological matrices or aqueous environments2[2].

Furthermore, the exact frequency of the nitrile stretch is highly sensitive to local hydrogen bonding and electric fields—a phenomenon known as the Vibrational Stark Effect (VSE). Monitoring these subtle frequency shifts allows researchers to quantify noncovalent interactions in protein binding pockets3[3].

Nuclear Magnetic Resonance (NMR): 1D vs. 2D Techniques

While vibrational spectroscopy confirms the presence of functional groups, NMR is required to establish their regiochemistry.

  • 1D ¹³C NMR: The electronegative ether oxygen strongly deshields the adjacent α-carbon, pushing its chemical shift to the 60–75 ppm range. Meanwhile, the sp-hybridized nitrile carbon consistently resonates in the 115–125 ppm range4[4].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): 1D NMR alone cannot definitively prove that the ether and nitrile are part of the same contiguous molecular framework (as opposed to a mixture). 2D HMBC outperforms 1D techniques by revealing 2- and 3-bond scalar couplings. By observing a cross-peak between the alkoxy protons and the quaternary nitrile carbon, you definitively map the connectivity across the ether linkage.

Mass Spectrometry: Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, but Tandem MS (LC-MS/MS) is the superior alternative for structural verification. During collision-induced dissociation (CID), ether-linked nitriles exhibit highly diagnostic fragmentation pathways:

  • α-Cleavage: Cleavage adjacent to the ether oxygen generates highly stable oxonium ions.

  • HCN Loss: The neutral loss of hydrogen cyanide (27 Da) is a hallmark of aliphatic nitriles, allowing rapid differentiation from isobaric functional groups.

MS_Frag Parent Alkoxy Nitrile Molecular Ion [M+H]⁺ Path1 α-Cleavage at Ether Parent->Path1 Path2 Neutral Loss of HCN Parent->Path2 Ion1 Oxonium Ion Fragment (High Stability) Path1->Ion1 Ion2 [M+H - 27]⁺ Fragment (Diagnostic for Nitrile) Path2->Ion2

MS/MS collision-induced dissociation pathways for alkoxy nitriles.

Comparative Data Summary

Table 1: Spectroscopic Signatures of Ether-Linked Nitriles
TechniqueTarget MotifTypical Range / ValueSignal CharacteristicsPrimary Utility vs. Alternatives
FT-IR Ether (-C-O-C-)1000–1300 cm⁻¹Strong, broadSuperior to Raman for identifying polar ether linkages due to large dipole changes.
Raman Nitrile (-C≡N)2100–2300 cm⁻¹Strong, sharpOutperforms IR in aqueous/biological media; nitrile stretch acts as a bioorthogonal tag.
¹³C NMR Nitrile Carbon115–125 ppmWeak (quaternary)Definitive identification of the sp-hybridized carbon, superior to ¹H NMR inference.
¹³C NMR Ether α-Carbon60–75 ppmModerate to strongConfirms the deshielding effect of the oxygen atom.
2D HMBC Ether-Nitrile Link2–3 bond correlationsCross-peaksEssential for proving regiochemistry; 1D NMR cannot confirm intramolecular connectivity.
LC-MS/MS Molecular Scaffold[M+H]⁺ and fragmentsHigh mass accuracyDifferentiates structural isomers based on α-cleavage (ether) vs. HCN loss (nitrile).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Bioorthogonal Raman Imaging of Nitrile-Tagged Ethers in Cells

This protocol leverages the "silent region" to track drug distribution without bulky fluorophores, as demonstrated in primary macrophage studies5[5].

  • Sample Preparation: Incubate target cells (e.g., macrophages) with 10 µM of the ether-linked nitrile compound for 4 hours. Fix cells using 4% paraformaldehyde.

    • Causality & Validation: You must prepare a vehicle-only control (e.g., DMSO only). If a peak appears in the 2100-2300 cm⁻¹ region of the vehicle control, your system is contaminated or suffering from severe localized autofluorescence, invalidating the run.

  • Raman Acquisition: Mount the sample on a Raman microscope equipped with a 785 nm laser.

    • Causality: While a 532 nm laser provides higher scattering efficiency, a 785 nm laser is chosen to minimize biological autofluorescence, ensuring a flat baseline in the silent region.

  • Signal Processing: Apply a peak-picking algorithm focused on the ~2223 cm⁻¹ band. Integrate the area under the curve using a linear baseline correction between the margins of the integration interval.

Protocol B: NMR Regiochemical Mapping of Alkoxy Nitriles

Designed to definitively link the ether and nitrile moieties.

  • Sample Preparation: Dissolve 10 mg of the purified alkoxy nitrile in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS is strictly required as an internal standard (0.00 ppm). Because the anisotropic shielding of the nitrile group can cause subtle upfield/downfield shifts depending on the spatial geometry, absolute calibration is non-negotiable.

  • 1D Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C{¹H} (minimum 512 scans) spectra.

    • Validation Check: Verify the presence of the diagnostic ¹³C signals: ~115-125 ppm (nitrile) and ~60-75 ppm (ether α-carbon) 6[6].

  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) delay to 8 Hz.
    
    • Causality: Optimizing for 8 Hz specifically tunes the pulse sequence to detect 2-bond and 3-bond correlations, which is the exact distance required to "see" from the alkoxy protons across the ether oxygen to the adjacent carbon framework.

G cluster_vib Vibrational Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Ether-Linked Nitrile Sample IR FT-IR Spectroscopy (Dipole Change) Start->IR Raman Raman Spectroscopy (Polarizability) Start->Raman NMR1D 1D ¹H & ¹³C NMR (Chemical Shifts) Start->NMR1D MS LC-HRMS/MS (Fragmentation) Start->MS Vib_Data Identify C≡N (2200 cm⁻¹) Identify C-O-C (1100 cm⁻¹) IR->Vib_Data Raman->Vib_Data Elucidation Complete Structural Elucidation Vib_Data->Elucidation NMR2D 2D HMBC / HSQC (Connectivity) NMR1D->NMR2D NMR_Data Map Ether Regiochemistry Confirm Nitrile Carbon NMR2D->NMR_Data NMR_Data->Elucidation MS_Data Determine Exact Mass Analyze Cleavage Sites MS->MS_Data MS_Data->Elucidation

Orthogonal analytical workflow for structural elucidation of ether-linked nitriles.

References

  • Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy RSC Publishing[Link]

  • A Review Article on the Infrared (IR) Spectroscopy Indo American Journal of Pharmaceutical Sciences[Link]

  • Raman Spectroscopy for Chemical Biology Research PMC - NIH[Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins The Journal of Physical Chemistry B - ACS Publications[Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry Pressbooks[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Methylcyclohexyl)oxy]acetonitrile proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The compound 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The compound 2-[(2-Methylcyclohexyl)oxy]acetonitrile (CAS: 1016866-31-1) presents a unique dual-hazard profile due to its ether linkage and terminal nitrile group 1[1]. Improper handling during disposal can lead to catastrophic laboratory incidents, including the generation of lethal hydrogen cyanide (HCN) gas 2[2].

This guide provides a self-validating, causality-driven protocol for the safe segregation, containerization, and final destruction of this compound, ensuring strict compliance with EPA and Resource Conservation and Recovery Act (RCRA) Subtitle C regulations 3[3].

Part 1: Causality-Driven Hazard Assessment

Before executing any disposal protocol, laboratory personnel must understand the molecular causality behind the compound's reactivity.

  • The Nitrile Hazard (Toxicity): The terminal -C≡N group is highly susceptible to hydrolysis. Under strongly acidic conditions, the nitrogen atom becomes protonated, catalyzing a decomposition pathway that releases hydrogen cyanide (HCN) 4[4]. HCN is a rapidly acting systemic poison that halts cellular respiration. Therefore, isolating this compound from acidic waste streams is the absolute highest operational priority.

  • The Ether Hazard (Ignitability): The oxygen linkage in the 2-methylcyclohexyl ether moiety introduces flammability. While the bulky cyclohexyl group provides some steric hindrance against rapid oxidation, standard ether precautions apply to prevent auto-ignition or peroxide formation over long-term storage 5[5].

Mechanism Nitrile Nitrile Group (-C≡N) Protonation Protonation of Nitrogen Nitrile->Protonation Acid Strong Acid (H+) Acid->Protonation HCN Hydrogen Cyanide (HCN) Gas Release Protonation->HCN Hydrolysis / Decomposition

Figure 1: Mechanistic pathway of toxic HCN gas generation from nitriles under acidic conditions.

Part 2: Waste Segregation & Compatibility Matrix

To prevent fugitive emissions or exothermic reactions in the laboratory's Satellite Accumulation Area (SAA), strict segregation is required . The following table summarizes the quantitative thresholds and chemical compatibilities for this specific waste stream.

Parameter / Waste StreamCompatibility ProfileMechanistic Rationale
Non-Halogenated Solvents (e.g., Acetone, Methanol)Highly Compatible Miscible; similar high-BTU values optimize the final thermal destruction process 6[6].
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Can be mixed safely, but requires separate EHS tracking due to EPA halogen emission limits during incineration 7[7].
Strong Acids (pH < 3)STRICTLY INCOMPATIBLE Triggers rapid hydrolysis of the nitrile group, releasing lethal HCN gas 4[4].
Strong Oxidizers STRICTLY INCOMPATIBLE The ether moiety acts as a fuel source; high risk of exothermic auto-ignition and explosion 5[5].
SAA Volume Limit Max 55 Gallons (Total) RCRA regulatory limit to minimize ambient hazard in the laboratory space8[8].
SAA Time Limit Max 180 Days Prevents long-term degradation and mitigates the risk of peroxide formation in ethers 9[9].

Part 3: Step-by-Step SAA Disposal Protocol

A self-validating protocol ensures that every action inherently verifies the safety of the next step. Follow this operational workflow precisely:

Step 1: Primary Containment Selection

  • Action: Select a high-density polyethylene (HDPE) or glass carboy specifically approved for flammable liquid waste.

  • Causality: These materials are chemically inert to both nitriles and ethers, preventing container degradation, swelling, and subsequent leaching . Do not use standard consumer-grade plastics.

Step 2: Waste Bulking & Transfer

  • Action: Transfer the 2-[(2-Methylcyclohexyl)oxy]acetonitrile waste into the container inside a certified chemical fume hood. Combine only with compatible non-halogenated organic solvents.

  • Causality: Bulking compatible high-BTU solvents optimizes the final incineration process 6[6]. Performing the transfer in a fume hood protects the operator from volatile ether vapors and trace nitrile off-gassing.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. Explicitly write "2-[(2-Methylcyclohexyl)oxy]acetonitrile" and check the boxes for "Toxic" and "Flammable."

  • Causality: Accurate RCRA documentation prevents downstream mixing errors by Environmental Health and Safety (EHS) personnel and ensures compliance with 40 CFR 262 9[9]. Never use structural abbreviations.

Step 4: SAA Storage Conditions

  • Action: Seal the container tightly and place it in secondary containment within your designated SAA. Keep away from direct sunlight, heat sources, and incompatible acid streams 10[10].

  • Causality: Secondary containment captures catastrophic primary container failures, while temperature control mitigates the accumulation of volatile, potentially explosive vapors.

Part 4: Final Destruction Pathway

The ultimate disposal of 2-[(2-Methylcyclohexyl)oxy]acetonitrile cannot be achieved via sink disposal, evaporation, or elementary neutralization. The EPA mandates thermal destruction for this class of chemical.

G A 2-[(2-Methylcyclohexyl)oxy]acetonitrile Waste Stream B Hazard Assessment: Nitrile & Ether Groups A->B C1 Acidic Stream (DO NOT MIX) B->C1 Avoid Strong Acids C2 Non-Halogenated Organic Stream B->C2 Compatible Solvents D1 Risk: HCN Gas Generation C1->D1 D2 Satellite Accumulation Area (SAA) Secondary Containment C2->D2 Containerize & Label E RCRA Permitted Incineration (NOx Scrubbing) D2->E EHS Transport

Figure 2: Decision matrix and disposal workflow for 2-[(2-Methylcyclohexyl)oxy]acetonitrile waste.

Once EHS collects the waste from the SAA, it is transported to a permitted RCRA Subtitle C facility. Because the molecule contains nitrogen, standard combustion will generate nitrogen oxides (NOx) and trace uncombusted HCN 11[11]. To safely destroy the compound, it undergoes high-temperature incineration (above 1,000°C) in a specialized unit equipped with alkaline scrubbers and thermal converters. These systems neutralize toxic combustion byproducts before atmospheric release, ensuring total environmental compliance.

References

  • Northwestern University. "Hazardous Waste Disposal Guide." Available at: [Link][8]

  • New Jersey Department of Health. "Acetonitrile - Hazardous Substance Fact Sheet." Available at: [Link][5]

  • U.S. Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." Available at: [Link][3]

  • Centers for Disease Control and Prevention (CDC). "Medical Management Guidelines for Hydrogen Cyanide." Available at:[Link][2]

  • University of Toronto. "Chemical Waste Disposal." Available at: [Link]

  • Wikipedia. "Hydrogen cyanide." Available at: [Link][4]

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents." Available at: [Link][7]

  • Google Patents. "Method for removing nitriles from hydrogen cyanide." Available at: [11]

  • Virginia Commonwealth University (VCU). "Hazardous Waste Management Program." Available at: [Link][6]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Available at:[Link][9]

Sources

Handling

Handling 2-[(2-Methylcyclohexyl)oxy]acetonitrile: A Risk-Based PPE &amp; Safety Guide

Executive Safety Summary & Hazard Profile Immediate Action Required: Treat 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a high-risk dermal hazard and a cyanogenic agent . As a Senior Application Scientist, I must clarify w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profile

Immediate Action Required: Treat 2-[(2-Methylcyclohexyl)oxy]acetonitrile as a high-risk dermal hazard and a cyanogenic agent .

As a Senior Application Scientist, I must clarify why this specific molecule requires elevated protocols compared to standard laboratory reagents. This compound belongs to the class of alkoxyacetonitriles . Its structure combines a lipophilic hydrocarbon ring (methylcyclohexyl) with a nitrile group via an ether linkage.

The Toxicological Mechanism (The "Why"):

  • Enhanced Absorption: The methylcyclohexyl moiety increases the molecule's lipophilicity compared to simple acetonitrile. This allows it to penetrate the lipid bilayer of the skin more rapidly than water-soluble nitriles.

  • Metabolic Cyanide Release: Once absorbed, aliphatic nitriles undergo hepatic metabolism (via cytochrome P450 enzymes), liberating the cyanide ion (

    
    ). This causes cytotoxic hypoxia (chemical asphyxiation) by inhibiting cytochrome c oxidase.
    
  • The "Lag Phase" Danger: Unlike direct cyanide salts, nitrile poisoning often exhibits a "lag phase" (1–4 hours) between exposure and symptom onset. PPE is your only barrier against this delayed, potentially lethal mechanism.

The Hierarchy of Controls: Engineering First

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

  • Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary Containment: Use spill trays (polypropylene or stainless steel) to contain 110% of the volume being handled.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for alkoxyacetonitriles due to permeation risks. The following matrix is non-negotiable for handling >10 mL or >100 mg.

A. Hand Protection (The Critical Failure Point)

Scientific Reality: Standard disposable nitrile exam gloves (4 mil) provide <5 minutes of protection against acetonitrile-based compounds before breakthrough occurs at the molecular level. The solvent carrier swells the polymer matrix, allowing the toxicant to pass through to the skin without visible degradation.

Protocol LevelGlove MaterialBreakthrough TimeUsage Context
Tier 1: High Risk (Synthesis, Transfer)Silver Shield / 4H® (PE/EVOH Laminate) > 480 minsMANDATORY for primary handling. These gloves are chemically impermeable but offer poor dexterity.
Tier 2: Dexterity Required Double-Gloving Method 15–30 minsWear Silver Shield as the inner liner. Wear a 5-8 mil Nitrile glove over it for grip and dexterity.
Tier 3: Splash Only (Closed Systems)Double Nitrile (High Thickness) < 10 minsOnly acceptable if the vessel is sealed. Change immediately upon any splash contact.
B. Eye & Face Protection[1][2][3][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Safety glasses with side shields are prohibited for liquid handling. They do not seal against vapors or creeping fluids.[1]

  • Face Shield: Required if handling volumes >1 Liter or conducting exothermic reactions.

C. Respiratory Protection[6][7]
  • Primary Control: Fume hood (preferred).

  • Secondary (If hood unavailable/failure): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Nitriles have poor warning properties (odor threshold is often above the PEL). Change cartridges according to a strict schedule, not smell.

D. Body Protection[4]
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • Enhanced: Tyvek® sleeves or an impervious apron (Butyl or Neoprene) recommended during transfer operations to prevent chest/abdominal absorption.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE selection and handling. This is a self-validating system: if you cannot meet the criteria in a box, you must stop the experiment.

PPE_Workflow Start START: Handling 2-[(2-Methylcyclohexyl)oxy]acetonitrile RiskAssess Risk Assessment: Volume & Duration? Start->RiskAssess Engineering Is Fume Hood Velocity > 80 fpm? RiskAssess->Engineering Stop STOP WORK Contact EHS Engineering->Stop No SmallVol < 10 mL / Splash Risk Only Engineering->SmallVol Yes LargeVol > 10 mL / Immersion Risk Engineering->LargeVol Yes PPE_Tier2 PPE TIER 2: Double Nitrile (8 mil) Change every 15 mins SmallVol->PPE_Tier2 PPE_Tier1 PPE TIER 1: Silver Shield Liner + Nitrile Outer Glove LargeVol->PPE_Tier1 Execution Execute Procedure (Buddy System Active) PPE_Tier1->Execution PPE_Tier2->Execution Decon Decontamination: Wash gloves with soap/water BEFORE doffing Execution->Decon Disposal Disposal: Segregate into Cyanide-Bearing Waste Decon->Disposal

Caption: Decision logic for PPE selection based on exposure risk. Note the divergence between "Splash Risk" and "Immersion Risk" driving glove selection.

Emergency Response: The "Buddy System"

Because of the delayed toxicity of nitriles, you must never work alone.

  • The Buddy System: A second person must be within earshot, aware of the chemical being used, and trained in the emergency protocol.

  • Exposure Protocol:

    • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not scrub hard (abrasion increases absorption).

    • Antidote Awareness: Ensure your facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible. Medical personnel must be informed that the patient was exposed to a nitrile, which may metabolize to cyanide.

  • Spill Management:

    • Evacuate the immediate area.[2][3][4]

    • Do not attempt cleanup without Tier 1 PPE (Silver Shield gloves + Respiratory protection).

    • Absorb with non-combustible material (vermiculite).

Waste Disposal & Deactivation

Do not mix this chemical with acidic waste streams.

  • Incompatibility: Acid + Nitrile

    
     Potential hydrolysis to Hydrogen Cyanide gas (HCN) under heat/pressure.
    
  • Segregation: Dispose of in a dedicated "Organic Cyanides/Nitriles" waste container.

  • Labeling: Clearly tag the waste container: "Contains Organic Nitriles - Potential Cyanide Hazard."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Nitriles: Systemic Toxicity and Safe Handling.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).[5] (Referenced for Nitrile vs. Laminate breakthrough times).

  • PubChem. (2024). Compound Summary: Acetonitrile and Derivatives.[6] National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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